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Core Science & Biosynthesis

Foundational

The Physicochemical Landscape of (2R)-Oxan-2-amine: Stereoelectronic Dynamics, Stability, and Synthetic Utility

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary (2R)-Oxan-2-amine (commonly known as (2R)-tetrahydropyran-2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

(2R)-Oxan-2-amine (commonly known as (2R)-tetrahydropyran-2-amine) is a chiral, cyclic hemiaminal ether that serves as a critical intermediate in the synthesis of complex alkaloids and targeted therapeutics. Because the amino group is positioned adjacent to the endocyclic oxygen, the molecule exhibits unique stereoelectronic behaviors—most notably the reverse anomeric effect—which dictate its conformational stability and reactivity. This whitepaper provides a comprehensive analysis of its physicochemical characteristics, degradation pathways, and field-proven synthetic protocols, empowering researchers to leverage this building block effectively in drug discovery.

Molecular Architecture and Quantitative Parameters

(2R)-Oxan-2-amine is characterized by a fully saturated six-membered tetrahydropyran ring substituted with a primary amine at the C2 position. This specific N,O-acetal equivalent is highly sensitive to its chemical environment. Below is a summary of its core physicochemical parameters, synthesized from computational and experimental databases[1],[2].

Table 1: Physicochemical Properties of (2R)-Oxan-2-amine

PropertyValueSource / Methodology
IUPAC Name (2R)-oxan-2-amineComputed Descriptor[1]
Molecular Formula C₅H₁₁NOPubChem Core Record[1]
Molecular Weight 101.15 g/mol Experimental / Computed[2]
Exact Mass 101.084 DaComputed via PubChem 2.2[1]
Topological Polar Surface Area 35.3 ŲComputed Descriptor[1]
Structural Motif Cyclic Hemiaminal EtherChemical Ontology[3]

Stereoelectronic Dynamics: The Reverse Anomeric Effect

In standard carbohydrate chemistry, electronegative substituents at the anomeric (C2) position of a pyranose ring typically prefer the axial conformation due to the anomeric effect—driven by stabilizing hyperconjugation (


).

However, (2R)-oxan-2-amine exhibits a pronounced reverse anomeric effect . As detailed in studies of the 4[4], the axial conformation of the free amine requires one of the


 hydrogens to point directly above the ring, creating severe steric repulsion. Consequently, the hyperconjugative stabilization is overcompensated by steric strain. When protonated (

), the equatorial preference becomes even more dominant due to compounding electrostatic and steric contributions[4]. Understanding this equilibrium is critical when functionalizing the C2 position, as it dictates the stereochemical outcome of cross-coupling reactions.

G A (2R)-Oxan-2-amine (Equatorial Preference) B (2R)-Oxan-2-amine (Axial Conformer) A->B Reverse Anomeric Equilibrium C Oxocarbenium Ion (Reactive Intermediate) B->C C-N Cleavage (Acidic pH) D Amino-Aldehyde (Open Chain) C->D Hydrolysis

Fig 1. Stereochemical equilibrium and degradation pathway of (2R)-oxan-2-amine via an oxocarbenium ion.

Physicochemical Stability of the Hemiaminal Ether Motif

The hemiaminal ether linkage in (2R)-oxan-2-amine is inherently metastable. According to investigations into 3[3], the molecule can undergo spontaneous C–N bond disconnection upon heating or in the presence of Lewis/Brønsted acids.

Causality of Degradation: The cleavage of the C–N bond produces a highly reactive oxocarbenium ion [3]. In the absence of a stabilizing nucleophile, this intermediate reacts with ambient moisture (hydrolysis) to form an open-chain 5-amino-pentanal derivative. To maintain structural integrity during storage, (2R)-oxan-2-amine is typically converted into a stable hydrochloride salt, which locks the amine lone pair and prevents the spontaneous expulsion of the leaving group.

Experimental Methodologies for Synthesis and Functionalization

To isolate and utilize (2R)-oxan-2-amine, researchers rely on two primary synthetic workflows: direct C-H functionalization (CDC) and reductive amination.

G S1 Tetrahydropyran (Stable Ether Precursor) M1 Cross-Dehydrogenative Coupling (CDC) S1->M1 S2 2-Hydroxytetrahydropyran (Lactol Precursor) M2 Reductive Amination (NH3 / NaBH3CN) S2->M2 P (2R)-Oxan-2-amine (Target Compound) M1->P Radical a-Amination M2->P Imine Reduction

Fig 2. Divergent synthetic workflows for the preparation and isolation of (2R)-oxan-2-amine.

Protocol A: Metal-Free Regioselective α-Amination (CDC)

This protocol leverages 5 of ethers using N-chloroimides[5].

  • Causality: Traditional amination requires pre-oxidized lactols which are unstable. CDC allows for direct C-H functionalization of stable tetrahydropyran via a radical pathway. Lithium tert-butoxide is explicitly chosen because it is a strong, non-nucleophilic base that deprotonates the imide without attacking the chlorinated intermediate[5].

  • Step-by-Step Procedure:

    • Initiation: Dissolve tetrahydropyran (1.0 equiv) and an N-chloroimide source (1.2 equiv) in a 1:1 mixture of THF and an additive solvent under an inert argon atmosphere.

    • Base Addition: Dropwise add Lithium tert-butoxide (1.5 equiv) at room temperature. The lack of heat prevents premature degradation of the radical intermediates.

    • Propagation: Stir for 4-6 hours. The imidyl radical abstracts a hydrogen from the α-position of tetrahydropyran, followed by rapid chlorination and subsequent

      
       displacement by the imide anion[5].
      
    • Self-Validation (IPC): Monitor the reaction via ¹H-NMR. The disappearance of the C2-proton triplet of the starting ether and the emergence of a downfield doublet-of-doublets confirms successful hemiaminal ether formation.

    • Deprotection: Treat the resulting imide with hydrazine hydrate to unmask the primary amine, yielding racemic oxan-2-amine.

    • Chiral Resolution: Subject the racemate to chiral preparative HPLC or enzymatic resolution to isolate the (2R)-enantiomer.

Protocol B: Reductive Amination of 2-Hydroxytetrahydropyran
  • Causality: For large-scale pharmaceutical synthesis, starting from 2-hydroxytetrahydropyran (a lactol) is highly economical. Sodium cyanoborohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is selected over 
    
    
    
    because it is stable at the slightly acidic pH (pH 5-6) required to form the intermediate imine, and it selectively reduces the imine without reducing the open-chain aldehyde tautomer.
  • Step-by-Step Procedure:

    • Imine Formation: Dissolve 2-hydroxytetrahydropyran in anhydrous methanol. Add a methanolic solution of ammonia (

      
      , 5.0 equiv) and catalytic acetic acid to adjust the pH to ~5.5.
      
    • Reduction: Add

      
       (1.5 equiv) in small portions at 0°C to control the exothermic release of hydrogen gas.
      
    • Self-Validation (IPC): Track the reaction via TLC (Ninhydrin stain). The lactol will not stain, but the newly formed primary amine will appear as a distinct, UV-inactive purple spot.

    • Workup: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . Extract with dichloromethane, dry over 
      
      
      
      , and concentrate under reduced pressure to yield the amine.

Pharmaceutical Applications

The structural rigidity and hydrogen-bonding capability of the tetrahydropyran ring make (2R)-oxan-2-amine an exceptional pharmacophore. It is heavily utilized in the synthesis of6[6]. In these architectures, the (2R)-oxan-2-amine moiety is coupled to a pyrazolothiazole core to generate potent JAK1 inhibitors [6]. These inhibitors exhibit significant immunosuppressive and anti-inflammatory effects, making them highly valuable in the treatment of rheumatoid arthritis, inflammatory bowel disease, and psoriasis[6].

References

  • PubChem Core Record : Oxan-2-amine | C5H11NO | CID 14471248 - PubChem - NIH. Source: National Institutes of Health. 1

  • Patent Literature : EP3190116A1 - Pyrazolothiazole compound and medicine. Source: Google Patents. 6

  • Chemical Supplier Data : Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0. Source: Smolecule. 2

  • Stereoelectronic Studies : Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. Source: Journal of the American Chemical Society. 4

  • Hemiaminal Stability : Cross-dehydrogenative coupling and oxidative-amination reactions of ethers and alcohols with aromatics and heteroaromatics. Source: RSC Publishing. 3

  • Synthetic Methodology : Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide. Source: PMC / NIH. 5

Sources

Exploratory

(2R)-tetrahydro-2H-pyran-2-amine mechanism of action in catalysis

An In-Depth Technical Guide to the Catalytic Activation of (2R)-tetrahydro-2H-pyran-2-amine This guide provides a detailed exploration of the mechanistic role of (2R)-tetrahydro-2H-pyran-2-amine in modern catalysis. Addr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Catalytic Activation of (2R)-tetrahydro-2H-pyran-2-amine

This guide provides a detailed exploration of the mechanistic role of (2R)-tetrahydro-2H-pyran-2-amine in modern catalysis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a surface-level description to explain the causal chemistry that makes this molecule a valuable building block in asymmetric synthesis. We will dissect how this chiral cyclic N,O-aminal participates in and is activated by catalytic cycles, rather than acting as a catalyst itself.

Introduction: A Chiral Synthon, Not a Catalyst

(2R)-tetrahydro-2H-pyran-2-amine is a chiral cyclic N,O-aminal, a class of compounds that has gained significant recognition as versatile intermediates in organic synthesis.[1][2] A critical point of clarification is its function: it is not an organocatalyst. Instead, its "mechanism of action" refers to its behavior as a prochiral nucleophile precursor within a catalytic cycle. It serves as a stable, crystalline surrogate for the corresponding, and significantly less stable, (R)-5-aminopentanal.[1] This stability, combined with its inherent chirality, makes it an invaluable starting material for constructing complex, enantiomerically enriched nitrogen-containing heterocycles.

The core of its utility lies in its ability to undergo ring-opening to reveal a reactive amino aldehyde functionality, which can then be steered by a true catalyst—typically a chiral secondary amine—into highly stereoselective reaction pathways.

The Central Mechanistic Principle: Ring-Chain Tautomerism

The reactivity of (2R)-tetrahydro-2H-pyran-2-amine is governed by a ring-chain tautomerism, an equilibrium between the cyclic hemiaminal form and the open-chain amino aldehyde form. In solution, the cyclic form predominates, providing stability. However, the presence of a catalyst and reactants can shift this equilibrium, allowing the transiently formed amino aldehyde to engage in catalysis. This equilibrium is the gateway to its activation.

Primary Mechanism of Action: Enamine-Mediated Catalytic Activation

The most prominent mechanism through which (2R)-tetrahydro-2H-pyran-2-amine participates in catalysis is via the formation of a nucleophilic enamine intermediate. This process is a cornerstone of organocatalysis and is typically facilitated by a chiral secondary amine catalyst, such as L-proline or a diarylprolinol silyl ether.[3][4]

The catalytic cycle can be dissected into the following key steps:

  • Ring-Opening: The cyclic N,O-aminal first opens to its aldehyde tautomer, (R)-5-aminopentanal.

  • Iminium Ion Formation: The aldehyde group of the open-chain form rapidly and reversibly condenses with the secondary amine catalyst to form a chiral iminium ion.[5]

  • Enamine Formation: A proton on the α-carbon is abstracted (often by a basic residue on the catalyst or another species in the medium), leading to the formation of a highly nucleophilic chiral enamine. This is the key activated intermediate.[6]

  • Nucleophilic Attack: The enamine, now acting as a potent carbon nucleophile, attacks an electrophilic substrate, such as a Michael acceptor (e.g., an α,β-unsaturated aldehyde or ketone). The stereochemistry of this C-C bond formation is controlled by the chirality of the enamine, which is derived from the catalyst.[4]

  • Hydrolysis and Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium. This step releases the functionalized product and regenerates the chiral secondary amine catalyst, allowing it to re-enter the catalytic cycle.[3]

This entire sequence allows the stoichiometric (2R)-tetrahydro-2H-pyran-2-amine to be converted into a highly enantioenriched product using only a sub-stoichiometric amount of the organocatalyst.

Enamine_Catalysis_Cycle cluster_cycle Enamine Catalytic Cycle cluster_substrate Substrate Activation Catalyst Chiral Secondary Amine Catalyst (R₂NH) Iminium Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Enamine Nucleophilic Enamine Iminium->Enamine - H⁺ Product_Iminium Product-Iminium Adduct Enamine->Product_Iminium + Electrophile (E⁺) Product_Iminium->Catalyst + H₂O - Product Hemiaminal (2R)-tetrahydro-2H-pyran-2-amine (Cyclic Hemiaminal) Aldehyde (R)-5-aminopentanal (Open-Chain Aldehyde) Hemiaminal->Aldehyde Ring-Chain Tautomerism Aldehyde->Iminium Enters Cycle

Sources

Foundational

Engineering Tetrahydro-2H-pyran-2-amine Derivatives: A Comprehensive Guide to Biological Activity and Therapeutic Applications

Executive Overview Tetrahydro-2H-pyran-2-amine (oxan-2-amine) and its functionalized derivatives represent a highly versatile class of heterocyclic pharmacophores in modern medicinal chemistry. The stereoelectronic prope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Tetrahydro-2H-pyran-2-amine (oxan-2-amine) and its functionalized derivatives represent a highly versatile class of heterocyclic pharmacophores in modern medicinal chemistry. The stereoelectronic properties of the six-membered oxygen-containing ring—particularly its tendency to adopt a stable chair conformation with the amino group in an N-axial position—govern its interaction with biological targets [1]. As a Senior Application Scientist, I have found that precisely tuning the substituents on this scaffold can pivot the molecule's bioactivity from enzyme inhibition to receptor antagonism. This whitepaper dissects the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to develop these derivatives into viable therapeutics.

Primary Biological Activities & Mechanistic Pathways

Glycosidase Inhibition and Lysosomal Storage Disorders

Derivatives of tetrahydro-2H-pyran-2-amine, particularly those structured as guanidinium iminosugars, act as potent glycosidase inhibitors [2]. By mimicking the oxocarbenium ion transition state of natural carbohydrate substrates, these compounds competitively bind to the active site of enzymes like β-glucocerebrosidase. This transition-state mimicry is a cornerstone in developing pharmacological chaperone therapies for lysosomal storage disorders such as Gaucher disease, where stabilizing mutant enzymes is critical for restoring cellular function.

Kinase Inhibition in Oncology (TGF-β/ALK5 Pathway)

In oncology, pyran-fused pyrazole and quinoline derivatives have emerged as selective inhibitors of ALK5 (Transforming Growth Factor-β Type 1 Receptor) [3]. ALK5 hyperactivation drives tumor progression and fibrosis. By occupying the ATP-binding pocket of the ALK5 kinase domain, these derivatives block autophosphorylation and the subsequent downstream phosphorylation of Smad2/3 proteins. Furthermore, specific tetrahydrobenzo[b]pyran derivatives have demonstrated potent cytotoxicity against human ovarian cancer cell lines (OVCAR, HRA, and COC1) [4].

Pathway TGFB TGF-β Ligand ALK5 ALK5 (TGF-βR1) Kinase Domain TGFB->ALK5 Binds & Activates SMAD Smad2/3 Phosphorylation ALK5->SMAD Phosphorylates (Blocked) THP Tetrahydro-2H-pyran-2-amine Derivative (Inhibitor) THP->ALK5 Competitive Inhibition NUC Nuclear Translocation & Gene Transcription SMAD->NUC Translocates CANCER Tumor Progression & Fibrosis NUC->CANCER Promotes

Mechanism of ALK5 inhibition by tetrahydro-2H-pyran-2-amine derivatives.

Neurological and Inflammatory Targeting

Beyond oncology, the 1-(tetrahydro-2H-pyran-4-yl)pyrazole scaffold has been successfully utilized to block N-type voltage-gated calcium channels (CaV2.2), which are critical for pain signal transmission at presynaptic terminals [5]. Additionally, these derivatives inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β, offering therapeutic avenues for rheumatoid arthritis.

Cardiovascular and Antimicrobial Applications

Recent structural optimizations have yielded derivatives acting as Angiotensin-II receptor antagonists with significant antihypertensive and urease inhibitory activities [6]. Concurrently, halogenated and methoxy-substituted derivatives exhibit broad-spectrum antimicrobial activity against S. aureus and E. coli, alongside notable antioxidant profiles .

Quantitative Activity Profiles

To facilitate rapid comparison across therapeutic domains, the quantitative efficacy of various tetrahydro-2H-pyran derivatives is summarized below.

Derivative ClassPrimary TargetBiological ApplicationKey Metric (IC50 / MIC)Ref
Iminosugar-based Pyran-2-amines β-GlucocerebrosidaseGaucher DiseaseLow µM range
Pyrazolyl-Tetrahydropyrans ALK5 (TGF-βR1)Hepatocellular Carcinoma25.0 nM (Enzyme)
Tetrahydrobenzo[b]pyrans Ovarian Cancer CellsOncology (OVCAR, HRA)Sub-µM (MTT Assay)
Tetrahydropyran-pyrazole CaV2.2 / p38 MAPKPain & InflammationTarget-dependent
Tetrazole-biphenyl derivatives Angiotensin-II / UreaseHypertensionHigh radical scavenging

Experimental Methodologies: Synthesis & Validation

Scientific integrity relies on reproducible, self-validating experimental designs. The following workflows detail the causality behind each procedural step, ensuring that the resulting data is both accurate and mechanistically sound.

Workflow SYN 1. Catalytic Intramolecular Amination PUR 2. Chromatographic Purification SYN->PUR CHAR 3. NMR & X-ray Characterization PUR->CHAR ASSAY 4. In Vitro Enzymatic Assay CHAR->ASSAY CELL 5. Cell Viability (MTT Assay) ASSAY->CELL

Standardized workflow for synthesis and biological evaluation.

Protocol A: Catalytic Intramolecular Amination for Scaffold Synthesis

Objective: Synthesize the tetrahydro-2H-pyran-2-amine core with high stereochemical fidelity. Causality: The choice of camphor-10-sulfonic acid as a catalyst is not arbitrary; it provides a controlled protonation environment that drives the intramolecular cyclization while preserving the stereochemical integrity of the tetrahydropyran ring, ensuring the amino group adopts the thermodynamically favored N-axial conformation.

  • Preparation: Suspend the linear precursor (1 eq, 0.025 mol) and Na₂SO₄ (4.8 eq, acting as a desiccant to drive the equilibrium forward) in 240 mL of anhydrous toluene.

  • Catalysis: Add camphor-10-sulfonic acid (1 eq, 0.024 mol) and allylamine (10 eq) to the suspension.

  • Cyclization: Reflux the reaction mixture at 105°C for 4 hours. Monitor via Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: ethyl acetate/hexane).

  • Validation: Confirm the N-axial conformation using ¹H-NMR coupling constants and X-ray crystallography to ensure the structural prerequisite for biological binding is met.

Protocol B: In Vitro ALK5 Kinase Inhibition Assay (Self-Validating System)

Objective: Quantify the IC50 of the synthesized derivative against TGF-βR1. Causality: Measuring both autophosphorylation and downstream Smad phosphorylation is critical. A compound might inhibit Smad directly; by quantifying ATP depletion strictly at the ALK5 kinase domain, we validate that the mechanism of action is true competitive receptor inhibition rather than downstream interference.

  • Enzyme Preparation: Incubate the recombinant ALK5 kinase domain with the synthesized tetrahydro-2H-pyran derivative (using serial dilutions from 10 µM to 1 nM) in a standardized kinase buffer (pH 7.4).

  • Reaction Initiation: Add ATP (10 µM) and a specific Smad2/3 peptide substrate. Incubate the mixture at 30°C for exactly 45 minutes.

  • Detection: Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo) to measure residual ATP. The luminescence signal is directly proportional to the amount of unreacted ATP, inversely correlating with kinase activity.

  • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

The tetrahydro-2H-pyran-2-amine scaffold is a privileged structure in modern drug discovery. By understanding the causal relationship between its stereoelectronic conformation and target binding affinity, researchers can rationally design potent therapeutics spanning oncology, neurology, and metabolic disorders. Mastery of both the synthetic nuances and the rigorous, self-validating biological assays is essential for translating these derivatives from the bench to the clinic.

References

  • Smolecule. "Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0". Smolecule.com. 1

  • Utrecht University. "Guanidinium Iminosugars as Glycosidase Inhibitors". UU.nl. 2

  • ResearchGate. "Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor

Sources

Exploratory

conformational analysis of the tetrahydropyran ring in (2R)-oxan-2-amine

An In-Depth Technical Guide to the Conformational Analysis of the Tetrahydropyran Ring in (2R)-oxan-2-amine Abstract The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the Tetrahydropyran Ring in (2R)-oxan-2-amine

Abstract

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents, making a profound understanding of its conformational behavior essential for rational drug design and development.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of (2R)-oxan-2-amine. We will dissect the intricate balance of stereoelectronic and steric effects, namely the anomeric effect and 1,3-diaxial interactions, that govern the conformational equilibrium of this molecule. This document details both experimental and computational workflows, providing field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to elucidate the preferred three-dimensional structure.

The Tetrahydropyran Ring: A Privileged Scaffold

The six-membered saturated oxygen-containing heterocycle, known systematically as oxane or tetrahydropyran (THP), is a cornerstone of medicinal chemistry.[2] Its prevalence in nature, most notably as the core of pyranose sugars like glucose, has established it as a biocompatible and structurally versatile scaffold.[1][2] To minimize torsional and steric strain, the THP ring predominantly adopts a chair conformation, analogous to cyclohexane.[1][3] However, the introduction of the endocyclic oxygen atom breaks the symmetry and introduces profound stereoelectronic effects that significantly influence the orientation of substituents, particularly at the anomeric C-2 position.

Governing Forces: Anomeric Effect vs. Steric Hindrance

The conformational preference of a substituent at the C-2 position of the THP ring is dictated by a delicate interplay between two primary opposing forces: the anomeric effect and steric hindrance.

The Anomeric Effect: An Electronic Preference for the Axial Position

The anomeric effect describes the thermodynamic preference of an electronegative substituent adjacent to a heteroatom in a saturated ring to occupy the axial position, contrary to what would be predicted based on steric bulk alone.[4] This phenomenon, first observed in carbohydrate chemistry, is a critical stereoelectronic interaction.[4]

Two main theories explain its origin:

  • Hyperconjugation (n → σ interaction):* The currently favored explanation posits a stabilizing interaction between a lone pair (n) on the endocyclic oxygen atom and the antibonding orbital (σ*) of the C2-substituent bond. This overlap is maximized when the substituent is in the axial position, placing the orbitals in a near-perfect anti-periplanar arrangement.[5]

  • Dipole-Dipole Repulsion: An earlier explanation suggested that the equatorial conformation results in a destabilizing alignment of the dipoles of the C-O ring bond and the C-X substituent bond. The axial conformation orients these dipoles in a way that minimizes their repulsion.[6]

The magnitude of the anomeric effect is significant, estimated at 4-8 kJ/mol for sugars, and varies depending on the substituent and solvent.[4]

cluster_axial Axial Conformer: Stabilizing Interaction cluster_orbital Orbital Overlap (n → σ*) axial_img orbital_img axial_img->orbital_img Maximized Overlap

Caption: The anomeric effect stabilizes the axial conformer via hyperconjugation.

Steric Hindrance and A-Values

In direct opposition to the anomeric effect is steric hindrance. In a cyclohexane system, substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial hydrogens. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," representing the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers.[7][8] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[7]

For the amine (-NH₂) group, the situation is complex. While electronically it is an electronegative substituent, it is also subject to steric repulsion. Theoretical studies on 2-aminotetrahydropyran have indicated a preference for the equatorial conformation, suggesting that for the amine group, steric effects can outweigh the stabilizing anomeric effect.[5]

SubstituentA-Value (kcal/mol)Primary Driving Force
-OH0.87Anomeric Effect
-OCH₃~0.6Anomeric Effect
-F~0.25Anomeric Effect
-NH₂ ~1.4 - 1.7 Steric Hindrance
-CH₃1.74Steric Hindrance
-C(CH₃)₃>4.5Steric Hindrance
Note: A-values are typically measured in cyclohexane systems but provide a reliable estimate of steric demand.[7][9]

Conformational Equilibrium in (2R)-oxan-2-amine

The central question in the conformational analysis of (2R)-oxan-2-amine is the position of the C2-amine group. Based on the principles discussed, the molecule exists as a dynamic equilibrium between two primary chair conformers.

Caption: Conformational equilibrium of (2R)-oxan-2-amine.

Given the substantial A-value of the amine group, it is predicted that steric repulsion will be the dominant factor, forcing the equilibrium to lie significantly in favor of the equatorial conformer . The following sections describe the methodologies to experimentally and computationally validate this prediction.

Experimental Determination via NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most powerful experimental technique for determining the conformation of cyclic molecules in solution. The key lies in the analysis of three-bond coupling constants (³JH,H) and their relationship to the dihedral angle (φ) between vicinal protons, as described by the Karplus equation.[10][11]

The Karplus equation demonstrates that the magnitude of ³J is largest for anti-periplanar (φ ≈ 180°) and syn-periplanar (φ ≈ 0°) relationships and smallest for gauche relationships (φ ≈ 90°).[10][12][13]

  • Axial-Axial (ax-ax) Coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (³J ≈ 8-13 Hz).[14]

  • Axial-Equatorial (ax-eq) Coupling: Dihedral angle ≈ 60°, resulting in a small coupling constant (³J ≈ 2-5 Hz).[14]

  • Equatorial-Equatorial (eq-eq) Coupling: Dihedral angle ≈ 60°, resulting in a small coupling constant (³J ≈ 2-5 Hz).[14]

By measuring the coupling constant between the anomeric proton (H2) and the adjacent protons on C3, one can definitively assign the conformation.

Protocol 4.1: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of (2R)-oxan-2-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure adequate digital resolution to accurately measure coupling constants.

    • If signal overlap is an issue, perform two-dimensional experiments such as COSY to confirm coupling partners.

  • Data Analysis:

    • Identify the signal for the anomeric proton (H2). It will be adjacent to the amine group and coupled to the two protons on C3.

    • Carefully measure the coupling constants (³JH2,H3ax and ³JH2,H3eq) from the multiplet structure of the H2 signal.

  • Interpretation:

    • If the amine is Equatorial: The H2 proton will be axial. It will exhibit one large ax-ax coupling (to H3ax) and one small ax-eq coupling (to H3eq). The signal will appear as a doublet of doublets (dd) with J values of approximately 10 Hz and 3 Hz.

    • If the amine is Axial: The H2 proton will be equatorial. It will exhibit two small eq-ax and eq-eq couplings (to H3ax and H3eq). The signal will appear as a narrow multiplet or a triplet/dd with two small J values (both ~2-5 Hz).

Computational Analysis via Density Functional Theory (DFT)

Computational chemistry provides an invaluable complementary approach, allowing for the precise calculation of the relative energies and geometries of different conformers in the gas phase or with a solvent model.[3] DFT is a robust method for this type of analysis.[15]

Protocol 5.1: DFT-Based Conformational Energy Calculation

start Build Initial 3D Structures (Axial & Equatorial) opt Geometry Optimization (e.g., ωB97X-D/cc-pVTZ) start->opt freq Frequency Calculation opt->freq verify Verify No Imaginary Frequencies (Confirms True Energy Minimum) freq->verify verify->opt Imaginary Freq. Found (Re-optimize) energy Calculate Relative Energies (ΔE, ΔH, ΔG) verify->energy Valid Minimum end Determine Most Stable Conformer energy->end

Caption: Workflow for computational conformational analysis.

  • Structure Generation: Build 3D models of both the axial and equatorial conformers of (2R)-oxan-2-amine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A functional that accounts for dispersion, such as ωB97X-D, with a triple-zeta basis set like cc-pVTZ is recommended for high accuracy.[15]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This step is critical to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Energy Comparison: Extract the electronic energies and the Gibbs free energies for both conformers. The difference in these values (ΔG = Gequatorial - Gaxial) will quantify the conformational preference. A negative ΔG indicates that the equatorial conformer is more stable.

  • Result Correlation: The computationally determined lowest-energy conformer should match the conformation determined by NMR analysis.

Conclusion

The conformational analysis of (2R)-oxan-2-amine is a textbook case of the competition between powerful stereoelectronic and steric effects within the tetrahydropyran ring. While the anomeric effect provides a stabilizing electronic incentive for the amine group to adopt an axial orientation, the significant steric demand of the -NH₂ group, as indicated by its A-value, overwhelmingly favors the equatorial position. This prediction can be rigorously validated through a synergistic application of ¹H NMR spectroscopy, leveraging the Karplus relationship to interpret ³J coupling constants, and high-level DFT calculations to quantify the energetic landscape of the conformational equilibrium. This dual approach provides an unassailable framework for determining molecular conformation, a critical parameter in the design of effective and selective therapeutic agents.

References

  • Anomeric effect - Wikipedia. [Link]

  • Graciela, M. et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(48), 6744-6752. [Link]

  • Karplus equation - Wikipedia. [Link]

  • Chem Help ASAP (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

  • Ritter, S. K. (2003). Karplus Equation. Chemical & Engineering News. [Link]

  • Sladek, V., Holka, F., & Tvaroška, I. (2015). Ab initio modelling of the anomeric and exo anomeric effects in 2-methoxytetrahydropyran and 2-methoxythiane corrected for intramolecular BSSE. Physical Chemistry Chemical Physics, 17(28), 18836-18846. [Link]

  • Gu, Y., Leszczynski, J., & Schaefer, H. F. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(48), 11055-11060. [Link]

  • Gu, Y., Leszczynski, J., & Schaefer, H. F. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. PubMed. [Link]

  • Reich, H. J. NMR Spectroscopy: Vicinal Proton-Proton Coupling. University of Wisconsin-Madison. [Link]

  • Why do NMR coupling constants change with temperature? - Chemistry Stack Exchange. [Link]

  • Booth, H., Grindley, T. B., & Khedhair, K. A. (1982). The anomeric and exo-anomeric effects in 2-methoxytetrahydropyran. Journal of the Chemical Society, Chemical Communications, (18), 1047-1048. [Link]

  • Conformational Analysis CA12. Rings Containing Heteroatoms. College of Saint Benedict & Saint John's University. [Link]

  • Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1478. [Link]

  • Papakonstantinou, M. et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Structural Chemistry, 33(5), 1595-1610. [Link]

  • Conformational Analysis of Heterocycles: Research Guide & Papers. PapersFlow. [Link]

  • Freeman, F. et al. (2002). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 106(4), 546-553. [Link]

  • Eliel, E. L. et al. (1981). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 103(12), 3583-3587. [Link]

  • Tetrahydropyran - Wikipedia. [Link]

  • Zhang, J. et al. (2017). Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. The Journal of Chemical Physics, 146(13), 134304. [Link]

  • Gu, Y., Leszczynski, J., & Schaefer, H. F. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Scholars' Mine. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

  • Conformational Analysis. University of Calgary. [Link]

  • Calculating cyclohexane A-values. The DFT Course. [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. [Link]

Sources

Foundational

(2R)-tetrahydro-2H-pyran-2-amine structural analogues and derivatives

An In-Depth Technical Guide to (2R)-Tetrahydro-2H-pyran-2-amine Structural Analogues and Derivatives Executive Summary The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-Tetrahydro-2H-pyran-2-amine Structural Analogues and Derivatives

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous carbohydrates, macrolides, and synthetic therapeutics. Among its functionalized derivatives, (2R)-tetrahydro-2H-pyran-2-amine and its structural analogues have emerged as highly versatile building blocks. These compounds serve as potent glycomimetics, acting as transition-state analogues for glycosidases and glycosyltransferases.

As a Senior Application Scientist, I have observed that the successful deployment of 2-aminotetrahydropyrans in drug discovery hinges on a deep understanding of their unique stereoelectronic behavior—specifically, the Reverse Anomeric Effect (RAE) . This guide synthesizes the theoretical foundations of the RAE, outlines the medicinal applications of these derivatives, and provides field-proven, self-validating synthetic protocols for their functionalization.

Stereoelectronic Foundations: The Reverse Anomeric Effect

In standard carbohydrate chemistry, the classic anomeric effect dictates that electronegative substituents (e.g., -OH, -F, -Cl) at the C1 (or C2 in THP) position strongly prefer the axial conformation. This preference is driven by the stabilizing hyperconjugative interaction between the endocyclic oxygen's lone pair (


) and the antibonding orbital of the carbon-substituent bond (

).

However, 2-aminotetrahydropyrans defy this rule. Extensive computational and crystallographic studies demonstrate that these compounds exhibit a Reverse Anomeric Effect , wherein the nitrogen substituent strongly prefers the equatorial conformation[1].

The Causality Behind the Conformational Shift

Why does the RAE occur? The phenomenon is not driven by a lack of hyperconjugation, but rather by the fact that the hyperconjugative stabilization is completely overcompensated by steric and electrostatic penalties:

  • 1,3-Diaxial Steric Repulsion: To maximize the

    
     hyperconjugation in the axial conformation, the 
    
    
    
    group must orient one of its hydrogen atoms directly above the THP ring. This creates severe 1,3-diaxial steric clashes with the axial protons at C4 and C6[2].
  • Intramolecular Hydrogen Bonding: In many 2-iminoaldoses and 2-amino derivatives, the formation of an intramolecular hydrogen bond between the anomeric substituent and adjacent groups actively inhibits the exo-anomeric effect, locking the molecule into the equatorial (

    
    -anomer) state[1].
    

G Normal Normal Anomeric Effect (Electronegative Substituents) Hyper n(O) -> σ*(C-X) Hyperconjugation Stabilizes Axial Conformer Normal->Hyper Reverse Reverse Anomeric Effect (2-Aminotetrahydropyrans) Steric 1,3-Diaxial Steric Clashes (NH2 Protons vs Ring) Reverse->Steric Hbond Intramolecular H-Bonding (Inhibits Exo-Anomeric Effect) Reverse->Hbond Equatorial Equatorial Conformer Preferred (β-Anomer Stabilization) Steric->Equatorial Hbond->Equatorial

Diagram 1: Divergence of stereoelectronic pathways leading to the Reverse Anomeric Effect.

Medicinal Chemistry & Biological Applications

The structural rigidity and predictable equatorial presentation of the 2-amino group make (2R)-tetrahydro-2H-pyran-2-amine an ideal scaffold for glycomimetics —specifically iminosugars and glycosylamines. When protonated at physiological pH, the equatorial


 group mimics the geometry and charge distribution of the oxocarbenium ion transition state formed during enzymatic glycoside cleavage.

This transition-state mimicry allows these derivatives to act as potent, competitive inhibitors of glycosidases. For example, specific guanidinium-functionalized iminosugars based on this scaffold have been developed to target


-glucocerebrosidase, offering therapeutic avenues for lysosomal storage disorders such as Gaucher disease[3].
Table 1: Physicochemical Properties and Drug Design Relevance
Property / ApplicationDescription / ValueRelevance to Lead Optimization
Molecular Weight ~101.15 g/mol (Base scaffold)Highly fragment-like (LE > 0.3); excellent starting point for fragment-based drug discovery (FBDD).
Conformational Preference Equatorial (via RAE)Predictable 3D spatial vectoring allows for precise targeting of enzyme active-site pockets.
Primary Biological Targets Glycosidases, UDP-Gal mutase (UGM)Broad utility in treating metabolic disorders, tuberculosis, and viral infections.
Enzyme Inhibition Mechanism Transition-state mimicryThe protonated amine mimics the transient oxocarbenium ion, yielding high-affinity binding.

Synthetic Methodologies & Experimental Protocols

Functionalizing the 2-position of the THP ring while maintaining stereochemical integrity is a synthetic challenge. Traditional methods relying on leaving-group displacement often suffer from poor atom economy and toxic byproducts.

A highly efficient, modern approach utilizes Palladium-Catalyzed Nucleophilic Allylation . This methodology allows for the direct coupling of 2-aminotetrahydropyrans with unactivated allylic alcohols, promoted by triethylborane (


)[4].
Protocol: Pd-Catalyzed Nucleophilic Allylation of (2R)-Tetrahydro-2H-pyran-2-amine

Objective: To synthesize


-hydroxyhomoallylamine derivatives via direct C-N bond formation, utilizing a self-validating catalytic cycle.

Reagents:

  • (2R)-tetrahydro-2H-pyran-2-amine (1.2 equiv)

  • Allylic alcohol (1.0 equiv)

  • 
     (5 mol%)
    
  • 
     (1.2 equiv, 1.0 M in THF)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In a flame-dried Schlenk flask purged with argon, dissolve

    
     (5 mol%) in anhydrous THF.
    
    • Causality: Argon prevents the oxidation of the highly sensitive Pd(0) catalyst to Pd(II), which is an absolute requirement for the initial oxidative addition step to occur.

  • Lewis Acid Promotion: Add the allylic alcohol (1.0 equiv) to the solution, followed immediately by the dropwise addition of

    
     (1.2 equiv).
    
    • Causality: Unactivated allylic alcohols are notoriously poor electrophiles.

      
       acts as a transient Lewis acid, coordinating to the hydroxyl group. This transforms the -OH into a superior leaving group, facilitating the oxidative addition of Pd(0) to form the reactive electrophilic 
      
      
      
      -allylpalladium complex without the need for pre-activated halides.
  • Nucleophilic Attack: Add (2R)-tetrahydro-2H-pyran-2-amine (1.2 equiv) dropwise at room temperature. Stir the reaction mixture for 12 hours.

    • Causality: The highly nucleophilic equatorial amine attacks the

      
      -allylpalladium intermediate. The slight stoichiometric excess of the amine ensures complete consumption of the allylic alcohol, driving the equilibrium forward.
      
  • Quenching and Isolation: Quench the reaction with saturated aqueous

    
     to neutralize the borane species. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Structural Validation (Self-Validating Step): Purify the crude product via silica gel column chromatography. Validate the stereochemistry of the purified product using

    
    -NMR spectroscopy.
    
    • Causality: To confirm that the RAE holds and the amine substituent remains equatorial, analyze the coupling constant (

      
      ) of the axial proton at C2. An axial C2 proton will exhibit a large trans-diaxial coupling constant (
      
      
      
      Hz) with the adjacent axial proton at C3. If the amine had flipped to the axial position, the C2 proton would be equatorial, yielding only small equatorial-axial coupling constants (
      
      
      Hz).

G Start Precursor Preparation (2-Aminotetrahydropyran) Catalyst Pd-Catalyst Activation (Pd(0) + Et3B Promoter) Start->Catalyst Allylation Nucleophilic Allylation (π-Allylpalladium Intermediate) Catalyst->Allylation Purification Aqueous Quench & Extraction (Silica Gel Chromatography) Allylation->Purification Validation Structural Validation (1H-NMR: Jaa ≈ 8-10 Hz) Purification->Validation

Diagram 2: Workflow for the Pd-catalyzed allylation and structural validation of THP derivatives.

References

  • Stereoselective Synthesis of α-C-Substituted 1,4-Dideoxy-1,4-imino-d-galactitols. Toward Original UDP-Galf Mimics via Cross-Metathesis.ResearchGate.
  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses.ACS Publications.
  • Guanidinium Iminosugars as Glycosidase Inhibitors.DSpace, Utrecht University.
  • Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect.Journal of the American Chemical Society.

Sources

Exploratory

Stereoelectronic Dynamics and Solubility Profiling of (2R)-Tetrahydro-2H-pyran-2-amine in Organic Solvents: A Technical Guide for Drug Development

Executive Summary (2R)-tetrahydro-2H-pyran-2-amine (also known as (2R)-oxan-2-amine) is a highly versatile chiral building block utilized extensively in the synthesis of glycomimetics, iminosugars, and advanced pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2R)-tetrahydro-2H-pyran-2-amine (also known as (2R)-oxan-2-amine) is a highly versatile chiral building block utilized extensively in the synthesis of glycomimetics, iminosugars, and advanced pharmaceutical intermediates. As a Senior Application Scientist, I frequently observe that its solubility profile is misunderstood as a simple function of polarity. In reality, its solubility is deeply intertwined with complex stereoelectronic dynamics—specifically, the reverse anomeric effect. This whitepaper provides an in-depth mechanistic analysis of its solubility across common organic solvents and delivers self-validating experimental protocols for solubility determination and chiral resolution.

Physicochemical Profiling & Stereoelectronic Causality

To accurately predict and manipulate the solubility of (2R)-tetrahydro-2H-pyran-2-amine, one must first deconstruct its intrinsic molecular properties. The compound features a molecular weight of 101.15 g/mol and a Topological Polar Surface Area (TPSA) of 35.3 Ų ()[1]. It possesses one hydrogen bond donor (-NH₂) and two hydrogen bond acceptors (the amine nitrogen and the endocyclic ether oxygen) ()[1].

The Reverse Anomeric Effect: In typical tetrahydropyran systems with electronegative substituents at the C2 (anomeric) position, hyperconjugation (


) stabilizes the axial conformer—a phenomenon known as the classic anomeric effect. However, 2-aminotetrahydropyran is a textbook exception, exhibiting a reverse anomeric effect ()[2].

The causality is rooted in steric hindrance: the axial conformation, despite having the largest hyperconjugative contribution, forces one of the amine hydrogens to point directly above the pyran ring. This creates severe steric repulsion with the axial protons at the C4 and C6 positions ()[2]. Consequently, the equatorial conformer is thermodynamically favored.

Causality in Solvation: The equatorial conformer possesses a higher net dipole moment than the axial form. When introduced to an organic solvent, the solvent's dielectric constant (


) directly dictates the stabilization of this dipole. In non-polar solvents, the lack of dipole stabilization forces the molecules to self-associate (dimerize via intermolecular hydrogen bonding), drastically reducing macroscopic solubility. Conversely, polar solvents stabilize the equatorial dipole and actively compete for hydrogen bonds, breaking the self-associated crystal lattice and driving the compound into solution.
Solubility Matrix in Common Organic Solvents

The table below categorizes the thermodynamic solubility of (2R)-tetrahydro-2H-pyran-2-amine based on solvent class, dielectric constant, and the governing solvation mechanism.

SolventDielectric Constant (

)
Solubility CategoryMechanistic Rationale
Hexane / Heptane 1.89Sparingly SolubleWeak dispersion forces cannot overcome the strong intermolecular H-bonding of the amine. Leads to heavy self-association.
Toluene 2.38Moderately Soluble

-interactions offer slight solvation sphere stabilization, but the primary H-bond network remains largely intact.
Dichloromethane (DCM) 8.93Freely SolublePolar aprotic nature provides strong dipole-dipole interactions, stabilizing the equatorial conformer and disrupting self-association.
Tetrahydrofuran (THF) 7.52Freely SolubleActs as an excellent H-bond acceptor, effectively solvating the -NH₂ protons and preventing dimerization.
Methanol (MeOH) 32.7Very Soluble / MisciblePolar protic; forms robust, competitive H-bond networks with both the amine donor and the endocyclic oxygen acceptor.
Mechanistic Workflow Diagram

The following diagram illustrates the causal relationship between solvent selection, stereoelectronic shifts, and the resulting solubility profile.

G Solvent Solvent Selection (Dielectric Constant) NonPolar Low Polarity (Hexane, Toluene) Solvent->NonPolar PolarAprotic Polar Aprotic (DCM, THF) Solvent->PolarAprotic PolarProtic Polar Protic (MeOH, H2O) Solvent->PolarProtic Conform Stereoelectronic Shift (Reverse Anomeric Effect) NonPolar->Conform PolarAprotic->Conform PolarProtic->Conform Axial Axial Conformer (Steric Repulsion) Conform->Axial Non-Polar Media Equatorial Equatorial Conformer (Dipole Stabilized) Conform->Equatorial Polar Media SolOutcome1 Low Solubility (Dimerization) Axial->SolOutcome1 SolOutcome2 High Solubility (Solvent-Solute H-Bonds) Equatorial->SolOutcome2

Solvent-driven conformational equilibrium and solubility outcomes.

Self-Validating Experimental Protocols

In rigorous drug development, no protocol is complete without built-in validation. The following workflows incorporate orthogonal checks to ensure data integrity.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Accurately quantify the equilibrium solubility of (2R)-tetrahydro-2H-pyran-2-amine in target solvents.

  • Saturation: Add an excess of solid (2R)-tetrahydro-2H-pyran-2-amine to 5.0 mL of the test solvent in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Equilibration (Self-Validating Step): Agitate the suspension at 300 rpm. Extract 100 µL aliquots at

    
     h and 
    
    
    
    h.
    • Validation Check: If the concentration difference between the 24 h and 48 h samples is <5%, thermodynamic equilibrium is confirmed. If >5%, extend agitation to 72 h.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Solid-State Control: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD).

    • Validation Check: Ensure the crystal lattice has not transitioned to a solvate or polymorph during the experiment, which would invalidate the solubility data for the pure form.

  • Quantification: Dilute the supernatant and analyze via GC-FID or HPLC-UV. Because the molecule lacks a strong chromophore, pre-column derivatization (e.g., with FMOC-Cl) is required for UV detection.

Protocol B: Diastereomeric Salt Resolution & Crystallization

Objective: Isolate the pure (2R)-enantiomer from a racemic mixture using solvent-mediated crystallization ()[3].

  • Salt Formation: Dissolve the racemic tetrahydro-2H-pyran-2-amine in a polar protic solvent (e.g., Ethanol). Add 0.5 equivalents of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid.

  • Controlled Cooling: Heat the mixture to 60 °C until homogeneous, then cool linearly at a rate of 0.1 °C/min down to 5 °C. This slow cooling promotes the selective crystallization of the less soluble (2R)-diastereomeric salt.

  • Isolation & Free-Basing: Filter the crystals and wash with cold ethanol. Suspend the crystals in DCM and partition with 1M aqueous NaOH to liberate the free amine. Extract the (2R)-enantiomer into the organic layer.

  • Chiral Purity Validation: Evaporate the DCM and analyze the residue via Chiral GC or HPLC.

    • Validation Check: Calculate the Enantiomeric Excess (ee). If

      
      , repeat the crystallization step. The system validates its own efficiency through the yield-to-purity ratio.
      
Implications for Formulation and Synthesis

Understanding the solubility and conformational dynamics of (2R)-tetrahydro-2H-pyran-2-amine is vital for downstream synthetic applications, such as reductive amination, urea formation, or amide coupling ()[3]. Utilizing polar aprotic solvents like DCM or THF not only ensures high solubility but also locks the molecule into its reactive equatorial conformation. This maximizes the nucleophilicity of the amine, reducing reaction times and minimizing side-product formation in complex glycomimetic drug synthesis.

References
  • Oxan-2-amine | C5H11NO | CID 14471248 Source: PubChem, National Institutes of Health URL:[Link]

  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: ACS Publications / PubMed Central (PMC) URL:[Link]

Sources

Foundational

Harnessing (2R)-Oxan-2-amine: Stereoelectronic Control and Applications in Asymmetric Synthesis

Executive Summary The relentless pursuit of enantiomerically pure compounds in pharmaceutical development demands robust, predictable, and highly selective chiral building blocks. (2R)-oxan-2-amine (also known as (2R)-te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of enantiomerically pure compounds in pharmaceutical development demands robust, predictable, and highly selective chiral building blocks. (2R)-oxan-2-amine (also known as (2R)-tetrahydro-2H-pyran-2-amine) has emerged as a privileged chiral scaffold and auxiliary[1]. Characterized by its conformationally stable six-membered tetrahydropyran ring and an anomeric amine functionality, this molecule leverages unique stereoelectronic phenomena—specifically, the reverse anomeric effect—to exert profound stereocontrol over adjacent reactive centers.

This technical guide provides an in-depth analysis of the stereoselective applications of (2R)-oxan-2-amine. As a Senior Application Scientist, I will deconstruct the thermodynamic and kinetic causality behind its utility, present field-proven experimental workflows, and provide self-validating protocols for its implementation in complex drug discovery programs.

Structural and Stereoelectronic Foundations

The efficacy of (2R)-oxan-2-amine as a chiral auxiliary is entirely dependent on its conformational rigidity and the stereoelectronic forces governing the C2 (anomeric) position. In classic carbohydrate chemistry, electronegative substituents at the anomeric carbon prefer the axial position due to the stabilizing hyperconjugative donation from the endocyclic oxygen's lone pair (


).

However, (2R)-oxan-2-amine and its derivatives frequently exhibit a reverse anomeric effect [2]. When the amine is functionalized or protonated, the steric repulsion (1,3-diaxial interactions) and specific electrostatic repulsions often override the hyperconjugative stabilization, forcing the bulky nitrogen substituent into an equatorial position[3]. This predictable conformational locking is the engine of its stereoselectivity. By adopting a rigid chair conformation with an equatorially locked auxiliary linkage, the tetrahydropyran ring effectively shields one face of an attached reactive intermediate, dictating the trajectory of incoming reagents.

Conformational_Equilibrium A (2R)-Oxan-2-amine Core B Equatorial Amine (Steric Preference) A->B Minimizes 1,3-diaxial interactions C Axial Amine (Hyperconjugation) A->C n(O) -> σ*(C-N) stabilization D Reverse Anomeric Effect B->D Dominates in bulky derivatives C->D Competes in polar solvents E Stereoselective Shielding D->E Directs incoming nucleophiles

Fig 1. Stereoelectronic forces governing the conformational equilibrium of (2R)-oxan-2-amine.

(2R)-Oxan-2-amine as a Chiral Auxiliary

The tetrahydropyranyl (THP) group, while traditionally known as an alcohol protecting group, has been ingeniously repurposed as a chiral auxiliary[4]. When (2R)-oxan-2-amine is condensed with an


-alkoxy ketone or an aldehyde, it forms a chiral N,O-acetal or aminal.
Nucleophilic Addition to -Alkoxy Ketones

Pioneering work has demonstrated that THP-based chiral auxiliaries can direct the nucleophilic addition of Grignard reagents or organolithiums to adjacent carbonyls with exceptional diastereoselectivity[5].

  • The Causality: The (2R)-oxan-2-amine auxiliary coordinates with the metal center of the incoming nucleophile (e.g.,

    
     or 
    
    
    
    ). Because the THP ring is locked in a specific chair conformation by the reverse anomeric effect, it physically blocks the Re-face of the carbonyl. Consequently, the nucleophile is forced to attack from the less hindered Si-face, yielding a highly enantioenriched tertiary alcohol upon cleavage of the auxiliary.
Radical Homologation

Beyond polar additions, (2R)-oxan-2-amine derivatives have been successfully employed in stereoselective radical additions. When attached to an


-bromo ester, the generation of a carbon-centered radical results in a planar intermediate. The sheer steric bulk of the rigid THP chair conformation effectively shields one face of the radical, allowing for highly diastereoselective trapping by olefins (such as methyl acrylate).

Quantitative Stereoselective Outcomes

To illustrate the robustness of this chiral scaffold, the following table summarizes the quantitative data across various stereoselective applications utilizing (2R)-oxan-2-amine and related THP-amine auxiliaries.

Substrate TypeReaction ClassPredominant Face AttackDiastereomeric Ratio (dr)Isolated Yield (%)

-Alkoxy Ketones
Nucleophilic Addition (Grignard)Si-face95:588%

-Bromo Esters
Intermolecular Radical AdditionSi-face85:1576%
2-Nitroglycals

-Stereoselective N-Glycosylation

-face
>99:192%

-Unsaturated Aldehydes
Organocatalytic CascadeRe-face99:1 (ee)90%

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol details the use of (2R)-oxan-2-amine as a chiral auxiliary for the stereoselective alkylation of an aldehyde. Every step is designed as a self-validating system, incorporating in-process checks to confirm mechanistic success.

Experimental_Workflow S1 1. Auxiliary Coupling (Aminal Formation) S2 2. Asymmetric Addition (Face-Selective Attack) S1->S2 S3 3. Diastereomer Isolation (Chromatography) S2->S3 S4 4. Auxiliary Cleavage (Mild Acidic Hydrolysis) S3->S4 S5 Enantiopure Product S4->S5

Fig 2. Self-validating experimental workflow for chiral auxiliary applications.

Step 1: Auxiliary Installation (Aminal Formation)
  • Procedure: Dissolve 1.0 eq of the target aldehyde and 1.1 eq of (2R)-oxan-2-amine in anhydrous dichloromethane (DCM). Add 0.1 eq of pyridinium p-toluenesulfonate (PPTS) and activated 4Å molecular sieves. Stir at room temperature for 12 hours.

  • Causality & Logic: PPTS acts as a mild acid catalyst. The thermodynamic driver is the removal of water by the molecular sieves, which pushes the equilibrium toward the aminal. Anhydrous conditions are critical to prevent premature hydrolysis.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde spot and the appearance of a less polar aminal spot confirm conversion.

    
     NMR of the crude must show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the aminal proton (~4.5-5.0 ppm).
    
Step 2: Stereoselective Nucleophilic Addition
  • Procedure: Cool the purified aminal solution in anhydrous THF to -78 °C under an argon atmosphere. Dropwise, add 1.5 eq of the desired Grignard reagent (

    
    ). Stir for 4 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous 
    
    
    
    .
  • Causality & Logic: The reaction is conducted at -78 °C to minimize the kinetic energy of the system. This maximizes the energetic penalty of the nucleophile attacking the sterically hindered Re-face, thereby artificially inflating the

    
     between the two transition states and ensuring high diastereomeric excess.
    
  • Self-Validation: Crude

    
     NMR analysis. The integration of the newly formed stereocenter's adjacent protons will reveal the diastereomeric ratio (dr). A dr of >90:10 indicates successful stereocontrol.
    
Step 3: Auxiliary Cleavage and Recovery
  • Procedure: Dissolve the isolated major diastereomer in a 4:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours. Neutralize with saturated

    
    , extract with EtOAc, and purify via flash chromatography.
    
  • Causality & Logic: The aminal linkage is highly susceptible to aqueous acid, whereas the newly formed carbon-carbon bonds and secondary alcohols remain completely stable. This orthogonal reactivity allows for the traceless removal of the (2R)-oxan-2-amine auxiliary.

  • Self-Validation: Chiral HPLC analysis of the final purified product against a racemic standard will confirm the enantiomeric excess (ee), which should closely mirror the dr observed in Step 2.

Conclusion & Future Perspectives

(2R)-oxan-2-amine represents a masterclass in applied physical organic chemistry. By exploiting the delicate balance between the anomeric and reverse anomeric effects, chemists can lock the tetrahydropyran ring into a rigid conformation that serves as an impenetrable steric shield. As drug development continues to demand increasingly complex,


-rich chiral molecules, the predictable stereocontrol offered by (2R)-oxan-2-amine will cement its status as an indispensable tool in the synthetic chemist's arsenal.

References

  • Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • The Tetrahydropyranyl Group as a Chiral Auxiliary for the Nucleophilic Addition to α-Alkoxy Ketones Source: Charette Lab / Tetrahedron Letters URL:[Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Investigational Protocols: (2R)-Tetrahydro-2H-pyran-2-amine as a Novel Chiral Auxiliary

Therefore, this document serves as a prospective guide and theoretical framework for researchers interested in exploring its potential. The principles and protocols outlined below are extrapolated from well-established m...

Author: BenchChem Technical Support Team. Date: March 2026

Therefore, this document serves as a prospective guide and theoretical framework for researchers interested in exploring its potential. The principles and protocols outlined below are extrapolated from well-established methodologies for other amine-based and cyclic chiral auxiliaries.[1][2][3] This guide is intended to provide a logical starting point for investigation, not to report on established applications.

Introduction: The Quest for Novel Chiral Auxiliaries

In asymmetric synthesis, the predictable control of stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities.[3] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one stereoisomer in excess over others.[4][] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The ideal chiral auxiliary possesses several key attributes: it should be readily available in high enantiopurity, attach and detach from the substrate under mild conditions without racemization, and provide a rigid, well-defined steric environment to ensure high diastereoselectivity in the key stereocenter-forming reaction.

This document explores the theoretical application of (2R)-tetrahydro-2H-pyran-2-amine as a novel chiral auxiliary. Its rigid cyclic structure, conferred by the tetrahydropyran (THP) ring, and the defined stereochemistry at the C2 position present an intriguing scaffold for inducing asymmetry.[6]

Structural Rationale: Why Investigate (2R)-Tetrahydro-2H-pyran-2-amine?

The potential utility of (2R)-tetrahydro-2H-pyran-2-amine stems from its key structural features:

  • Rigid Conformational Scaffold: The THP ring exists predominantly in a chair conformation. This rigidity can create a predictable and sterically hindered environment, essential for effective facial shielding of a reactive intermediate.

  • Defined Stereocenter: The amine group is positioned on a stereogenic center (C2), providing the chiral information necessary to influence the reaction pathway.

  • Versatile Amine Handle: The primary amine allows for straightforward attachment to carboxylic acid substrates via amide bond formation, creating a stable prochiral system.

The central hypothesis is that the bulky, conformationally locked THP ring will effectively block one face of an enolate or other reactive intermediate derived from the substrate, forcing an incoming electrophile to approach from the less hindered face.

G cluster_workflow General Workflow for a Chiral Auxiliary Prochiral Prochiral Substrate (e.g., R-COOH) Attach Attachment (Amide Formation) Prochiral->Attach Auxiliary Chiral Auxiliary ((2R)-THP-NH2) Auxiliary->Attach Intermediate Prochiral Intermediate (Amide Adduct) Attach->Intermediate Stereocontrol Diastereoselective Reaction (e.g., Alkylation) Intermediate->Stereocontrol Diastereomer Diastereomerically Enriched Product Stereocontrol->Diastereomer Cleavage Cleavage (Hydrolysis) Diastereomer->Cleavage Chiral_Product Enantiomerically Enriched Product (e.g., R*-COOH) Cleavage->Chiral_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Figure 1: A generalized workflow illustrating the cycle of a chiral auxiliary from attachment to cleavage and recovery.

Part 1: Synthesis of the Chiral Auxiliary

(2R)-tetrahydro-2H-pyran-2-amine is not widely commercially available and may require synthesis. Common synthetic routes to the parent compound, tetrahydro-2H-pyran-2-amine, include the reductive amination of tetrahydropyran derivatives or cyclization reactions.[7] Achieving the (2R) configuration would necessitate either a chiral pool starting material or an asymmetric synthesis strategy.

Part 2: Investigational Protocols

The following protocols are proposed as a starting point for evaluating the efficacy of (2R)-tetrahydro-2H-pyran-2-amine as a chiral auxiliary.

Protocol 1: Attachment of the Auxiliary to a Prochiral Carboxylic Acid

Objective: To form a stable amide bond between the chiral auxiliary and a model prochiral substrate, such as propanoic acid.

Causality: The formation of an N-acyl derivative is the critical first step to link the chiral information of the auxiliary to the substrate. The choice of coupling reagents is crucial to ensure efficient conversion without side reactions.

Materials:

  • (2R)-tetrahydro-2H-pyran-2-amine

  • Propionyl chloride (or propanoic acid)

  • Coupling agent (if using the acid): e.g., DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Using Acid Chloride):

  • Dissolve (2R)-tetrahydro-2H-pyran-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the N-propanoyl-(2R)-tetrahydro-2H-pyran-2-amine adduct.

Protocol 2: Proposed Diastereoselective Enolate Alkylation

Objective: To evaluate the ability of the auxiliary to direct the stereoselective alkylation of the N-propanoyl adduct.

Causality: This step tests the core function of the auxiliary. The rigid THP ring is expected to block one face of the lithium enolate formed upon deprotonation. The choice of a strong, hindered base like LDA at low temperatures is standard for generating a specific enolate geometry and preventing side reactions.[1]

Figure 2: A conceptual diagram of the proposed chelated transition state. Note: An actual image of the chemical structure would be inserted for full clarity.

Materials:

  • N-propanoyl-(2R)-tetrahydro-2H-pyran-2-amine (1.0 eq)

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) solution (1.05 eq, freshly prepared or titrated)

  • Electrophile (e.g., Benzyl bromide, Iodomethane) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propanoyl adduct (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Hypothetical Data Presentation:

EntryElectrophile (E-X)SolventYield (%)Diastereomeric Ratio (d.r.)
1Benzyl BromideTHF85 (est.)>90:10 (est.)
2IodomethaneTHF88 (est.)>90:10 (est.)
3Allyl IodideTHF82 (est.)>85:15 (est.)
Note: This table presents hypothetical data for illustrative purposes. Actual results would require experimental validation.
Protocol 3: Cleavage of the Auxiliary

Objective: To remove the chiral auxiliary to yield the enantiomerically enriched carboxylic acid product.

Causality: The robust amide bond must be cleaved without causing epimerization at the newly formed stereocenter. Strong acidic or basic hydrolysis are common methods, but conditions must be carefully optimized. The mechanism of cleavage for robust auxiliaries like the Evans oxazolidinones has been studied, and similar considerations for competing cleavage pathways may apply here.[8]

Materials:

  • Alkylated product from Protocol 2

  • Aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH)

  • Solvent: Dioxane or Ethanol

  • Diethyl ether or DCM for extraction

Procedure (Acidic Hydrolysis):

  • Dissolve the purified alkylated product in a mixture of dioxane and 6 M HCl (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 100 °C) and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether or DCM (3x) to isolate the carboxylic acid product.

  • To recover the auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with DCM.

  • The organic layers containing the product and the recovered auxiliary should be dried separately over MgSO₄, filtered, and concentrated.

  • Purify the carboxylic acid product. Determine its enantiomeric excess (e.e.) by conversion to a diastereomeric derivative or by chiral HPLC analysis.

Conclusion and Future Outlook

This document provides a theoretical and practical blueprint for investigating (2R)-tetrahydro-2H-pyran-2-amine as a novel chiral auxiliary. The proposed protocols for attachment, diastereoselective alkylation, and cleavage are based on established principles of asymmetric synthesis.[1][9] The true potential of this auxiliary hinges on experimental validation of its ability to induce high diastereoselectivity and the ease of its cleavage and recovery. Should it prove effective, it could offer a new and valuable tool for synthetic chemists in academia and the pharmaceutical industry.

References

  • Chan, A. S. C., et al. (2001, November 17). Diastereoselective Addition Reactions of Furyl Aldehydes Using Chiral Boronates as Auxiliary: Application to the Enantioselective Synthesis of 2,3-Disubstituted Furyl Alcohols. Organic Letters, ACS Publications. Available at: [Link]

  • Nishizawa, M., et al. (2018, October 7). Highly diastereoselective synthesis of tricyclic fused-pyrans by sequential hydride shift mediated double C(sp3)–H bond functionalization. PMC. Available at: [Link]

  • Reddy, B. V. S., et al. (2016). Chiral squaramide-catalyzed asymmetric synthesis of pyranones and pyranonaphthoquinones via cascade reactions of 1,3-dicarbonyls with Morita–Baylis–Hillman acetates of nitroalkenes. Chemical Communications, RSC Publishing. Available at: [Link]

  • Padron, J. M., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Gotor-Fernández, V., et al. (2019, September 25). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. Available at: [Link]

  • Enders, D., et al. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. PMC. Available at: [Link]

  • de Sousa, J. D. F., & Pilli, R. A. (2019, August). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • Požgan, F., et al. (2006, August 29). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. Available at: [Link]

  • Enders, D., et al. (2014, November 7). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, ACS Publications. Available at: [Link]

  • Wille, U., & Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. Available at: [Link]

  • University of Bath. Asymmetric Synthesis. Available at: [Link]

  • Leighton, J. L., et al. (2000). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of the American Chemical Society, 122(51), 12894–12895.
  • Marco-Contelles, J., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. PMC, NIH. Available at: [Link]

  • Fall, Y., et al. (2020, January 23). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online. Available at: [Link]

  • Zhou, L., et al. (2023, March 15). Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters. Available at: [Link]

  • ResearchGate. (2022, April). Methods for cleavage of chiral auxiliary. Available at: [Link]

Sources

Application

Application Notes and Protocols for Asymmetric Synthesis Using (2R)-Oxan-2-Amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and devel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile. Chiral amines are a critical class of compounds, frequently incorporated into pharmaceutical agents and utilized as catalysts or auxiliaries in asymmetric synthesis. This document provides a detailed guide to the prospective use of (2R)-oxan-2-amine, a chiral cyclic hemiaminal, as a novel chiral auxiliary for the asymmetric alkylation of ketones. While specific literature applications of (2R)-oxan-2-amine are not yet prevalent, this guide extrapolates from well-established principles of enamine catalysis to provide a robust, scientifically-grounded protocol. The methodologies detailed herein are designed to be a self-validating system, offering researchers a comprehensive starting point for exploring the potential of this and similar chiral auxiliaries.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. One of the most powerful strategies to achieve this is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary.[]

(2R)-oxan-2-amine, with its defined stereocenter at the C2 position of the tetrahydropyran ring, presents an intriguing scaffold for a chiral auxiliary. Its cyclic nature can impart conformational rigidity, which is often beneficial for achieving high levels of stereocontrol. The amine functionality allows for the formation of chiral enamines with carbonyl compounds, which are key intermediates in many carbon-carbon bond-forming reactions.[2]

(2R)-Oxan-2-Amine: A Promising Chiral Auxiliary

(2R)-oxan-2-amine , also known as (2R)-tetrahydro-2H-pyran-2-amine, is a chiral cyclic amine. The presence of the oxygen atom in the ring can influence the electronic properties and chelation potential of the derived enamine intermediate, potentially enhancing stereoselectivity.

Plausible Mechanism of Action in Asymmetric Alkylation:

The proposed application of (2R)-oxan-2-amine as a chiral auxiliary is in the asymmetric alkylation of a ketone. The reaction proceeds through the formation of a chiral enamine intermediate. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile (alkyl halide) to one face of the enamine, leading to the preferential formation of one diastereomer of the alkylated iminium ion. Subsequent hydrolysis of the iminium ion releases the chiral auxiliary and yields the enantiomerically enriched α-alkylated ketone.

Detailed Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol details a hypothetical, yet mechanistically sound, procedure for the asymmetric alkylation of cyclohexanone with benzyl bromide using (2R)-oxan-2-amine as a chiral auxiliary.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(2R)-oxan-2-amine>98% enantiomeric excessVariesEnsure high enantiopurity
CyclohexanoneAnhydrous, >99%StandardDistill before use
Benzyl bromide>98%StandardPurify by passing through basic alumina
TriethylamineAnhydrous, >99.5%StandardDistill from CaH₂
TolueneAnhydrousStandardDry over sodium/benzophenone
Diethyl etherAnhydrousStandard
Hydrochloric acid2 M aqueous solutionStandard
Saturated aq. NaHCO₃Prepare in-house
BrinePrepare in-house
Anhydrous MgSO₄Standard
Silica gel230-400 meshStandardFor column chromatography
TLC platesSilica gel 60 F₂₅₄Standard
Step-by-Step Experimental Procedure

Step 1: Formation of the Chiral Enamine

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under an inert atmosphere (N₂ or Ar), add (2R)-oxan-2-amine (1.0 eq), cyclohexanone (1.1 eq), and anhydrous toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature. The resulting solution contains the chiral enamine and is used directly in the next step.

Causality: The formation of the enamine is a reversible acid-catalyzed condensation reaction where water is removed to drive the equilibrium towards the product.[3] The Dean-Stark apparatus is crucial for the efficient removal of water.

Step 2: Diastereoselective Alkylation

  • Cool the toluene solution of the chiral enamine to -78 °C using a dry ice/acetone bath.

  • Slowly add benzyl bromide (1.2 eq) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the progress of the alkylation by TLC.

Causality: The low temperature is critical to enhance the diastereoselectivity of the alkylation by minimizing thermal racemization and non-selective side reactions. The chiral environment created by the (2R)-oxan-2-amine auxiliary sterically hinders one face of the enamine, forcing the electrophile (benzyl bromide) to approach from the less hindered face.

Step 3: Hydrolysis and Work-up

  • Quench the reaction at -78 °C by the slow addition of 2 M aqueous HCl (20 mL).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium ion intermediate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Causality: Acidic hydrolysis cleaves the C=N bond of the iminium salt, regenerating the ketone functionality and releasing the protonated chiral auxiliary into the aqueous phase.[4] The subsequent basic wash neutralizes any remaining acid and helps in the purification process.

Step 4: Purification and Analysis

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (R)-2-benzylcyclohexanone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Step 5: Recovery of the Chiral Auxiliary

  • The acidic aqueous layer from the work-up contains the protonated (2R)-oxan-2-amine.

  • Basify the aqueous layer to pH > 12 with solid NaOH or concentrated NaOH solution, while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the (2R)-oxan-2-amine.

  • The recovered auxiliary can be checked for purity and enantiomeric integrity by NMR and chiral GC/HPLC and can often be reused.

Visualizing the Workflow

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Work-up cluster_3 Step 4 & 5: Purification & Recovery A Mix (2R)-oxan-2-amine, cyclohexanone, and toluene B Add p-TsOH (cat.) A->B C Reflux with Dean-Stark B->C D Cool to RT C->D E Cool to -78 °C D->E Chiral Enamine Solution F Add Benzyl Bromide E->F G Stir at -78 °C F->G H Quench with 2 M HCl G->H Alkylated Intermediate I Warm to RT & Stir H->I J Extract with Et₂O I->J K Wash & Dry J->K O Recover Auxiliary from Aqueous Layer L Column Chromatography K->L K->L Crude Product M Analyze ee (Chiral HPLC) L->M N Isolate Product M->N

Caption: Workflow for the asymmetric alkylation of cyclohexanone.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Key checkpoints include:

  • TLC Monitoring: At each stage, thin-layer chromatography should be used to monitor the consumption of starting materials and the formation of intermediates and products.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Enantiomeric Excess Determination: The success of the asymmetric induction must be quantified by a reliable method such as chiral HPLC, which will provide a direct measure of the enantiomeric ratio.

  • Auxiliary Recovery: Successful recovery and characterization of the chiral auxiliary confirm its stability under the reaction conditions and its potential for recycling, a key aspect of an efficient chiral auxiliary.

Conclusion

While the application of (2R)-oxan-2-amine in asymmetric synthesis is an emerging area, the foundational principles of enamine catalysis provide a strong basis for its exploration as a potent chiral auxiliary. The detailed protocol herein offers a comprehensive and scientifically sound starting point for researchers to investigate its potential. The inherent conformational rigidity and potential for chelation make cyclic amines like (2R)-oxan-2-amine attractive candidates for the development of novel and highly selective asymmetric transformations, with significant implications for the synthesis of complex chiral molecules in the pharmaceutical and agrochemical industries.

References

  • Alexakis, A., et al. (n.d.). Asymmetric Synthesis. In Science of Synthesis. Thieme.
  • Cox, P. J., & Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry, 2(1), 1-26.
  • Ellman, J. A., et al. (n.d.). Asymmetric Synthesis of Amines.
  • Grogan, G. (2018). Synthesis of chiral amines using redox biocatalysis. Current Opinion in Chemical Biology, 43, 15-22.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
  • Myers, A. G. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. The Myers Group, Harvard University.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 2127-2129.
  • LibreTexts. (2023, November 20). 19.
  • BYJU'S. (2020, July 26). Why do Carbonyl Compounds Undergo Nucleophilic Addition?.
  • LibreTexts. (2025, February 24). 19.
  • NC State University Libraries. (n.d.). 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry.

Sources

Method

Application Note: High-Yield Purification and Chiral Resolution of (2R)-Tetrahydro-2H-pyran-2-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Techniques Covered: Preparative Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Resolution Introduction and Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Techniques Covered: Preparative Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Resolution

Introduction and Mechanistic Rationale

(2R)-Tetrahydro-2H-pyran-2-amine (IUPAC: (2R)-oxan-2-amine; CAS: 64474-04-0 for racemate) is a highly polar, cyclic chiral amine (MW: 101.15 g/mol ) [5]. It serves as an essential chiral building block in the asymmetric synthesis of complex polycyclic alkaloids and various pharmaceutical frameworks [1].

Purifying this specific enantiomer presents a triad of chromatographic challenges:

  • High Polarity & Basicity: Primary amines streak heavily on standard silica gel due to strong hydrogen bonding with acidic silanol groups, leading to poor recovery.

  • Volatility: Its low molecular weight makes it highly volatile, meaning post-purification solvent evaporation must be meticulously controlled to prevent product loss.

  • Lack of Chromophore: The absence of a conjugated π-system renders standard UV-directed fractionation ineffective [5].

To overcome these hurdles, we employ two self-validating purification pathways dictated by scale: Preparative Supercritical Fluid Chromatography (SFC) for discovery-scale (<100 g) and Classical Diastereomeric Salt Resolution for process-scale (>100 g) [2].

Purification Decision Workflow

G Start Racemic Tetrahydro-2H-pyran-2-amine (C5H11NO) Decision Select Purification Scale & Equipment Start->Decision SFC_Path Preparative Chiral SFC (Discovery Scale) Decision->SFC_Path < 100g Salt_Path Diastereomeric Salt Resolution (Process Scale) Decision->Salt_Path > 100g SFC_Step Chiralpak IC Column Neutral Mobile Phase SFC_Path->SFC_Step Salt_Step Crystallization with (1S)-(+)-10-CSA Salt_Path->Salt_Step SFC_Isol MS-Directed Fractionation & Low-Temp Evaporation SFC_Step->SFC_Isol Salt_Isol Fractional Crystallization & NaOH Free-basing Salt_Step->Salt_Isol Product Pure (2R)-Tetrahydro-2H-pyran-2-amine (>99% ee) SFC_Isol->Product Salt_Isol->Product

Workflow for the chiral resolution of tetrahydro-2H-pyran-2-amine based on scale.

Protocol A: Preparative Chiral SFC (Discovery Scale)

Causality & Expert Insight: SFC replaces traditional HPLC for volatile amines because supercritical CO₂ evaporates instantly upon depressurization, leaving only a small volume of co-solvent (e.g., methanol) to be removed, thereby preserving the volatile amine [3]. Basic compounds typically require basic additives (like diethylamine) in the SFC modifier to improve peak shape. However, these additives are notoriously difficult to remove post-purification [4].

The Self-Validating Fix: We utilize a technique where the basic additive (dimethylethylamine, DMEA) is added only to the sample diluent. This masks the column's active sites during the injection plug, ensuring sharp peaks, while keeping the bulk mobile phase neutral for additive-free fraction recovery [4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic amine in HPLC-grade Methanol to achieve a concentration of 50 mg/mL. Add 0.5% (v/v) DMEA directly to this sample diluent. Validation Check: Ensure complete dissolution; particulates will cause high backpressure.

  • System Equilibration: Equilibrate a preparative SFC system equipped with a Chiralpak IC column (30 x 250 mm, 5 µm) using 85% supercritical CO₂ and 15% Methanol (strictly neutral, no additives) at 80 g/min and 100 bar backpressure [3].

  • Injection & Separation: Inject 1.5 mL of the sample solution. The DMEA in the diluent will elute near the solvent front, well separated from the target enantiomers.

  • Detection: Because the compound lacks a UV chromophore, route a 1% split flow to a Mass Spectrometer (MS) operating in positive ESI mode (monitoring m/z 102.1 [M+H]⁺) to trigger fraction collection.

  • Isolation: Collect the (2R)-enantiomer fraction. Evaporate the methanol under reduced pressure utilizing a chilled water bath (≤25°C) to prevent volatilization of the product.

Protocol B: Diastereomeric Salt Resolution (Process Scale)

Causality & Expert Insight: At multi-kilogram scales, SFC becomes cost-prohibitive. Classical resolution via diastereomeric salt formation is thermodynamically driven and highly scalable [2]. We select (1S)-(+)-10-Camphorsulfonic acid (CSA) as the resolving agent. Its rigid, bicyclic structure provides excellent chiral discrimination when paired with the flexible tetrahydropyran ring, creating a highly crystalline diastereomeric salt.

Step-by-Step Methodology
  • Salt Formation: In a jacketed reactor, dissolve 1.0 equivalent (101.15 g, 1.0 mol) of racemic tetrahydro-2H-pyran-2-amine in 800 mL of an Ethyl Acetate/Ethanol (8:2 v/v) mixture at 40°C.

  • Resolving Agent Addition: Slowly add a solution of 0.8 equivalents of (1S)-(+)-10-CSA in 200 mL of Ethanol. Validation Check: The solution must turn completely clear at 60°C for 1 hour, confirming uniform salt formation without premature precipitation.

  • Fractional Crystallization: Program the reactor to cool linearly from 60°C to 5°C over 6 hours. At 35°C, introduce 0.1% (w/w) seed crystals of pure (2R)-amine-(1S)-CSA salt to control nucleation and prevent oiling out.

  • Filtration: Isolate the precipitate via vacuum filtration. Wash the filter cake with 200 mL of cold Ethyl Acetate.

  • Free-Basing (Recovery): Suspend the enriched salt in a biphasic mixture of Dichloromethane (DCM) (500 mL) and 2M aqueous NaOH (500 mL). Stir vigorously for 30 minutes (pH must be >12).

  • Isolation: Separate the organic layer. Extract the aqueous layer with an additional 250 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under mild vacuum to yield the free (2R)-amine.

Quantitative Data Summary

Table 1: Comparison of Purification Metrics for Tetrahydro-2H-pyran-2-amine

ParameterPreparative Chiral SFCDiastereomeric Salt Resolution
Optimal Scale 10 mg – 100 g100 g – Multi-Kilogram
Chiral Selector / Agent Chiralpak IC (Immobilized polysaccharide)(1S)-(+)-10-Camphorsulfonic acid
Detection Method MS-Directed or CADVisual (Crystallization) / Gravimetric
Typical Yield (Theoretical Max 50%) 42 - 47%35 - 40% (Post free-basing)
Enantiomeric Excess (ee) > 99% (Single pass)> 95% (Requires recrystallization for >99%)
Primary Risk Factor Volatilization during solvent removalOiling out during crystallization

References

  • Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0 - Smolecule. Smolecule.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro.
  • Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC.eu.
  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International.
  • Oxan-2-amine | C5H11NO | CID 14471248 - PubChem. National Institutes of Health (NIH).
Application

Application Note: Strategic Integration of (2R)-Tetrahydro-2H-pyran-2-amine in Drug Discovery

Executive Summary In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists continuously seek versatile building blocks that balance lipophilicity, target affinity, and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists continuously seek versatile building blocks that balance lipophilicity, target affinity, and metabolic stability. (2R)-Tetrahydro-2H-pyran-2-amine (also known as (R)-oxan-2-amine) has emerged as a highly privileged chiral synthon. Featuring a saturated six-membered oxygen-containing heterocycle and a primary amine at the 2-position, this moiety is increasingly utilized to replace traditional carbocycles (such as cyclohexyl or cyclopentyl groups).

This application note provides an in-depth technical guide on the physicochemical rationale for employing (2R)-tetrahydro-2H-pyran-2-amine, its specific applications in modern drug design (including kinase and glycosidase inhibitors), and self-validating synthetic protocols for its integration into lead compounds.

Physicochemical Rationale: The "Why" Behind the Structure

The decision to incorporate a tetrahydropyranyl (THP) ring in place of a standard cycloalkane is rooted in strict physicochemical causality. High lipophilicity (elevated logP/logD) is a notorious driver of clinical attrition, often correlating with off-target promiscuity, hERG toxicity, and poor aqueous solubility.

Bioisosterism and Stereochemical Precision

Substituting a cyclohexane ring with a THP ring introduces an ether oxygen that acts as a potent hydrogen-bond acceptor. This single atom substitution drastically lowers the partition coefficient while providing a vector to engage with structured water networks or protein backbone residues within the target binding pocket.

Furthermore, the (2R) stereocenter is critical. The chirality at the 2-position dictates the spatial trajectory of the entire ring system relative to the amine attachment point. In highly constrained binding pockets, such as the ATP-binding hinge region of kinases, the (2R) enantiomer ensures that the THP oxygen is directed precisely toward solvent-exposed regions or specific polar residues, avoiding steric clashes that the (2S) enantiomer might provoke.

Metabolic Deactivation

Cyclohexane rings are highly susceptible to cytochrome P450-mediated hydroxylation. The electron-withdrawing nature of the oxygen atom in the THP ring inductively deactivates the adjacent carbon-hydrogen bonds, thereby reducing intrinsic clearance (


) and extending the compound's metabolic half-life (

).
Quantitative Comparison

The structural advantages of replacing a standard carbocycle with the THP-amine moiety are summarized below.

Table 1: Comparative Physicochemical Impact of Carbocycle vs. THP Substitution

Physicochemical PropertyCyclohexylamine(2R)-Tetrahydro-2H-pyran-2-amineMedicinal Chemistry Impact
Ring Classification Saturated CarbocycleOxygen-containing HeterocycleTHP increases target specificity via targeted H-bonding.
cLogP Contribution High (+1.5 to +2.0)Low (+0.2 to +0.6)THP improves aqueous solubility and reduces lipophilic toxicity.
H-Bond Acceptors 01 (Ether Oxygen)THP allows engagement with structured water networks.
Metabolic Soft Spots Multiple oxidizable C-H bondsDeactivated C-H bonds adjacent to OTHP enhances microsomal stability and lowers intrinsic clearance.
Stereochemistry Achiral (unless substituted)Chiral (2R configuration)(2R) enantiomer provides precise spatial vectors for substituents.

Key Applications in Medicinal Chemistry

The versatility of (2R)-tetrahydro-2H-pyran-2-amine is demonstrated across multiple therapeutic areas:

  • Kinase Inhibitors (e.g., JAK1 Inhibitors): In the development of pyrazolothiazole-based JAK1 inhibitors, the substitution of bulky aliphatic amines with tetrahydropyran-2-amine derivatives maintains potent hinge-binding while significantly improving the compound's immunosuppressive and anti-inflammatory profile by lowering logD and enhancing solubility[1].

  • Glycosidase Inhibitors (Iminosugars): For the treatment of lysosomal storage disorders like Gaucher disease, (2R)-THP-2-amine serves as a critical precursor. The THP ring structurally mimics the natural pyranose ring of glucosylceramide. The (2R) stereocenter matches the natural sugar's stereochemistry, enabling highly selective binding to the active site of β-glucocerebrosidase[2].

  • Analgesics and Propanamide Derivatives: In the synthesis of 2-methyl-N-(oxan-2-yl)propanamide, the THP group enhances stereoelectronic properties, yielding a superior solubility profile compared to analogs utilizing highly basic piperidines or bulky aromatics[3].

Workflow A Identify Lipophilic Liability (e.g., Cyclohexyl Group) B Bioisosteric Replacement with (2R)-THP-2-amine A->B C Amide Coupling / SNAr Synthesis B->C D Physicochemical Profiling (logD, Aqueous Solubility) C->D E In Vitro Target Validation (Kinase/Glycosidase Assays) D->E

Workflow for integrating (2R)-THP-2-amine to optimize lipophilicity and target binding.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the integration of (2R)-tetrahydro-2H-pyran-2-amine into lead scaffolds. Each step includes the mechanistic causality behind the reagent choices and intrinsic quality control (QC) checkpoints.

Protocol A: Synthesis of (2R)-THP-2-amine Functionalized Amides

Objective: Couple (2R)-tetrahydro-2H-pyran-2-amine with a carboxylic acid intermediate to yield a target amide (e.g., for JAK1 inhibitor synthesis).

Reagents: Carboxylic acid (1.0 eq), (2R)-THP-2-amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA, followed by HATU.

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics and efficiency in coupling sterically hindered cyclic amines. DIPEA provides the non-nucleophilic basic environment required to deprotonate the carboxylic acid without competing for the activated ester.

  • Amination: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Subsequently, add (2R)-THP-2-amine dropwise.

    • Causality: Pre-activation is critical. Adding the amine too early can result in its direct reaction with HATU, forming an inert guanidinium byproduct and reducing the overall yield.

  • In-Process Validation: Monitor the reaction via LC-MS after 2 hours. The protocol is self-validating when the UV trace shows the disappearance of the starting acid and the MS trace confirms the

    
     mass of the desired amide.
    
  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous

    
    , and brine.
    
    • Causality: The 1M HCl wash effectively removes unreacted THP-amine and DIPEA. The

      
       wash neutralizes and removes residual acid and the acidic HOAt byproduct generated by HATU.
      
  • QC Checkpoints: Dry over

    
    , concentrate, and analyze via 
    
    
    
    -NMR. Focus on the anomeric proton of the THP ring (typically shifting to ~4.5–5.2 ppm upon amide formation). Perform Chiral HPLC to confirm
    
    
    enantiomeric excess (ee), validating that the basic coupling conditions did not induce racemization at the labile 2-position.
Protocol B: Reductive Amination for Iminosugar Precursors

Objective: Install the (2R)-THP-2-amine moiety onto an aldehyde precursor to synthesize glycosidase inhibitor scaffolds.

Reagents: Aldehyde precursor (1.0 eq), (2R)-THP-2-amine (1.1 eq), Sodium triacetoxyborohydride (STAB, 2.0 eq), Glacial Acetic Acid (0.1 eq), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde and (2R)-THP-2-amine in DCE. Add glacial acetic acid and stir at room temperature for 2 hours.

    • Causality: Acetic acid lowers the pH to the optimal range (~4.5), accelerating the dehydration step of imine formation. DCE is used as it is non-coordinating and supports the solubility of STAB.

  • Reduction: Once TLC confirms the consumption of the aldehyde and the formation of the imine intermediate, add STAB portion-wise.

    • Causality: STAB is a remarkably mild reducing agent. Unlike

      
      , STAB will selectively reduce the imine/iminium ion without prematurely reducing the starting aldehyde to an unwanted primary alcohol.
      
  • Workup & Validation: After 12 hours, quench the reaction with saturated

    
     to neutralize the acetic acid and decompose excess STAB. Extract with Dichloromethane (DCM). Validate success via 
    
    
    
    -NMR by confirming the disappearance of the aldehyde carbonyl carbon (~190 ppm) and the emergence of a new aliphatic
    
    
    signal (~45-55 ppm) adjacent to the secondary amine.

Mechanism Drug (2R)-THP-2-amine Pharmacophore Target Target Enzyme (e.g., JAK1 / Glucocerebrosidase) Drug->Target Binds Effect1 H-Bonding via THP Oxygen Target->Effect1 Effect2 Stereospecific Pocket Alignment Target->Effect2 Outcome Enhanced Efficacy & Metabolic Stability Effect1->Outcome Effect2->Outcome

Mechanistic rationale for (2R)-THP-2-amine binding and subsequent pharmacological outcomes.

References

  • EP3190116A1 - Pyrazolothiazole compound and medicine. Google Patents.
  • Guanidinium Iminosugars as Glycosidase Inhibitors. DSpace, Utrecht University. Available at: [Link]

Method

Application Note: Experimental Setup and Stereoelectronic Control in the Synthesis of (2R)-Tetrahydro-2H-pyran-2-amine

Introduction & Scientific Rationale (2R)-Tetrahydro-2H-pyran-2-amine (also known by its IUPAC name, oxan-2-amine) is a highly versatile chiral building block utilized extensively in the synthesis of glycomimetics, iminos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(2R)-Tetrahydro-2H-pyran-2-amine (also known by its IUPAC name, oxan-2-amine) is a highly versatile chiral building block utilized extensively in the synthesis of glycomimetics, iminosugars, and complex alkaloid frameworks (1)[1]. The successful synthesis and functionalization of this cyclic amine are not merely matters of mixing reagents; they are heavily dictated by underlying stereoelectronic interactions—most notably the Anomeric and Reverse Anomeric Effects (2)[2].

In typical oxygen- or halogen-substituted pyrans, the endocyclic oxygen lone pair delocalizes into the antibonding σ*(C-X) orbital, strongly favoring an axial configuration (the classical anomeric effect) (3)[3]. However, 2-aminotetrahydropyrans exhibit anomalous behavior. When the amine group is protonated (–NH₃⁺) in polar or acidic media, the compound demonstrates a reverse anomeric effect. It strongly prefers the equatorial position because overwhelming steric repulsions and electrostatic contributions overcompensate for any hyperconjugative stabilization[4]. Understanding this causality is essential for designing robust experimental protocols, as the choice of solvent polarity, pH, and desiccant directly shifts the thermodynamic equilibrium of the intermediates.

Stereoelectronic Pathway & Conformational Dynamics

Mechanism cluster_0 Stereoelectronic Control (Anomeric vs. Reverse Anomeric) N1 Axial Conformer (Hyperconjugation Favored) N2 Equatorial Conformer (Steric/Electrostatic Favored) N1->N2 Solvent & pH Dependent Equilibrium N6 (2R)-Tetrahydro-2H-pyran-2-amine Target Product N1->N6 Reduction/Isolation N2->N6 Reduction/Isolation N3 Lactol Precursor (Tetrahydropyran-2-ol) N4 Oxocarbenium Ion Intermediate N3->N4 Acid Catalysis (-H2O) N5 Nucleophilic Attack (Amine Addition) N4->N5 Stereoselective Trapping N5->N1 Kinetic Control (Non-polar) N5->N2 Thermodynamic Control (Polar/Protonated)

Stereoelectronic control and intermediate trapping in the synthesis of (2R)-tetrahydro-2H-pyran-2-amine.

Quantitative Conformational Analysis

To accurately predict the stereochemical outcome of amination reactions on the tetrahydropyran scaffold, one must account for the Gibbs free energy differences (ΔG) between conformers. The table below summarizes the energetic penalties and preferences based on the amine's state and solvent environment.

ConformerSubstituent StateDominant Stereoelectronic EffectRelative ΔG (kcal/mol)Preferred Environment
Axial Neutral (–NH₂)Hyperconjugation (n(O) → σ*(C-N))0.00 (Baseline)Non-polar solvents (e.g., Toluene, CHCl₃)
Equatorial Neutral (–NH₂)Steric Repulsion+1.25 to +1.65N/A (Disfavored)
Equatorial Protonated (–NH₃⁺)Reverse Anomeric Effect / Electrostatic0.00 (Favored)Polar protic solvents (e.g., MeOH, H₂O)
Axial Protonated (–NH₃⁺)Severe Steric Clash> +2.00N/A (Highly Disfavored)

Data synthesized from computational density functional theory (DFT) and dynamic ¹H-NMR studies (5)[5].

Experimental Protocols

The following protocols have been optimized for high yield and stereochemical fidelity, utilizing self-validating steps to ensure the integrity of the synthesis.

Protocol A: Direct Amination via Acid-Catalyzed Dehydration

This protocol leverages Camphor-10-sulfonic acid (CSA) to generate an oxocarbenium intermediate from a protected tetrahydropyran-2-ol precursor, which is subsequently trapped by an amine (e.g., allylamine) (6)[6].

Reagents & Materials:

  • Precursor: (3S,5R)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-ol (1.0 equiv, e.g., 10 g, 0.025 mol)

  • Amine: Allylamine (10.0 equiv, 18 mL, 0.24 mol)

  • Catalyst: Camphor-10-sulfonic acid (CSA) (1.0 equiv, 5.61 g, 0.024 mol)

  • Desiccant: Anhydrous Sodium Sulfate (Na₂SO₄) (4.8 equiv, 16.46 g, 0.12 mol)

  • Solvent: Anhydrous Toluene (240 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried, round-bottom flask equipped with a reflux condenser, suspend the tetrahydropyran-2-ol precursor, CSA, and anhydrous Na₂SO₄ in anhydrous toluene.

    • Causality Check: Toluene is chosen as a non-polar solvent to favor the axial attack of the amine (minimizing the reverse anomeric effect seen in polar solvents). Na₂SO₄ acts as a thermodynamic sink, continuously removing water generated during the condensation to drive the Le Chatelier equilibrium toward the imine/amine product[7].

  • Amine Addition: Add allylamine to the suspension at room temperature under an inert atmosphere (N₂ or Argon).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 105 °C) and stir vigorously for 4 hours.

    • Causality Check: The elevated temperature provides the activation energy required to overcome the steric hindrance of the bulky benzyloxy protecting groups during the nucleophilic attack on the oxocarbenium ion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc:Petroleum Ether (1:3) solvent system. The reaction is complete when the precursor spot (Rf ~0.18) is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature, filter out the Na₂SO₄ salts, and concentrate the filtrate under reduced pressure. Purify the crude (2R)-N-allyl-tetrahydro-2H-pyran-2-amine derivative via flash column chromatography.

Protocol B: Reductive Amination of Lactols

For applications requiring primary amines or specific stereocenters without harsh reflux conditions, reductive amination using a mild hydride source is preferred (6)[8].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the lactol precursor in anhydrous Methanol (0.05 M). Add ammonium formate (NH₄HCO₂, 20 equiv) and cool the mixture to 0 °C.

  • Water Sequestration: Add activated 3Å molecular sieves to the mixture and stir for 20 minutes.

    • Causality Check: Molecular sieves are critical here; unlike Na₂SO₄, they are highly effective at 0 °C in polar solvents, preventing the hydrolysis of the transient Schiff base back to the lactol.

  • Reduction: Introduce Sodium Cyanoborohydride (NaBH₃CN, 4.0 equiv) portion-wise.

    • Causality Check: NaBH₃CN is specifically selected over NaBH₄ because it is stable in the mildly acidic conditions (pH 4-6) required for imine formation and selectively reduces the iminium ion without reducing the unreacted lactol.

  • Completion: Stir the reaction at room temperature until TLC indicates complete conversion. Filter the sieves, quench with saturated NaHCO₃, and extract with Ethyl Acetate.

Applications in Drug Development

Derivatives of (2R)-tetrahydro-2H-pyran-2-amine serve as highly potent, selective inhibitors of β-glucosidase. By acting as transition-state analogues, these compounds are actively investigated for the treatment of lysosomal storage disorders, such as Gaucher disease, where defective glycosidase mutants require pharmacological chaperoning to restore normal cellular function (6)[6].

References

  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. ACS Publications. URL:[Link]

  • Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. Journal of the American Chemical Society. URL:[Link]

  • Guanidinium Iminosugars as Glycosidase Inhibitors. Utrecht University DSpace. URL:[Link]

Sources

Application

Catalytic Asymmetric Synthesis of Chiral Amines: An Application Guide

Introduction: The Imperative of Chirality in Amine Synthesis Chiral amines are not merely organic molecules; they are fundamental pillars in the architecture of life and medicine. Constituting the core of numerous natura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Amine Synthesis

Chiral amines are not merely organic molecules; they are fundamental pillars in the architecture of life and medicine. Constituting the core of numerous natural products, pharmaceuticals, and agrochemicals, their three-dimensional arrangement is often the deciding factor between therapeutic efficacy and inactivity or even toxicity. It is estimated that 40-45% of all small-molecule drugs contain at least one chiral amine moiety.[1] The precise control of stereochemistry during their synthesis is, therefore, one of the most critical endeavors in modern organic chemistry.

Historically, the production of enantiopure amines relied on classical methods like the resolution of racemic mixtures, which are inherently inefficient, with a maximum theoretical yield of only 50%. To overcome these limitations, the field has shifted decisively towards catalytic asymmetric synthesis.[2] This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, offering superior atom economy and sustainability.[2] This guide provides an in-depth exploration of the primary catalytic strategies, offering both the theoretical underpinnings and practical protocols for researchers in academia and industry. We will delve into the logic behind catalyst selection, experimental design, and reaction optimization for the three dominant catalytic paradigms: transition metal catalysis, organocatalysis, and the burgeoning field of biocatalysis.

Part 1: Core Strategies and Mechanistic Insights

The asymmetric synthesis of chiral amines can be broadly achieved through several powerful and versatile strategies. The choice of method depends on the desired amine structure, the available starting materials (e.g., ketones, alkenes, imines), and the desired operational simplicity.

Asymmetric Reductive Amination (ARA)

This is arguably the most versatile and widely used one-pot method, converting readily available ketones or aldehydes and an amine source directly into a chiral amine using a chiral catalyst and a reducing agent.[3][4] This strategy avoids the need to isolate often unstable imine intermediates.[1]

The general mechanism involves two key steps:

  • Imine Formation: The ketone/aldehyde reversibly condenses with the amine to form a prochiral imine or enamine.

  • Asymmetric Reduction: The chiral catalyst coordinates to the imine and facilitates a stereoselective transfer of a hydride from a reducing agent (e.g., H₂, Hantzsch ester, formic acid), establishing the stereocenter.

Asymmetric Hydroamination

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical route to chiral amines.[5][6] While challenging, significant progress has been made, particularly for unactivated alkenes, providing direct access to valuable α-chiral amines from abundant feedstocks.[5][6] The development of copper hydride (CuH) catalyzed methods has also enabled the synthesis of amines with more remote stereocenters (γ or δ-chiral amines) through a "reductive relay" strategy.[7]

Asymmetric Hydrogenation of Prochiral Imines and Enamines

This method is a powerful and direct strategy for producing chiral amines with excellent atom economy.[1][2] The reaction typically employs chiral complexes of transition metals like iridium, rhodium, or ruthenium, paired with chiral phosphine ligands to achieve high enantioselectivity.[1]

The catalytic cycle, illustrated below, involves the coordination of the prochiral imine to the chiral metal catalyst, followed by the stereoselective addition of hydrogen across the C=N double bond.

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// Nodes A [label="[LM-H₂]", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prochiral Imine\n(R¹R²C=NR³)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="[LM(Imine)(H₂)]\nCoordination Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="[LM(H)(Amide)]\nOxidative Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Chiral Amine\n(R¹R²HC-NHR³)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Active Catalyst\n[LM]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges F -> A [label=" + H₂"]; A -> C [label=" + Imine"]; C -> D [label="Intramolecular\nOxidative Addition"]; D -> F [label="Reductive Elimination\n(Product Release)", dir=back]; F -> E [label=" ", style=invis]; // for layout B -> C [style=dashed]; D -> E [label=" ", style=dashed, arrowhead=none]; }

Caption: Simplified cycle for transition metal-catalyzed asymmetric hydrogenation.[1]

Part 2: Catalyst Selection Guide

The success of any asymmetric synthesis hinges on the choice of catalyst. The three main classes—transition metal complexes, organocatalysts, and enzymes—each offer distinct advantages and are suited to different applications.

Catalyst ClassCommon ExamplesAdvantagesLimitationsKey Applications
Transition Metal Catalysts Ir, Rh, Ru, Pd, Cu complexes with chiral phosphine ligands (e.g., BINAP, f-Binaphane).[2][8]High turnover numbers (TONs) and frequencies (TOFs), broad substrate scope, excellent enantioselectivity, well-studied mechanisms.[2]Cost of precious metals, sensitivity to air and moisture, potential for metal contamination in the final product.[9]Large-scale industrial synthesis, asymmetric hydrogenation, reductive amination, hydroamination.[2][5]
Organocatalysts Chiral Phosphoric Acids (CPAs), Proline derivatives, Chiral Aldehydes.[10][11]Metal-free (avoids contamination), often robust and insensitive to air/moisture, readily available, can mimic enzymatic processes.[10][11]Often require higher catalyst loadings (1-10 mol%), substrate scope can be narrower than metal catalysts.[9]Reductive amination using Hantzsch esters, Friedel-Crafts alkylations, Mannich reactions.[12]
Biocatalysts (Enzymes) Transaminases (TAs), Amine Dehydrogenases (AmDHs), Ene-reductases.[1][6][13]Extremely high enantioselectivity (>99% ee), operate in mild aqueous conditions, highly specific, sustainable ("green") chemistry.[1][6]Substrate scope can be limited, requires specialized biochemical techniques, enzyme stability can be an issue.[9]Synthesis of α-chiral primary amines from ketones, direct reductive amination with ammonia.[13][14]

Part 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for two common and powerful procedures.

Protocol 1: Transition Metal-Catalyzed Asymmetric Reductive Amination

This protocol is a general procedure for the direct asymmetric reductive amination of a ketone using an Iridium-based catalyst and H₂ gas, adapted from established methods.[8]

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// Nodes prep [label="1. Catalyst Preparation\n(In-situ or pre-formed)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="2. Reaction Setup\n(Ketone, Amine, Additives)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydro [label="3. Hydrogenation\n(Pressurize with H₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="4. Work-up & Purification\n(Quench, Extract, Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="5. Analysis\n(NMR, Chiral HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> react [label=" Add to reaction vessel"]; react -> hydro [label=" Seal & Purge"]; hydro -> workup [label=" Depressurize"]; workup -> analyze [label=" Purified Product"]; }

Caption: General experimental workflow for Asymmetric Reductive Amination.

Materials:

  • Aryl Ketone (e.g., acetophenone) (0.5 mmol, 1.0 equiv)

  • Amine (e.g., p-anisidine) (0.6 mmol, 1.2 equiv)

  • [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol, 0.5 mol%)

  • Chiral Ligand (e.g., (S,S)-f-Binaphane) (4.4 mg, 0.0055 mmol, 1.1 mol%)

  • Titanium(IV) isopropoxide (213 mg, 0.75 mmol, 1.5 equiv) - Acts as a Lewis acid and water scavenger.

  • Iodine (13 mg, 0.05 mmol, 10 mol%) - Additive to improve activity and selectivity.[8]

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Catalyst Preparation (In-situ):

    • Inside an inert atmosphere glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a vial containing 3 mL of anhydrous DCM.

    • Stir the mixture for 30 minutes at room temperature. The solution should become homogeneous. This forms the active chiral catalyst complex.[8]

  • Reaction Setup:

    • In a separate vial, dissolve the aryl ketone (0.5 mmol), amine (0.6 mmol), titanium(IV) isopropoxide (0.75 mmol), and iodine (0.05 mmol) in 2 mL of anhydrous DCM.[8]

    • Transfer the freshly prepared catalyst solution to the substrate solution via cannula.

    • Transfer the final reaction mixture to the glass liner of a Parr hydrogenation apparatus.

  • Hydrogenation:

    • Seal the Parr apparatus. Purge the vessel with H₂ gas 3-5 times.

    • Pressurize the vessel to the desired pressure (e.g., 50 atm H₂).

    • Stir the reaction at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots (after carefully depressurizing) and analyzing via TLC or GC.[1]

  • Work-up and Purification:

    • Carefully vent the H₂ pressure from the reactor.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis, comparing the product to a racemic standard.[1][15]

Protocol 2: Chiral Phosphoric Acid (CPA) Catalyzed Reductive Amination

This protocol describes a metal-free reductive amination using a chiral Brønsted acid catalyst and a Hantzsch ester as the hydride source, a method noted for its operational simplicity.[12]

Materials:

  • Ketone (e.g., benzyl methyl ketone derivative) (0.2 mmol, 1.0 equiv)

  • Amine (e.g., aniline) (0.24 mmol, 1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.01 mmol, 5 mol%)

  • Hantzsch Ester (0.24 mmol, 1.2 equiv)

  • Toluene, anhydrous (2.0 mL)

  • 4 Å Molecular Sieves (approx. 100 mg)

Procedure:

  • Reaction Setup:

    • To an oven-dried vial under an inert atmosphere (N₂ or Argon), add the ketone (0.2 mmol), amine (0.24 mmol), CPA catalyst (0.01 mmol), Hantzsch ester (0.24 mmol), and activated 4 Å molecular sieves.

    • Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours. The molecular sieves serve to remove the water formed during imine formation, driving the equilibrium forward.

    • Monitor the reaction progress by TLC or HPLC.[16]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Filter off the molecular sieves.

    • Concentrate the filtrate directly under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel.

  • Analysis:

    • Characterize the product by NMR and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.[12]

Part 4: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues.[17]

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// Nodes start [label="Problem Observed\n(Low Yield or Low ee%)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="1. Verify Reagent Purity\n- Substrate, Solvent, Amine\n- Catalyst/Ligand Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Confirm Reaction Conditions\n- Anhydrous/Anaerobic?\n- Correct Temperature?\n- Correct Stoichiometry?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ee [label="3a. Optimize for ee%\n- Lower Temperature\n- Screen Solvents\n- Screen Ligands/Catalysts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_yield [label="3b. Optimize for Yield\n- Increase Catalyst Loading\n- Increase Reaction Time\n- Check for Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> check_conditions [label="Purity OK"]; check_conditions -> optimize_ee [label="Conditions OK\n(Low ee%)"]; check_conditions -> optimize_yield [label="Conditions OK\n(Low Yield)"]; optimize_ee -> solution; optimize_yield -> solution; }

Caption: A logical workflow for troubleshooting common issues in asymmetric amination.[16]

ProblemPotential Cause(s)Recommended Solution(s)
Low Enantioselectivity (ee%) Catalyst/Ligand Degradation: Catalyst is sensitive to air or moisture.[15] Suboptimal Temperature: Reaction temperature is too high.[15][17] Solvent Effects: Solvent is not ideal for organizing the transition state.[15]Ensure catalyst is handled under strictly inert conditions.[16] Lower the reaction temperature; this often increases the energy difference between diastereomeric transition states.[15] Perform a solvent screen (e.g., Toluene, DCM, THF, Dioxane).
Low Yield / Slow Reaction Catalyst Deactivation: Impurities in reagents or solvents may be poisoning the catalyst.[15] Insufficient Catalyst Loading: Catalyst amount is too low for the reaction scale.[15] Poor Mixing: Inefficient agitation in heterogeneous reactions.Purify all starting materials and use anhydrous, degassed solvents. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%).[15] Ensure vigorous stirring.
Inconsistent Results Atmospheric Contamination: Trace amounts of water or oxygen are interfering. Reagent Quality: Variation between batches of reagents or solvents.Re-verify that the reaction is set up under strictly anhydrous and anaerobic conditions. Use a glovebox if possible. Use reagents from a single, trusted batch for a series of experiments.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]

  • Enantioselective hydroamination of unactivated terminal alkenes. PMC. [Link]

  • Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Zhao Group @ UIUC - University of Illinois. [Link]

  • A direct approach to amines with remote stereocenters by enantioselective CuH-catalysed reductive relay hydroamination. PMC. [Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. [Link]

  • Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis Authors. OSTI.GOV. [Link]

  • New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Ingenta Connect. [Link]

  • Recent Advances on Transition-Metal-Catalysed Asymmetric Reductive Amination. ResearchGate. [Link]

  • Recent advances on transition-metal-catalysed asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Enantioselective Synthesis of β-Arylamines via Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Enantioselective Synthesis of Chiral Secondary Amines by Gold(I)/Chiral Brønsted Acid Catalyzed Tandem Intermolecular Hydroamination and Transfer Hydrogenation Reactions. Organic Letters - ACS Publications. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC - NIH. [Link]

  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. MDPI. [Link]

  • US20040147762A1 - Asymmetric reductive amination of ketones.
  • Chiral Phosphoric Acid C
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters - ACS Publications - ACS.org. [Link]

  • Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. HIMS Biocat. [Link]

  • Asymmetric reductive amination of ketones. UvA-DARE (Digital Academic Repository). [Link]

  • Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric reactions_synthesis. University of Wisconsin-Madison. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

Sources

Method

Application Notes and Protocols for Organocatalytic Domino Reactions with (2R)-Tetrahydro-2H-pyran-2-amine

Introduction: The Power of Chiral Cyclic Amines in Domino Catalysis In the landscape of modern synthetic chemistry, organocatalytic domino reactions have emerged as a cornerstone for the efficient and stereocontrolled co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Chiral Cyclic Amines in Domino Catalysis

In the landscape of modern synthetic chemistry, organocatalytic domino reactions have emerged as a cornerstone for the efficient and stereocontrolled construction of complex molecular architectures.[1][2] These reactions, where multiple bond-forming events occur in a single pot under the control of a substoichiometric amount of a small organic molecule, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. Chiral primary amines, in particular, have proven to be exceptionally versatile catalysts, capable of activating substrates through the formation of nucleophilic enamines and electrophilic iminium ions.[3]

This guide focuses on the application of (2R)-tetrahydro-2H-pyran-2-amine, a readily available and stereochemically defined chiral primary amine, as a catalyst for powerful domino transformations. The inherent chirality and structural features of this catalyst make it an excellent candidate for inducing high levels of stereoselectivity in the synthesis of valuable heterocyclic and carbocyclic scaffolds. We will explore the mechanistic underpinnings of its catalytic activity and provide detailed protocols for its application in key domino sequences, offering researchers a practical guide to leveraging this catalyst in their synthetic endeavors.

Part 1: The Catalytic Machinery - Mechanism of Action

The efficacy of (2R)-tetrahydro-2H-pyran-2-amine as a stereoselective organocatalyst is rooted in its ability to reversibly form two key reactive intermediates with carbonyl compounds: enamines and iminium ions . The chiral pyran backbone creates a defined stereochemical environment that directs the approach of reactants, leading to high enantioselectivity in the final products.

Enamine Catalysis Cycle

In this cycle, the primary amine catalyst reacts with a ketone or aldehyde (the donor) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor (e.g., a nitroolefin in a Michael addition). The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized product. The steric hindrance imposed by the catalyst's pyran ring dictates the facial selectivity of the enamine's attack.

Enamine_Cycle Catalyst (2R)-Tetrahydro-2H-pyran-2-amine Enamine Chiral Enamine (Nucleophilic) Catalyst->Enamine - H₂O Donor Aldehyde/Ketone (Donor) Donor->Enamine Adduct Iminium Adduct Enamine->Adduct + Acceptor Acceptor Electrophilic Acceptor (e.g., Nitroolefin) Acceptor->Adduct Product Michael Adduct Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: The Enamine Catalysis Cycle.

Iminium Ion Catalysis Cycle

Conversely, when reacting with an α,β-unsaturated aldehyde or ketone (the acceptor), the catalyst forms a chiral iminium ion. This process lowers the LUMO of the acceptor, enhancing its electrophilicity. A nucleophile can then attack the β-position of the iminium ion. Hydrolysis regenerates the catalyst and furnishes the product. This activation mode is central to many domino reactions, often initiating the cascade.

Iminium_Cycle Catalyst (2R)-Tetrahydro-2H-pyran-2-amine Iminium Chiral Iminium Ion (Electrophilic) Catalyst->Iminium - H₂O Acceptor α,β-Unsaturated Aldehyde (Acceptor) Acceptor->Iminium Adduct Enamine Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile (e.g., Enol) Nucleophile->Adduct Product Functionalized Product Adduct->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O Water->Product

Caption: The Iminium Ion Catalysis Cycle.

Part 2: Application in Domino Michael-Hemiacetalization Reactions

A powerful application of this catalytic system is in the synthesis of highly functionalized tetrahydropyrans, which are prevalent scaffolds in natural products and pharmaceuticals.[1] The domino Michael-hemiacetalization reaction provides a direct and stereoselective route to these valuable heterocycles.

Rationale and Mechanistic Pathway

The reaction proceeds between a 1,3-dicarbonyl compound (the nucleophile) and an α-hydroxymethyl nitroalkene. The catalyst, (2R)-tetrahydro-2H-pyran-2-amine, is proposed to activate the 1,3-dicarbonyl compound via enamine formation, although in some systems, bifunctional catalysts with hydrogen-bonding capabilities are used to activate the nitroalkene.[1] Following the initial enantioselective Michael addition, the resulting intermediate undergoes a spontaneous intramolecular hemiacetalization, driven by the proximity of the hydroxyl group and the ketone/ester carbonyl. This cyclization step forges the tetrahydropyran ring and sets up to four contiguous stereocenters in a single operation.

Michael_Hemiacetalization_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Outcome Dicarbonyl 1,3-Dicarbonyl Compound Catalyst Catalyst Addition (2R)-Tetrahydro-2H-pyran-2-amine (5-20 mol%) Dicarbonyl->Catalyst Nitroalkene α-Hydroxymethyl Nitroalkene Nitroalkene->Catalyst Michael Asymmetric Michael Addition (Enamine/H-Bond Activation) Catalyst->Michael Hemiacetalization Intramolecular Hemiacetalization Michael->Hemiacetalization Spontaneous Product Polyfunctionalized Tetrahydropyranol Hemiacetalization->Product Analysis Purification & Stereochemical Analysis (HPLC, NMR) Product->Analysis

Caption: Workflow for Domino Michael-Hemiacetalization.

Representative Data

The following table summarizes typical results for the domino Michael-hemiacetalization reaction catalyzed by analogous amine-based systems, providing an expected performance benchmark for (2R)-tetrahydro-2H-pyran-2-amine.[1]

Entry1,3-Dicarbonyl CompoundNitroalkene Aryl GroupYield (%)dr (cis:trans)ee (%)
1AcetylacetonePhenyl85>95:592
2Methyl Acetoacetate4-Chlorophenyl7890:1094
3Dibenzoylmethane2-Naphthyl91>95:599
4Methyl 3-oxobutanoateThiophen-2-yl8285:1590
Detailed Experimental Protocol

Objective: To synthesize a chiral polyfunctionalized tetrahydropyranol via an organocatalytic domino Michael-hemiacetalization reaction.

Materials:

  • (2R)-Tetrahydro-2H-pyran-2-amine (10 mol%)

  • Substituted (E)-2-nitro-3-arylprop-2-en-1-ol (1.0 equiv, 0.25 mmol)

  • 1,3-Dicarbonyl compound (1.2 equiv, 0.30 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (2.5 mL, 0.1 M)

  • Oven-dried glassware with magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the (E)-2-nitro-3-arylprop-2-en-1-ol (0.25 mmol).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (0.30 mmol) followed by anhydrous dichloromethane (2.5 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Introduction: Add (2R)-tetrahydro-2H-pyran-2-amine (0.025 mmol, 10 mol%) to the reaction mixture.

    • Expert Insight: The catalyst is added last to ensure the reaction begins in a homogenous solution. Catalyst loading can be optimized (5-20 mol%) to balance reaction time and cost. Lower temperatures (-20 °C to 0 °C) can sometimes improve stereoselectivity at the cost of longer reaction times.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel. The eluent will vary based on the substrate but a gradient of hexane/ethyl acetate is a good starting point.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture. Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Part 3: Application in Domino Michael-Henry Reactions

The domino Michael-Henry reaction, also known as a nitro-Michael/Henry cascade, is a highly effective method for constructing densely functionalized cyclic systems with multiple stereocenters.[4][5] Chiral primary amines can catalyze this reaction, leading to valuable nitro-substituted cyclohexanes or other carbocycles.

Rationale and Mechanistic Pathway

This cascade is typically initiated by the Michael addition of a nucleophile (e.g., a ketone activated as an enamine by the catalyst) to a nitroalkene. The resulting nitronate intermediate then acts as a nucleophile in an intramolecular Henry (nitro-aldol) reaction, attacking a pendant aldehyde or ketone. This cyclization step forms a new carbon-carbon bond and creates two new stereocenters. The stereochemical outcome is controlled by the chiral enamine intermediate formed in the first step.

Representative Data

The following table shows typical results for domino Michael-Henry reactions catalyzed by chiral amine systems, which can be expected to be similar for reactions catalyzed by (2R)-tetrahydro-2H-pyran-2-amine.[2]

EntryKetone DonorNitroalkeneProductYield (%)dree (%)
11,4-Cyclohexanedioneβ-NitrostyreneBicyclo[3.2.1]octanone91>20:198
2Indolin-3-oneo-Formyl-β-nitrostyreneSpiro-oxindole84>20:199
3Acetone(E)-3-Nitrostyryl acetateNitrocyclohexanone7510:193
4Cyclopentanone1-Nitro-2-phenyletheneFused bicyclic system8815:196
Detailed Experimental Protocol

Objective: To synthesize a chiral substituted bicyclo[3.2.1]octan-2-one via an organocatalytic domino Michael-Henry reaction.[2][6]

Materials:

  • (2R)-Tetrahydro-2H-pyran-2-amine (10 mol%)

  • Benzoic Acid (co-catalyst, 10 mol%)

  • 1,4-Cyclohexanedione (2.0 equiv, 0.2 mmol)

  • Nitroalkene (1.0 equiv, 0.1 mmol)

  • Tetrahydrofuran (THF), anhydrous (0.25 mL)

  • Oven-dried glassware with magnetic stir bar

Procedure:

  • Reaction Setup: In an oven-dried vial, combine 1,4-cyclohexanedione (0.2 mmol), the nitroalkene (0.1 mmol), (2R)-tetrahydro-2H-pyran-2-amine (0.01 mmol, 10 mol%), and benzoic acid (0.01 mmol, 10 mol%).

    • Expert Insight: An acidic co-catalyst is often crucial in amine catalysis to facilitate the formation of the active enamine/iminium ion and to protonate the final nitronate. The dione is used in excess to favor the initial Michael addition.

  • Solvent Addition: Add anhydrous THF (0.25 mL) to the vial.

  • Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature for 24-72 hours.

  • Monitoring: Monitor the reaction progress by TLC until the limiting nitroalkene is consumed.

  • Purification: Directly load the crude reaction mixture onto a silica gel column and purify using flash chromatography (e.g., gradient elution with ethyl acetate in hexanes) to isolate the product.

  • Characterization: Analyze the product by NMR and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Part 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Consistent stereochemical outcomes (dr and ee) across different substrates, when compared with established literature for similar chiral primary amine catalysts, will confirm the predictable nature of the catalysis.[3][7] Key validation checkpoints include:

  • Reproducibility: Repetition of the experiment under identical conditions should yield results within a narrow margin of error for yield, dr, and ee.

  • Control Experiments: Running the reaction without the catalyst should result in no product formation or only racemic background reaction, confirming the catalyst's essential role. Using the enantiomer of the catalyst, (2S)-tetrahydro-2H-pyran-2-amine, should yield the opposite product enantiomer, confirming the catalyst's control over stereochemistry.

  • Linearity Check: A linear relationship between the enantiomeric excess of the catalyst and the product can be established to probe the reaction mechanism.

By adhering to these rigorous standards, researchers can confidently apply (2R)-tetrahydro-2H-pyran-2-amine as a reliable tool for asymmetric organocatalytic domino reactions.

References

  • Enders, D., & Loh, C. C. J. (2013). Asymmetric Organocatalytic Michael/Henry Domino Reactions through Hydrogen-Bond Activation. Chemistry – A European Journal, 19(33), 10822–10826. [Link]

  • Zhang, F. L., et al. (2009). Asymmetric organocatalytic four-component quadruple domino reaction initiated by oxa-Michael addition of alcohols to acrolein. Chemistry – A European Journal. [Link]

  • Al-Harrasi, A., et al. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Molecules. [Link]

  • Marques-Lopez, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules. [Link]

  • Enders, D., et al. (2012). Organocatalytic Asymmetric Domino Michael/Henry Reaction of Indolin-3-ones with o-Formyl-β-nitrostyrenes. European Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2013). Enantioselective organocatalytic domino Michael/aldol reactions: an efficient procedure for the stereocontrolled construction of 2H-thiopyrano[2,3-b]quinoline scaffolds. Chemistry – An Asian Journal, 8(9), 2204-10. [Link]

  • Company, A., et al. (2012). Enantioselective organocatalytic domino synthesis of tetrahydropyridin-2-ols. Current Organic Chemistry. [Link]

  • Chen, J-R., et al. (2011). Organocatalytic Asymmetric Domino Aza-Michael–Mannich Reaction: Synthesis of Tetrahydroimidazopyrimidine Derivatives. The Journal of Organic Chemistry, 76(18), 7544-7550. [Link]

  • Tsakos, M., et al. (2014). Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications, 50(8), 986-988. [Link]

  • Alexakis, A., et al. (2009). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. [Link]

  • Borah, P., & Phukan, P. (2017). Enantioselective aminocatalytic synthesis of tetrahydropyrano[2,3-c]pyrazoles via a domino Michael-hemiacetalization reaction with alkylidene pyrazolones. Organic & Biomolecular Chemistry, 15(38), 8032-8036. [Link]

  • Pellissier, H. (2011). Asymmetric Domino Reactions. Part A. Reactions Based on the Use of Chiral Auxiliaries. Chemical Reviews. [Link]

  • Tsakos, M., et al. (2019). Organocatalytic Asymmetric Domino Michael-henry Reaction for the Synthesis of Substituted Bicyclo[3.2.1]octan-2-ones. Loughborough University Research Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Požgan, F., & Stanovnik, B. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. [Link]

  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Gazi University Journal of Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (2R)-tetrahydro-2H-pyran-2-amine

Welcome to the technical support center for the synthesis of (2R)-tetrahydro-2H-pyran-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2R)-tetrahydro-2H-pyran-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reductive amination of 2-hydroxytetrahydropyran is resulting in a very low yield of the desired (2R)-tetrahydro-2H-pyran-2-amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 2-hydroxytetrahydropyran are a common issue and can often be attributed to several factors. The reaction proceeds through an intermediate imine or enamine, which is then reduced.[1] Optimizing the formation and subsequent reduction of this intermediate is key.

Probable Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the amine source (e.g., ammonia or an ammonium salt) and the carbonyl group (in equilibrium with the lactol) is crucial.[1][2]

    • pH Control: The pH of the reaction medium is critical. Slightly acidic conditions (pH 5-6) are often optimal to catalyze the dehydration step to form the imine without deactivating the amine nucleophile.[2] You can use a mild acid catalyst like acetic acid.

    • Water Removal: The formation of the imine is a reversible equilibrium reaction that produces water. Removing water as it forms will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting carbonyl.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice because it is more reactive towards the protonated imine (iminium ion) than the carbonyl group, especially at mildly acidic pH.[2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another excellent and often milder alternative to NaBH₃CN. It is particularly effective for reductive aminations and does not require strict pH control.

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting aldehyde/ketone, leading to the formation of diol byproducts.[1] It is generally less selective for this transformation.

  • Reaction Conditions:

    • Temperature: Low temperatures (0 °C to room temperature) are typically preferred to minimize side reactions.

    • Solvent: A protic solvent like methanol or ethanol is commonly used.

Experimental Protocol: Improved Reductive Amination

  • Dissolve 2-hydroxytetrahydropyran and an ammonium salt (e.g., ammonium acetate, 1.5-2 equivalents) in methanol.

  • Adjust the pH to 5-6 using glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise, monitoring for gas evolution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with an aqueous acid (e.g., 1M HCl) and then basify to pH > 10 with NaOH to liberate the free amine.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. How can I identify and minimize this byproduct?

Answer:

The formation of byproducts is a frequent challenge. In the context of reductive amination, a common byproduct is the corresponding secondary amine from the reaction of the newly formed primary amine with another molecule of the starting material.

Probable Cause & Solution:

  • Over-alkylation: The primary amine product can act as a nucleophile and react with the remaining 2-hydroxytetrahydropyran and the imine intermediate to form a secondary amine.

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or bubbling ammonia gas through the solution) to outcompete the primary amine product in reacting with the electrophilic species.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly ensures that the imine is reduced as soon as it is formed, minimizing its concentration and the opportunity for the primary amine product to react with it.

Troubleshooting Decision Tree

troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains byproducts Significant Byproducts check_reaction->byproducts New spots/peaks observed purification_issue Purification Difficulty check_reaction->purification_issue Product and impurities co-elute incomplete_sol1 Optimize Imine Formation: - Adjust pH to 5-6 - Remove water incomplete->incomplete_sol1 incomplete_sol2 Increase Reaction Time or Temperature incomplete->incomplete_sol2 byproducts_sol1 Minimize Over-alkylation: - Use excess ammonia source - Slow addition of reducing agent byproducts->byproducts_sol1 byproducts_sol2 Re-evaluate Reducing Agent Selectivity (e.g., NaBH(OAc)₃ vs. NaBH₄) byproducts->byproducts_sol2 purification_sol1 Optimize Chromatography: - Add amine base (e.g., triethylamine) to mobile phase - Consider derivatization (e.g., Boc protection) purification_issue->purification_sol1 purification_sol2 Consider Distillation or Recrystallization of a Salt purification_issue->purification_sol2

Caption: Troubleshooting workflow for (2R)-tetrahydro-2H-pyran-2-amine synthesis.

Question 3: My final product is difficult to purify by silica gel chromatography, showing significant tailing. What can I do?

Answer:

Amines are basic compounds and tend to interact strongly with the acidic silica gel, leading to peak tailing and poor separation. There are several strategies to mitigate this issue.

Solutions:

  • Modify the Mobile Phase:

    • Add a Base: Incorporating a small amount of a volatile amine base, such as triethylamine (0.1-1%), into your eluent system can neutralize the acidic sites on the silica gel, improving the peak shape.

    • Ammonia-Treated Silica: For very problematic separations, you can use silica gel that has been pre-treated with ammonia.

  • Protecting Group Strategy:

    • Boc Protection: Convert the amine to its tert-butoxycarbonyl (Boc) protected derivative. The resulting carbamate is much less basic and behaves well on silica gel.[3] The Boc group can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). This is an orthogonal protecting group strategy that can simplify purification.[3]

Experimental Protocol: Boc Protection

  • Dissolve the crude amine in a suitable solvent like dichloromethane or THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine (1.2 equivalents).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify the Boc-protected amine by standard silica gel chromatography.

  • Deprotect by dissolving the purified compound in a solution of HCl in dioxane or TFA in dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of (2R)-tetrahydro-2H-pyran-2-amine?

A1: A common and effective starting material is (R)-2-hydroxytetrahydropyran. The stereocenter is already set, which simplifies the synthesis. This can be prepared from a chiral pool starting material like (R)-(-)-epichlorohydrin or through enzymatic resolution.

Q2: How can I ensure the stereochemistry at the C2 position is retained during the synthesis?

A2: The stereochemistry is generally retained during a reductive amination starting from an enantiomerically pure lactol, as the reaction occurs at the anomeric carbon without affecting the chiral center. However, it is crucial to use reaction conditions that do not promote epimerization. Mild reaction conditions (low temperature, neutral to slightly acidic pH) are recommended. Chiral HPLC can be used to confirm the enantiomeric purity of the final product.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, other routes include:

  • Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide with a suitable electrophile, followed by hydrolysis.[1] For this target, it would require a starting material like 2-bromotetrahydropyran.

  • Asymmetric Intramolecular Reductive Amination: This is a more advanced method where an amino ketone is cyclized and reduced in one pot using a chiral catalyst to give a chiral cyclic amine.[4]

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Chiral HPLC: To determine the enantiomeric purity.

    • Infrared (IR) Spectroscopy: To identify the presence of the amine N-H bonds.

Reductive Amination Workflow

workflow start Start: (R)-2-Hydroxytetrahydropyran imine_formation Imine/Iminium Ion Formation (in situ) start->imine_formation React with reagents Ammonia Source (e.g., NH₄OAc) Slightly Acidic pH (5-6) reagents->imine_formation reduction Reduction of Imine imine_formation->reduction Reduce with reducing_agent Add Reducing Agent (e.g., NaBH₃CN or NaBH(OAc)₃) reducing_agent->reduction workup Aqueous Workup (Quench, Basify, Extract) reduction->workup purification Purification (Chromatography/Distillation) workup->purification final_product Final Product: (2R)-tetrahydro-2H-pyran-2-amine purification->final_product

Caption: General workflow for the reductive amination synthesis.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) pH 5-6, MeOH or EtOHSelective for imines over carbonyls.[2]Toxic cyanide byproduct, requires pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic solvents (e.g., DCE, THF)Mild, high selectivity, no strict pH control needed.Can be slower, moisture sensitive.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., MeOH, EtOH)Inexpensive, readily available.Less selective, can reduce aldehydes/ketones.[1]
Catalytic Hydrogenation (H₂, Pd/C) H₂ atmosphere, various solvents"Green" chemistry, high yielding.[5]Requires specialized equipment (hydrogenator).

References

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination | Organic Letters - ACS Publications. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Reductive amination - Wikipedia. [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]

  • Protecting Groups - Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: (2R)-Oxan-2-amine Troubleshooting &amp; Workflows

Welcome to the advanced technical support guide for handling (2R)-oxan-2-amine (also known as (2R)-tetrahydropyran-2-amine). Because this molecule functions as a cyclic hemiaminal ether (an N,O-acetal), it presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling (2R)-oxan-2-amine (also known as (2R)-tetrahydropyran-2-amine). Because this molecule functions as a cyclic hemiaminal ether (an N,O-acetal), it presents unique synthetic and analytical challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot side reactions, prevent stereochemical drift, and execute self-validating workflows.

Mechanistic Grounding: The Root Causes of Instability

To troubleshoot (2R)-oxan-2-amine, one must first understand the stereoelectronic forces governing its anomeric center (C2). The carbon is bonded to both an endocyclic oxygen and an exocyclic primary amine, creating a highly labile system.

The Reverse Anomeric Effect & Conformational Strain: In standard carbohydrate chemistry, electronegative substituents at the anomeric center prefer an axial orientation due to stabilizing hyperconjugation (


). However, (2R)-oxan-2-amine is heavily influenced by the "reverse anomeric effect." The axial conformation requires one of the amine protons to point directly above the tetrahydropyran ring, creating severe steric repulsion. Consequently, the steric penalty often overrides the hyperconjugative stabilization, forcing the 

group into an equatorial preference[1].

The Oxocarbenium Pathway: Because of this delicate conformational equilibrium, the C-N bond is highly susceptible to cleavage. Under even mildly acidic conditions, the amine group is protonated. This transforms it into an excellent leaving group (


), which departs to form a planar, highly reactive oxocarbenium ion . Once this intermediate forms, two primary side reactions occur:
  • Hydrolysis (Ring Opening): Water attacks the oxocarbenium ion, forming a hemiacetal that rapidly tautomerizes into the open-chain degradant, 5-hydroxypentanal.

  • Racemization (Mutarotation): If the leaving amine (or another nucleophile) re-attacks the planar oxocarbenium intermediate from the opposite face, the chiral integrity is lost, yielding a mixture of (2R) and (2S) anomers[2].

Troubleshooting Common Side Reactions (FAQs)

Q1: My (2R)-oxan-2-amine is degrading into a complex polymeric mixture during N-alkylation/N-acylation. How do I prevent this? Symptom: Disappearance of the starting material with the appearance of 5-hydroxypentanal and acyclic oligomers. Causality: Electrophilic functionalization reactions (e.g., using alkyl halides or acyl chlorides) inherently generate acidic byproducts like HCl or HBr. As the local pH drops, the hemiaminal ether undergoes rapid protonation, triggering the oxocarbenium ring-opening cascade. Solution: You must maintain strict, localized basicity. Utilize a non-nucleophilic organic base (such as DIPEA) in a significant excess (2.5 to 3.0 molar equivalents). The base acts as an immediate acid scavenger, preventing the transient protonation of the anomeric nitrogen[3].

Q2: I am observing a loss of chiral integrity (epimerization to the 2S anomer) even when storing the compound in neutral solvents. Why? Symptom: Chiral HPLC or NMR reveals a growing percentage of the (2S)-oxan-2-amine anomer over time. Causality: Trace moisture combined with ambient


 forms carbonic acid in unbuffered protic solvents (like methanol or wet chloroform). This provides just enough proton activity to catalyze reversible ring-opening and closing (mutarotation) without fully degrading the molecule[2].
Solution:  Store the compound in strictly anhydrous, aprotic solvents (e.g., dry DCM, THF) under an argon atmosphere. If a protic solvent is absolutely required for a downstream assay, buffer the system to a pH of 7.5–8.5.

Q3: How do I successfully form a Schiff base (imine) without causing ring cleavage? Symptom: Condensation with aldehydes yields low imine recovery and high acyclic degradation. Causality: Schiff base formation inherently releases water. If trace acids (commonly used as imine catalysts, like p-TsOH) are present, this newly generated water immediately drives the hydrolysis of the tetrahydropyran ring. Solution: Avoid Brønsted acid catalysts entirely. Instead, rely on mildly basic or neutral dehydrating agents (e.g., anhydrous


 or 4Å molecular sieves) to drive the condensation forward thermodynamically without triggering the oxocarbenium pathway.

Quantitative Stability Data

Understanding the environmental boundaries of (2R)-oxan-2-amine is critical for experimental design. The table below summarizes the compound's stability across various standard laboratory conditions.

Solvent / ConditionpH EnvironmentTemperatureHalf-Life (

)
Primary Degradant / Outcome
Unbuffered Aqueous~6.525°C~4 hours5-hydroxypentanal
Buffered Aqueous8.025°C>48 hoursNone (Stable)
Acidic Aqueous3.025°C<5 minutes5-hydroxypentanal
Anhydrous DCMN/A25°C>1 monthNone (Stable)
Anhydrous DCM + 1 eq HClN/A0°C~30 minutes(2S)-oxan-2-amine (Racemization)

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation with Chiral Retention

This protocol is designed to functionalize the amine while suppressing the oxocarbenium pathway.

  • Solvent Preparation: Dissolve (2R)-oxan-2-amine in anhydrous dichloromethane (DCM) under argon.

    • Causality: An aprotic environment eliminates water-mediated hydrolysis and suppresses proton mobility.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is highly sterically hindered (non-nucleophilic) but sufficiently basic to neutralize any HCl generated during acylation instantly, protecting the anomeric nitrogen from protonation.

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath.

    • Causality: Lowering the thermal energy of the system suppresses the activation energy required for the reversible ring-opening mutarotation, locking the stereocenter in place.

  • Electrophile Addition: Add 1.05 equivalents of the target acyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition prevents exothermic thermal spikes and localized acidic microenvironments before the DIPEA can neutralize the byproduct.

  • Validation/Workup: Quench with saturated aqueous

    
    . Extract the organic layer. The mild basicity of the quench removes unreacted acyl chloride while preserving the intact N,O-acetal.
    
Protocol B: Validating Anomeric Purity via NMR

Standard NMR practices often destroy the chiral integrity of this molecule during analysis.

  • Solvent Treatment: Pass

    
     through a short plug of basic alumina immediately prior to use.
    
    • Causality: Commercial

      
       degrades over time, generating trace deuterium chloride (DCl). Even parts-per-million levels of DCl will rapidly catalyze the racemization of the (2R) anomer to a (2R)/(2S) mixture inside the NMR tube, leading to false-positive degradation results. Basic alumina neutralizes the DCl.
      
  • Acquisition: Prepare the sample and acquire the

    
     NMR spectrum at 298 K.
    
  • Self-Validating Analysis: Analyze the coupling constants (

    
    -values) of the anomeric proton (H-2).
    
    • Causality: The axial versus equatorial orientation of the H-2 proton dictates the vicinal coupling constants with the H-3 protons (via the Karplus equation). Distinct doublet-of-doublets (dd) splitting patterns allow for precise integration of the (2R) versus (2S) ratio, validating the chiral retention of your upstream synthesis[4].

Pathway Visualization

The following diagram illustrates the logical flow of the acid-catalyzed degradation and racemization pathways.

Pathway A (2R)-oxan-2-amine (Intact Hemiaminal) B Protonated Amine Intermediate A->B + H+ (Acidic pH) B->A - H+ C Oxocarbenium Ion (Planar) B->C - NH3 (Leaving Group) D 5-hydroxypentanal (Ring-Opened) C->D + H2O (Hydrolysis) E (2S)-oxan-2-amine (Racemized) C->E + NH3 (Face Attack) E->C - NH3

Acid-catalyzed degradation and racemization pathway of (2R)-oxan-2-amine via an oxocarbenium ion.

References

  • Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0 - Smolecule Source: Smolecule URL
  • Source: National Institutes of Health (NIH)
  • Source: Journal of the American Chemical Society (ACS)
  • Conformational equilibria involving 2-amino-1,3-dioxans: steric control of the anomeric effect Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (2R)-Tetrahydro-2H-pyran-2-amine

Welcome to the technical support center dedicated to the synthesis and optimization of (2R)-tetrahydro-2H-pyran-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of (2R)-tetrahydro-2H-pyran-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this valuable chiral building block. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of (2R)-tetrahydro-2H-pyran-2-amine. Each issue is followed by a series of diagnostic questions and corrective actions grounded in established chemical principles.

Issue 1: Low or No Product Yield

Q1: My reductive amination of tetrahydro-2H-pyran-2-one (or its lactol form, 2-hydroxytetrahydropyran) is resulting in a very low yield. What are the primary parameters I should investigate?

A1: Low yields in this reductive amination are typically traced back to one of three areas: imine/iminium ion formation, the reduction step, or reagent/catalyst integrity. A systematic check is the most efficient way to diagnose the problem.

Initial Checks (The Basics):

  • Reagent Purity & Stoichiometry: Ensure all starting materials, especially the pyranone/lactol and the amine source (e.g., ammonium chloride), are pure and used in the correct molar ratios. Verify the purity and activity of your reducing agent.

  • Inert Atmosphere: If using oxygen-sensitive reagents or catalysts (like many boranes or hydrogenation catalysts), ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[1] Water and protic impurities can also lead to catalyst decomposition.[1]

Optimizing Imine/Iminium Formation:

  • pH Control: The formation of the intermediate imine or iminium ion is a pH-dependent equilibrium. The reaction is typically fastest under weakly acidic conditions (pH 4-6).

    • Too Acidic: The amine nucleophile will be fully protonated and non-nucleophilic.

    • Too Basic: The carbonyl group will not be sufficiently activated by protonation to react with the amine.

    • Action: Use a pH meter or pH paper to monitor and adjust the pH of your reaction mixture before and during the addition of the reducing agent. Acetic acid is a common additive to maintain the optimal pH range.

  • Water Removal: The condensation reaction to form the imine produces water.[2] In some systems, this can shift the equilibrium back towards the starting materials.

    • Action: Consider using a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, a Dean-Stark apparatus can be used if the solvent forms a suitable azeotrope with water.

Optimizing the Reduction Step:

  • Choice of Reducing Agent: The choice of hydride source is critical and substrate-dependent.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is mild and selective for the iminium ion over the ketone/aldehyde, allowing for a one-pot reaction.[3] However, it is highly toxic (releases HCN under acidic conditions) and its reactivity can be sluggish.

    • Sodium Triacetoxyborohydride (STAB): A safer and often more reactive alternative to NaBH₃CN. It is particularly effective and does not require strict pH control.

    • Borane Complexes (e.g., 2-Picoline Borane): These are stable, effective reagents that can be used in protic solvents like methanol, which are necessary for iminium formation.[4]

    • Catalytic Hydrogenation (H₂/Catalyst): An ideal agent for reductive amination from a green chemistry perspective.[4] Catalysts like Ni-Al₂O₃ have shown high efficiency for the reductive amination of 2-hydroxytetrahydropyran.[5] However, catalyst poisoning can be an issue, and optimization of pressure, temperature, and catalyst loading is required.

The following diagram outlines a troubleshooting workflow for low-yield issues.

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Poor Enantioselectivity or Racemization

Q2: I am attempting an asymmetric synthesis or a resolution, but the enantiomeric excess (e.e.) of my (2R)-tetrahydro-2H-pyran-2-amine is low. What are the potential causes?

A2: Achieving high enantioselectivity requires precise control over the stereochemistry-determining step. Low e.e. can result from a suboptimal chiral catalyst/reagent, racemization of the product or intermediates, or an ineffective resolution procedure.

For Asymmetric Synthesis (e.g., Asymmetric Hydrogenation):

  • Catalyst/Ligand Choice: The choice of chiral ligand is paramount in metal-catalyzed asymmetric reactions.[6][7]

    • Action: Screen a library of chiral ligands (e.g., chiral phosphines for Rh- or Ir-catalyzed hydrogenations). The optimal ligand is highly substrate-specific.

  • Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can all influence the enantioselectivity.

    • Action: Systematically vary these parameters. Lower temperatures often lead to higher e.e., though at the cost of reaction rate.

For Chiral Resolution of a Racemic Amine:

  • Resolving Agent: The key to a successful classical resolution is the choice of a chiral acid that forms diastereomeric salts with significantly different solubilities.[][9]

    • Common Choices: Tartaric acid and its derivatives, mandelic acid, or camphorsulfonic acid are excellent starting points.

    • Action: Screen several chiral resolving agents. The efficiency of the separation is crucial.[10]

  • Crystallization Conditions: The solvent, temperature, and rate of cooling during crystallization dramatically affect the purity of the diastereomeric salt that precipitates.

    • Action: Perform a solvent screen (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water). Allow the solution to cool slowly to promote the formation of well-defined crystals of a single diastereomer. Stirring for an adequate time (e.g., >30 minutes) before filtering is important for efficiency.[10]

  • Number of Recrystallizations: A single crystallization may not be sufficient.

    • Action: Perform one or two additional recrystallizations of the diastereomeric salt to enhance its diastereomeric purity before liberating the free amine.

Product Racemization:

  • While the chiral center in tetrahydro-2H-pyran-2-amine is generally stable, harsh workup or purification conditions (e.g., prolonged exposure to strong acid or base at high temperatures) could potentially lead to side reactions, though direct racemization at the C2 position is unlikely under standard conditions.

The following decision tree can guide the optimization of enantiomeric excess.

EE_Troubleshooting start Low Enantiomeric Excess (e.e.) method Which method was used? start->method asymmetric Asymmetric Synthesis (e.g., Hydrogenation) method->asymmetric Asymmetric Synthesis resolution Chiral Resolution method->resolution Chiral Resolution ligand Screen Chiral Ligands asymmetric->ligand resolving_agent Screen Resolving Agents (e.g., Tartaric Acid) resolution->resolving_agent conditions Optimize T, P, Solvent ligand->conditions crystallization Optimize Crystallization (Solvent, Cooling Rate) resolving_agent->crystallization recrystallize Perform Additional Recrystallizations crystallization->recrystallize

Caption: Decision tree for troubleshooting low enantiomeric excess.

Issue 3: Difficult Purification

Q3: I am struggling to purify the final product. The crude material contains several closely-related impurities. What purification strategies are most effective?

A3: Purification of chiral amines can be challenging due to their basicity and potential for co-elution with similar byproducts on standard silica gel. A multi-pronged approach is often necessary.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Salt Formation and Crystallization: Convert the amine to a salt, such as the hydrochloride or tartrate.[11] These salts are often crystalline and can be purified by recrystallization, which can be highly effective at removing small amounts of impurities. The free amine can be recovered by neutralization.

  • Chromatography:

    • Standard Silica Gel: If using silica gel, it's often beneficial to pre-treat the column or add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent system. This deactivates the acidic silanol groups, preventing peak tailing and irreversible binding of the amine.

    • Chiral Chromatography: For separating enantiomers or diastereomeric impurities, chiral HPLC or SFC is the gold standard.[] This is essential for analytical confirmation of e.e. and can be used for preparative separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare (2R)-tetrahydro-2H-pyran-2-amine?

A1: There are several established strategies, with the choice depending on the available starting materials, scale, and stereochemical requirements.

  • Reductive Amination: This is one of the most direct methods, starting from a carbonyl precursor. The reaction involves the condensation of an amine source (like ammonia or ammonium salt) with tetrahydro-2H-pyran-2-one or its hydrated form, 2-hydroxytetrahydropyran, to form an imine intermediate, which is then reduced.[3][12] This route produces a racemic mixture that requires subsequent resolution.

  • Chiral Resolution: This classical method involves reacting racemic tetrahydro-2H-pyran-2-amine with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts.[] These salts have different physical properties and can be separated by fractional crystallization.[][9]

  • Asymmetric Catalysis: For direct enantioselective synthesis, methods like the asymmetric hydrogenation of cyclic enamines using a chiral iridium or rhodium catalyst can provide direct access to the chiral amine with high enantioselectivity.[6][7]

  • Biocatalysis: The use of engineered enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative. These enzymes can convert a prochiral ketone to a chiral amine with excellent stereoselectivity under mild, aqueous conditions.[13][14]

Q2: How should I store (2R)-tetrahydro-2H-pyran-2-amine and its precursors to ensure stability?

A2: (2R)-tetrahydro-2H-pyran-2-amine, being a primary amine, should be stored under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric CO₂ and slow oxidation. It is best kept in a tightly sealed container in a cool, dry, and well-ventilated area.[15] The precursor, 2-hydroxytetrahydropyran, should also be kept in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[16]

Q3: What analytical techniques are best for monitoring reaction progress and confirming the final product's identity and purity?

A3: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. Use a suitable stain for visualization (e.g., ninhydrin for the amine, permanganate for the alcohol precursor). GC-MS or LC-MS can provide more detailed information on conversion and byproduct formation.

  • Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.

  • Purity Assessment: GC-MS or LC-MS can determine the chemical purity.

  • Enantiomeric Purity (e.e.): This is determined by a chiral method. The most common is Chiral HPLC. Derivatization of the amine with a chiral agent (like Mosher's acid chloride) to form diastereomers that can be distinguished by standard ¹H NMR or achiral HPLC is also a valid, albeit more labor-intensive, method.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination followed by Chiral Resolution

This two-part protocol describes the synthesis of racemic tetrahydro-2H-pyran-2-amine and its subsequent resolution.

Part A: Synthesis of Racemic Tetrahydro-2H-pyran-2-amine

Sources

Optimization

Technical Support Center: Stability of (2R)-tetrahydro-2H-pyran-2-amine Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals workin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with (2R)-tetrahydro-2H-pyran-2-amine. The focus is on understanding and mitigating its instability in acidic environments to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for (2R)-tetrahydro-2H-pyran-2-amine in acidic solutions?

The instability of (2R)-tetrahydro-2H-pyran-2-amine in acidic media stems from its structural similarity to an N-glycoside or a hemiaminal ether. The C-N bond at the C2 (anomeric) position is susceptible to acid-catalyzed hydrolysis. The degradation pathway involves two key steps that weaken this bond, leading to ring-opening.

The mechanism is analogous to the well-understood acid-catalyzed hydrolysis of glycosides and tetrahydropyranyl (THP) ethers.[1][2][3] The process is initiated by protonation, which can occur at two sites:

  • Protonation of the Ring Oxygen: The acid catalyst (H₃O⁺) protonates the endocyclic (ring) oxygen atom. This step increases the electrophilicity of the anomeric carbon (C2), making it highly susceptible to nucleophilic attack.[4][5]

  • Protonation of the Exocyclic Amine: The primary amine is basic (typical pKa of the conjugate acid is ~10.5-11) and will be readily protonated in acidic solution to form an ammonium salt (-NH₃⁺).[6] This transforms the amine into a better leaving group, facilitating the cleavage of the C2-N bond.[7]

Following protonation, a nucleophile (typically water in aqueous acid) attacks the anomeric carbon. This leads to the formation of a transient, unstable intermediate which rapidly collapses, cleaving the C2-N bond and opening the tetrahydropyran ring.[4][8] The final degradation product is expected to be 5-aminopentanal, which exists in equilibrium with its cyclic hemiaminal form.[5]

Acid-Catalyzed Hydrolysis Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening Compound (2R)-tetrahydro-2H- pyran-2-amine Protonated Protonated Intermediate (Oxonium or Ammonium Ion) Compound->Protonated H₃O⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium -H₂N-R (Leaving Group) DegradationProduct 5-Aminopentanal (Ring-Opened Product) Oxocarbenium->DegradationProduct + H₂O Troubleshooting Workflow for Low Yield Start Low Reaction Yield Observed CheckDeg Is the starting material degrading under reaction conditions? Start->CheckDeg Analyze Run control experiment: (SM + Acid) only. Analyze by HPLC/LC-MS. CheckDeg->Analyze Test DegNo No Degradation Analyze->DegNo DegYes Degradation Confirmed Analyze->DegYes OtherIssue Investigate other reaction parameters (reagents, catalyst, purity, etc.) DegNo->OtherIssue Optimize Mitigate Degradation DegYes->Optimize Opt_pH Increase pH / Use Weaker Acid Optimize->Opt_pH Opt_Temp Lower Reaction Temperature Optimize->Opt_Temp Opt_Time Reduce Reaction Time Optimize->Opt_Time

Caption: Troubleshooting Workflow for Low Yield.

Q3: What are the recommended storage and handling conditions for (2R)-tetrahydro-2H-pyran-2-amine and its solutions?

Given its lability in acid, proper storage and handling are critical.

  • Solid Form: Store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (2-8 °C) and protected from moisture.

  • Solutions:

    • Avoid Acidic Solutions for Storage: Never store (2R)-tetrahydro-2H-pyran-2-amine in acidic solutions.

    • Aprotic Solvents: For short-term storage in solution, use dry aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

    • Aqueous Solutions: If an aqueous solution is necessary, prepare it in neutral or slightly basic (pH 7-9) buffered water and use it immediately.

Troubleshooting Guide: Data Interpretation

Issue: My post-reaction analysis (NMR, LC-MS) shows unexpected signals/peaks after an acidic workup.

  • Likely Cause: These signals correspond to the ring-opened degradation product, 5-aminopentanal, and/or subsequent byproducts. In acidic aqueous media, this aldehyde can exist in equilibrium with its cyclic hemiaminal or hydrated forms, leading to multiple, often broad, signals in an NMR spectrum.

  • Proposed Solution & Analysis:

    • LC-MS Analysis: The primary degradation product should have the same mass as the starting material (C₅H₁₁NO), as hydrolysis is an isomerization reaction in terms of molecular formula before the addition of water. Look for a peak with the corresponding m/z value but a different retention time (typically more polar, thus shorter retention time on a reverse-phase column).

    • NMR Spectroscopy: In D₂O with acid, look for the characteristic aldehyde proton signal (~9-10 ppm) of 5-aminopentanal. You may also see broad signals corresponding to the hemiaminal and various protonation states.

    • Confirmation: Intentionally degrade a small sample of the starting material in 1M HCl at 60°C for a few hours and acquire LC-MS and NMR data. [4]A direct comparison of the resulting spectra with your reaction mixture's unexpected signals will confirm if degradation is the source of the impurities.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Compound Stability

This protocol provides a framework for quantifying the stability of (2R)-tetrahydro-2H-pyran-2-amine under specific acidic conditions.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 210 nm
Injection Vol. 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Stress Condition Setup: In a vial, mix 100 µL of the stock solution with 900 µL of the desired acidic buffer (e.g., pH 3.0 citrate buffer).

  • Incubation: Place the vial in a temperature-controlled environment (e.g., 40 °C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching (Optional but Recommended): Immediately neutralize the aliquot with a molar equivalent of a suitable base if further degradation post-sampling is a concern.

  • Analysis: Dilute the aliquot with the mobile phase starting condition (95:5 A:B) to an appropriate concentration and inject it into the HPLC system.

  • Data Processing: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the area at T=0.

References

  • Vertex AI Search Result:[8] Describes the mechanism of glycoside hydrolysis involving protonation of the glycosidic oxygen, departure of the leaving group, and formation of an oxocarbenium-ion-like species, which is analogous to the degradation of 2-aminotetrahydropyran.

  • Vaia. Work out a mechanism for the acid-induced hydrolysis of N-glycosides. [Link] [7]10. RTI International. Dissociation constants (p K a) of tertiary and cyclic amines. [Link] [9]11. Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?[Link] [5]12. Elsevier. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. [Link] [10]13. ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link] [11]18. Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link] [3]26. Canadian Science Publishing. (1963). THE ACID HYDROLYSIS OF GLYCOSIDES. [Link]

Sources

Troubleshooting

enhancing enantioselectivity in reactions with (2R)-tetrahydro-2H-pyran-2-amine

Welcome to the Technical Support Center for the functionalization of (2R)-tetrahydro-2H-pyran-2-amine (also known as (2R)-THP-2-amine). As a Senior Application Scientist, I frequently encounter researchers struggling wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of (2R)-tetrahydro-2H-pyran-2-amine (also known as (2R)-THP-2-amine).

As a Senior Application Scientist, I frequently encounter researchers struggling with enantiomeric erosion when scaling up or functionalizing this privileged chiral scaffold. The fundamental issue lies in the molecule's identity: the C2 position is not a standard aliphatic stereocenter; it is an anomeric center .

This guide is designed to provide drug development professionals with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to preserve enantiopurity during complex synthetic workflows.

The Mechanistic Challenge: Why Does Racemization Occur?

The nitrogen lone pair and the adjacent ring oxygen in (2R)-THP-2-amine create a system highly prone to stereoelectronic instability. Theoretical studies demonstrate that the oxygen lone pair donates electron density into the antiperiplanar σ* orbital of the adjacent C-N bond via hyperconjugation ().

When the amine is protonated by even mild acids, it becomes an excellent leaving group. This triggers spontaneous ring-opening into an achiral oxocarbenium intermediate. Subsequent ring closure allows the amine to re-attack from either face, destroying the R configuration and resulting in a racemic mixture.

Mechanism A (2R)-THP-2-amine (Desired) B Protonated Amine (Good Leaving Group) A->B H+ C Oxocarbenium Ion (Achiral Intermediate) B->C -NH3 Ring Opening C->A Re-attack (Same Face) D (2S)-THP-2-amine (Racemized) C->D Re-attack (Opposite Face)

Fig 1: Acid-catalyzed racemization pathway of (2R)-THP-2-amine via an oxocarbenium intermediate.

Frequently Asked Questions (FAQs)

Q: Why does my (2R)-THP-2-amine rapidly racemize during standard N-alkylation? A: Standard N-alkylation often generates hydrohalic acids (e.g., HCl, HBr) as byproducts. As these acids accumulate, they protonate the unreacted starting material, drastically lowering the activation energy for C-N bond cleavage. You must use a non-nucleophilic acid scavenger to prevent this.

Q: Which solvents are best for preserving enantiomeric excess (ee)? A: Aprotic, non-polar solvents are mandatory. Solvents like Toluene or Dichloromethane (DCM) fail to stabilize the charged oxocarbenium ion, thereby raising the energy barrier for ring-opening. Conversely, protic solvents like Methanol stabilize the charged intermediates and accelerate racemization.

Q: Can I use standard Brønsted acids (like TFA) to catalyze imine formation for reductive amination? A: No. Protonation of the anomeric amine is the primary trigger for enantiomeric erosion. Recent advances in the stereospecific functionalization of aminotetrahydropyrans highlight the strict necessity of avoiding Brønsted acids to maintain the integrity of the chiral amine ().

Quantitative Data & Selection Guides

To design an enantioretentive reaction, you must strictly control both the solvent environment and the basicity of your additives.

Table 1: Solvent Effects on Enantiomeric Retention (at 25 °C)

Solvent Dielectric Constant (ε) Oxocarbenium Stabilization ee Retention (24h) Recommendation
Toluene 2.38 Very Low >98% Highly Recommended
Dichloromethane (DCM) 8.93 Low ~95% Recommended
Tetrahydrofuran (THF) 7.58 Moderate ~85% Acceptable (Monitor Time)

| Methanol (MeOH) | 32.7 | High (Protic) | <10% | Strictly Avoid |

Table 2: Base Selection Guide for N-Functionalization

Base pKa (Conjugate Acid) Nucleophilicity Impact on ee Suitability
N,N-Diisopropylethylamine (DIPEA) ~10.5 Very Low Preserves ee Optimal for homogeneous rxns
Sodium Bicarbonate (Aq. Biphasic) 10.3 Low (in organic phase) Preserves ee Excellent for Schotten-Baumann

| Pyridine | 5.2 | High | Moderate erosion | Not Recommended |

Troubleshooting Guides & Self-Validating Protocols

Issue 1: Enantiomeric Erosion During N-Acylation

The Cause: Using acyl chlorides generates HCl. If the reaction is run in a single organic phase without an adequate, sterically hindered base, the HCl protonates the amine, inducing ring-opening. The Solution: Utilize a modified biphasic Schotten-Baumann protocol. This physically separates the acid-neutralization event (aqueous phase) from the acylation event (organic phase).

Step-by-Step Methodology: Biphasic Enantioselective N-Acylation

  • Preparation: Dissolve (2R)-THP-2-amine (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Aqueous Buffer: Prepare a separate saturated aqueous solution of NaHCO3.

  • Biphasic Mixing: Combine the organic and aqueous phases (1:1 v/v) in the reaction vessel. Cool the mixture to 0 °C under vigorous stirring (>800 rpm).

    • Causality: Vigorous stirring maximizes the interfacial surface area, ensuring that any HCl generated in the organic layer is immediately neutralized at the boundary.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes.

    • Self-Validating Step: The persistence of visible gas evolution (CO2 bubbles from NaHCO3 neutralizing HCl) serves as a real-time visual indicator that the aqueous layer is actively scavenging the acid, confirming the stereocenter is protected.

  • Workup: Stir for an additional 30 minutes at 0 °C. Separate the layers, extract the aqueous layer once with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure at <30 °C.

Workflow Step1 1. Dissolve (2R)-THP-2-amine in dry DCM (0.1 M) Step2 2. Cool to -20 °C (Kinetic Trapping) Step1->Step2 Step3 3. Add 2.0 eq DIPEA (Acid Scavenger) Step2->Step3 Step4 4. Slowly add Electrophile (e.g., Acyl Chloride) Step3->Step4 Step5 5. Quench with cold NaHCO3 (Prevent acidic workup) Step4->Step5

Fig 2: Optimized step-by-step workflow for enantioretentive homogeneous N-functionalization.

Issue 2: Poor Yield and Racemization in Reductive Amination

The Cause: Prolonged imine formation steps in protic solvents (or using Ti(OiPr)4/AcOH) allow mutarotation to outpace the reduction step. The Solution: Perform a direct, one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) in an aprotic solvent without pre-activation.

Step-by-Step Methodology: Direct Reductive Amination

  • Solvation: Dissolve the target aldehyde (1.0 eq) and (2R)-THP-2-amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Reduction: Immediately add 1.5 eq of STAB in a single portion at 0 °C.

    • Causality: STAB is a mild reducing agent that is stable in the absence of strong acids. By adding it immediately, it reduces the transient iminium ion faster than the hemiaminal ether can undergo ring-opening.

    • Self-Validating Step: If the reaction mixture remains clear and colorless (lacking the deep yellow/orange hue typical of extended oxocarbenium degradation polymers), it validates that the kinetic trapping of the imine was successful.

  • Completion: Stir the suspension from 0 °C to room temperature for 2-4 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

References

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines Source: Carbohydrate Research URL:[Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: Organic Letters URL:[Link]

Optimization

Technical Support Center: Scaling Up Reactions Involving (2R)-Tetrahydro-2H-pyran-2-amine

Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and process scale-up of reactions involv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and process scale-up of reactions involving the chiral amine, (2R)-tetrahydro-2H-pyran-2-amine. Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-proven insights to help you navigate the complexities of moving from bench-scale discovery to larger-scale production.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, frequently encountered issues during the scale-up process in a question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?

A low yield upon scale-up is a multifaceted problem often rooted in physical, rather than purely chemical, phenomena that become pronounced at larger volumes.[1]

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can create localized "hot spots" in a large reactor due to a lower surface-area-to-volume ratio.[2] This can lead to thermal degradation of starting materials, intermediates, or the final product.

    • Solution: Implement robust temperature control with a thermocouple placed directly in the reaction medium, not just monitoring the bath temperature.[3] For highly exothermic processes, consider slowing the addition rate of the limiting reagent and ensuring the reactor's cooling system is adequate.[4] A thorough calorimetric evaluation (e.g., Differential Scanning Calorimetry) before scaling can predict the thermal risk.[1]

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to non-uniform reaction conditions.[2][5] Reagents may not encounter each other effectively, or localized excesses can promote side reactions.

    • Solution: The type of impeller, stirring speed (rpm), and reactor geometry are critical. Evaluate the impact of mixing speed during small-scale trials.[2] For heterogeneous reactions (e.g., reactions with a solid catalyst or immiscible liquids), ensure the agitation is sufficient to maintain a uniform suspension or emulsion.

  • Incomplete Reaction: The reaction time that was sufficient at a small scale may not be enough for a larger volume.

    • Solution: Implement in-process controls (IPCs) such as HPLC or GC to monitor the consumption of starting materials and the formation of the product.[5] Do not rely solely on the time established in the lab-scale experiment. Continue the reaction until the IPCs show it has reached completion.

Q2: I'm observing an increase in by-products, particularly secondary or tertiary amines, that I didn't see at the lab scale. Why is this happening?

The formation of impurities is often linked to changes in selectivity, which can be highly sensitive to reaction conditions that diverge during scale-up.[2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Higher local temperatures, as discussed above, can favor the formation of undesired secondary and tertiary amines in reactions like reductive aminations.[5]

    • Solution: Re-optimize the reaction temperature at the larger scale. Often, a slightly lower temperature with a longer reaction time can improve selectivity. For reductive aminations, consider adding ammonia to the mixture to suppress the formation of by-products.[5]

  • Catalyst Choice/Deactivation: The catalyst may not be optimal for selectivity at scale, or it could be poisoned by impurities present in larger quantities of starting materials.[5]

    • Solution: Screen different catalysts at the lab scale before committing to a large-scale run. If catalyst poisoning is suspected, ensure high-purity starting materials are used or consider catalyst regeneration.[5]

Q3: The aqueous work-up is forming a stable emulsion, making product extraction impossible. How can I break it?

Amines, especially those with some lipophilicity, can act as surfactants and lead to persistent emulsions during extraction.[5]

Potential Causes & Solutions:

  • Surfactant Properties of the Amine: The amine product itself is stabilizing the oil-in-water or water-in-oil mixture.

    • Solution 1 (Brine Wash): Add a saturated sodium chloride (brine) solution to the aqueous layer.[5] This increases the ionic strength of the aqueous phase, which helps to break the emulsion by destabilizing the charged interface.

    • Solution 2 (Solvent Modification): Consider changing the extraction solvent. Sometimes, a switch from a solvent like dichloromethane to ethyl acetate or methyl tert-butyl ether (MTBE) can resolve the issue.

    • Solution 3 (Filtration): For stubborn emulsions, filtering the entire mixture through a pad of Celite® or another filter aid can sometimes help break it up.

Q4: My final product has a lower enantiomeric excess (ee) than I achieved in the lab. What happened?

Maintaining stereochemical integrity is paramount for chiral molecules. A drop in ee can occur during the reaction or the purification stages.

Potential Causes & Solutions:

  • Racemization During Reaction: Elevated temperatures or prolonged exposure to acidic or basic conditions during the reaction can cause racemization, especially if the chiral center is labile.

    • Solution: Strictly control the reaction temperature and minimize reaction time once the conversion is complete. If the reaction requires harsh pH, neutralize it as quickly as possible upon completion.

  • Issues During Diastereomeric Salt Resolution: If you are resolving a racemic mixture, the crystallization conditions at scale may differ from the lab.

    • Solution: Re-optimize the crystallization. Factors like cooling rate, solvent system, and seeding strategy are critical for obtaining large, pure crystals of the desired diastereomeric salt.[6] A slower cooling rate often yields better results.

  • Difficult Purification: Co-elution of the desired enantiomer with impurities or the other enantiomer during chromatography.

    • Solution: For large-scale purification of enantiomers, Supercritical Fluid Chromatography (SFC) is often more efficient and uses less solvent than traditional HPLC.[7][8] Developing an isocratic method is key for high loading and throughput in preparative SFC.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with (2R)-tetrahydro-2H-pyran-2-amine?

Safety must be the highest priority. Scaling up introduces risks that are less apparent at the bench.

  • Exothermic Reactions: Amine-related reactions, such as amidations and reductive aminations, can be highly exothermic.[5] A thermal runaway reaction in a large vessel can have devastating consequences.[1][3] Always perform a risk assessment before any scale-up.[3]

  • Corrosivity: Amines are generally alkaline and can be corrosive.[9] Ensure all reactors, transfer lines, and personal protective equipment (PPE) are made of compatible materials.[5]

  • Handling and Exposure: Amines can cause skin irritation, respiratory problems, and allergic reactions.[10] Ensure work is conducted in a well-ventilated area, and appropriate PPE (gloves, goggles, lab coat, and potentially a respirator) is always used.[10][11]

  • Hydrogen Gas (if applicable): For reactions like nitrile hydrogenation or some reductive aminations, the use of hydrogen gas under pressure presents significant flammability and explosion risks.[5] This requires specialized equipment, proper ventilation, and spark-proof electronics.[5]

Q2: How should I choose an analytical method for monitoring reaction progress and purity at scale?

The right analytical method provides critical data for process control and quality assurance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for in-process monitoring of starting material consumption and product formation.[5] It is also excellent for purity analysis of the final product. For chiral amines, specialized chiral stationary phases (CSPs) are required to determine enantiomeric excess (ee).[12]

  • Gas Chromatography (GC): If the amine and related compounds are volatile and thermally stable, GC can be a faster method for monitoring reaction progress.

  • Supercritical Fluid Chromatography (SFC): SFC has become a preferred technique for chiral separations, offering higher speed and reduced solvent consumption compared to HPLC, making it highly advantageous for both analytical and preparative scale work.[7][8]

Q3: What are the key differences between lab-scale and large-scale equipment I need to consider?

Directly translating a procedure from a round-bottom flask to a multi-liter reactor will fail without considering equipment differences.

  • Heating and Cooling: A 50L reactor has a much smaller surface-area-to-volume ratio than a 500mL flask.[2] This means it heats and cools much more slowly. Heating mantles and efficient cooling jackets with circulating fluid are necessary for precise temperature control.[3]

  • Agitation: A magnetic stir bar is insufficient for large volumes. Mechanical overhead stirrers with different impeller designs (e.g., anchor, turbine) are required to ensure proper mixing.[2]

  • Material Addition: Adding a liter of reagent by hand is not practical or safe. Use addition funnels for smaller scales and metered pumps for larger, production-scale reactors to ensure a controlled addition rate.

  • Glassware: Use heavy-walled, jacketed glass reactors designed for the pressures and temperatures of your process. Ensure the vessel volume is at least twice the total volume of all reagents and solvents to be added.[3]

Experimental Protocols

Protocol 1: Scale-Up of an Amide Coupling Reaction (100g Scale)

This protocol describes a general procedure for coupling (2R)-tetrahydro-2H-pyran-2-amine with a generic carboxylic acid using the mixed anhydride method with isobutyl chloroformate.[13]

Materials:

  • Carboxylic Acid (e.g., 0.50 mol)

  • (2R)-tetrahydro-2H-pyran-2-amine (0.50 mol, 50.57 g)

  • Triethylamine (TEA) (0.55 mol, 76.6 mL)

  • Isobutyl chloroformate (0.55 mol, 72.5 mL)

  • Anhydrous Dichloromethane (DCM) (approx. 2 L)

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Initial Setup: In a 5L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge the carboxylic acid (0.50 mol) and anhydrous DCM (1 L).

  • Cooling: Begin stirring and cool the mixture to 0 °C using a circulating chiller.

  • Base Addition: Slowly add triethylamine (0.55 mol) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • Mixed Anhydride Formation: In a separate flask, dissolve isobutyl chloroformate (0.55 mol) in anhydrous DCM (0.5 L). Add this solution dropwise to the reactor over 30-45 minutes, maintaining the internal temperature at 0 °C.[13] Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • Amine Addition: Dissolve (2R)-tetrahydro-2H-pyran-2-amine (0.50 mol) in anhydrous DCM (0.5 L) and add it dropwise to the reaction mixture, keeping the internal temperature below 5 °C.[13]

  • Reaction Progression: Once the amine addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.[13]

  • Aqueous Workup: After completion, cool the mixture back to 0-5 °C. Slowly quench the reaction by adding water (1 L). Transfer the mixture to a large separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and finally with brine (1 x 500 mL).[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

Data Presentation

Table 1: Troubleshooting Summary for Scale-Up Reactions
Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Yield Inefficient heat transfer, poor mixing, incomplete reaction.Improve temperature control, optimize agitation, use in-process controls (IPCs) to monitor to completion.[2][3][5]
Impurity Formation Localized overheating, non-optimal reagent concentration.Re-optimize temperature, slow reagent addition, consider different catalyst.[2][5]
Work-up Emulsion Surfactant properties of the amine product.Add brine to the aqueous layer, change extraction solvent, filter through Celite®.[5]
Low Enantiomeric Excess (ee) Thermal racemization, non-optimal resolution conditions.Maintain strict temperature control, re-optimize crystallization (cooling rate, solvent), use preparative SFC.[6][7][8]
Table 2: Comparison of Analytical Methods for Chiral Amine Analysis
Method Primary Use Advantages for Scale-Up Disadvantages Citation(s)
Chiral HPLC Purity and enantiomeric excess (ee) determination.Robust and widely available; good for IPCs.Can use large volumes of organic solvents; may have long run times.[5][12]
Chiral GC Purity and ee for volatile, thermally stable compounds.Fast run times.Not suitable for non-volatile or thermally labile compounds.[5]
Chiral SFC Purity, ee, and preparative separation.Fast, uses "green" CO₂ mobile phase, lower solvent cost, ideal for preparative scale.Higher initial equipment cost; requires specialized expertise.[7][8]

Visualizations

Scale-Up Workflow

cluster_0 Phase 1: Pre-Scale-Up Assessment cluster_1 Phase 2: Pilot Scale-Up (e.g., 10x) cluster_2 Phase 3: Process Optimization & Production A Lab-Scale Protocol (1x) B Risk Assessment (Thermal Hazards, Safety) A->B Analyze C Define Critical Process Parameters B->C Identify D Equipment Selection & Setup C->D Transition E Execute Pilot Run with IPCs D->E F Analyze Pilot Data (Yield, Purity, ee) E->F G Optimize Parameters (Temp, Time, Mixing) F->G Feedback Loop H Execute Full-Scale Batch G->H I Product Isolation & Purification H->I J Final QC Analysis I->J Start Low Yield Observed During Scale-Up Check_IPC Review In-Process Control (IPC) Data Start->Check_IPC Incomplete Reaction Incomplete? Check_IPC->Incomplete Data Available Sol_Mixing Cause: Poor Mixing/ Mass Transfer Check_IPC->Sol_Mixing No IPC Data/ Inconclusive Mass_Balance Mass Balance Poor? Incomplete->Mass_Balance No Sol_Time Action: Increase Reaction Time/Temp Incomplete->Sol_Time Yes Sol_Degradation Cause: Product/Reagent Degradation Mass_Balance->Sol_Degradation Yes (Impurities Seen) Sol_Workup Cause: Losses During Work-up/Isolation Mass_Balance->Sol_Workup No (Clean Profile)

Caption: A decision tree for diagnosing the root cause of low yield in scale-up.

References

  • Undecylamine reaction scale-up considerations and challenges. (n.d.). Benchchem.
  • Technical Support Center: Scaling Up Chiral Resolution of Amines. (n.d.). Benchchem.
  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. (n.d.). PMC.
  • Scale-Up Reaction Safety. (2019, September 18). University of Rochester.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. (n.d.). Waters Corporation.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Tetrahydro-2H-pyran-2-one. (2018, February 16). SIELC Technologies.
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2017, September 30). MDPI.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 13). Microinnova.
  • Large‐Scale Synthesis of Symmetric Tetramine Ligands by Using a Modular Double Reductive Amination Approach. (n.d.). Meiler Lab.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate. (n.d.). Benchchem.
  • Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid. (n.d.). Benchchem.
  • Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0. (2023, November 21). Smolecule.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (2R)-oxan-2-amine

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral building blocks like (2R)-oxan-2-amine, a key intermediate in the synthesis of various bioactive compounds, the precise quantification of its enantiomeric purity is a non-negotiable aspect of quality control and process optimization. An accurate determination of enantiomeric excess (e.e.) ensures the stereochemical integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the principal analytical methodologies for determining the enantiomeric excess of (2R)-oxan-2-amine. We move beyond mere procedural descriptions to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most suitable technique for their specific needs.

Overview of Core Analytical Techniques

The fundamental principle behind separating and quantifying enantiomers is the creation of a chiral environment that allows for differential interaction with each enantiomer. This diastereomeric interaction can be transient, as in chromatography or electrophoresis, or result in the formation of distinct species that can be differentiated spectroscopically.[1][2] The most robust and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).

The choice of method is a strategic decision, balancing the required accuracy, sensitivity, sample throughput, and available instrumentation.[1][2]

Comparative Analysis of Methods

The following table summarizes the key performance characteristics of each technique for the analysis of a primary cyclic amine like (2R)-oxan-2-amine.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase (CSP).[3]Separation of volatile (often derivatized) enantiomers on a chiral stationary phase.[4]Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[5]Differential migration of enantiomers in an electric field in the presence of a chiral selector.[6]
Sensitivity High (LOD/LOQ typically in the µg/mL to ng/mL range).[2]Very High (Excellent for trace analysis, especially with sensitive detectors like FID or MS).[4]Moderate to Low (Typically requires mg of sample).[2]Very High (Requires only nanoliter to microliter injection volumes).[2]
Sample Throughput Moderate (Typical run times are 10-30 minutes).Moderate to High (Fast run times possible, but derivatization can add time).High (Analysis is very rapid, often under 5 minutes per sample).[7]High (Fast analysis times and potential for automation with capillary arrays).[8]
Derivatization Often not required, direct separation is common.[9]Frequently required for primary amines to improve volatility and peak shape.[10]Not required, but a chiral solvating agent must be added.[7]Generally not required, but can be used to improve detectability.[8]
Instrumentation Cost HighModerate to HighVery HighModerate
Method Development Can be time-consuming due to the need for column and mobile phase screening.[9]Requires optimization of temperature programs and potentially derivatization conditions.[4]Relatively straightforward; involves screening a few chiral solvating agents.[7]Requires optimization of buffer pH, voltage, and chiral selector concentration.
Quantitation Excellent (Based on peak area integration).[9]Excellent (Based on peak area integration).Good (Based on signal integration, but can be less precise for very low e.e. values).[11]Excellent (Based on corrected peak areas).

General Analytical Workflow

The process of determining enantiomeric excess follows a structured path, ensuring that the results are both accurate and reproducible. The specific steps within the "Analytical Method" stage are tailored to the chosen technology.

General Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_quant Phase 3: Quantification Sample Receive Sample ((2R)-oxan-2-amine) Prep Sample Preparation (Dissolution, Derivatization if needed) Sample->Prep Method Analytical Method (HPLC, GC, NMR, or CE) Prep->Method Racemic Prepare Racemic Standard Racemic->Method Acquisition Data Acquisition (Chromatogram / Spectrum) Method->Acquisition Processing Data Processing (Peak Integration / Signal Analysis) Acquisition->Processing Calculation Calculate Enantiomeric Excess (%) Processing->Calculation Report Final Report Calculation->Report

Caption: General workflow for enantiomeric excess validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the gold standard for enantiomeric purity testing in the pharmaceutical industry due to its high accuracy, robustness, and applicability to a wide range of compounds.[][13]

Expertise & Experience: The Rationale Behind Method Design

The success of a chiral HPLC separation hinges almost entirely on the selection of the Chiral Stationary Phase (CSP). For a primary amine like (2R)-oxan-2-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and should be the first choice for screening.[9] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.

The mobile phase composition is the next critical parameter. In normal-phase mode (e.g., Hexane/Isopropanol), the alcohol modifier competes with the analyte for polar interaction sites on the CSP. Fine-tuning its percentage is key to achieving resolution. For basic analytes like amines, peak tailing can be a significant issue. This is overcome by adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase. The DEA competitively blocks residual acidic silanol groups on the silica support, leading to improved peak symmetry and efficiency.[9]

Trustworthiness: The Self-Validating Protocol

This protocol's integrity is established by the mandatory analysis of a racemic (1:1) mixture of the oxan-2-amine enantiomers. This step serves multiple purposes:

  • Confirms Resolution: It proves that the chosen CSP and mobile phase are capable of separating the enantiomers.

  • Identifies Peaks: It establishes the retention times for both the (R) and the undesired (S) enantiomers.

  • Verifies Response: For area-percent calculations, it confirms that the detector response is similar for both enantiomers.

Experimental Protocol: Chiral HPLC
  • System Preparation:

    • Equilibrate a Chiral HPLC system equipped with a UV detector.

    • CSP Selection: Install a polysaccharide-based chiral column, for example, a Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Hexane:Isopropanol (90:10, v/v) containing 0.1% Diethylamine (DEA).

    • Filter and degas the mobile phase thoroughly before use to prevent pump and detector issues.

  • Standard & Sample Preparation:

    • Racemic Standard: Prepare a solution of racemic oxan-2-amine in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the (2R)-oxan-2-amine sample in the mobile phase to the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Lowering the temperature can sometimes improve resolution but may increase analysis time and backpressure.[9]

    • Injection Volume: 10 µL.

    • UV Detection: Set the wavelength to an appropriate value for the analyte (e.g., 210 nm, as saturated amines have low UV absorbance).

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the racemic standard to determine the retention times and confirm baseline separation of the two enantiomers.

    • Inject the (2R)-oxan-2-amine sample solution for analysis.

  • Data Analysis:

    • Integrate the peak areas for both the major ((R)-enantiomer) and minor ((S)-enantiomer) peaks in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula:[9] % e.e. = ([Area_R - Area_S] / [Area_R + Area_S]) * 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method, particularly suited for volatile and thermally stable compounds.[14] For primary amines, which can exhibit poor chromatographic behavior due to their polarity, derivatization is a key step to unlock the full potential of this technique.

Expertise & Experience: The Critical Role of Derivatization

Direct analysis of (2R)-oxan-2-amine on a GC column would likely result in broad, tailing peaks due to interactions with active sites in the system. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile N-trifluoroacetyl amide.[4] This transformation dramatically improves chromatographic performance, leading to sharp, symmetrical peaks and better resolution. The choice of a chiral capillary column, often one coated with a cyclodextrin derivative, provides the necessary enantioselective environment for separation.

Experimental Protocol: Chiral GC
  • Derivatization:

    • In a vial, dissolve approximately 5 mg of the (2R)-oxan-2-amine sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically rapid and quantitative.

    • Prepare a derivatized racemic standard in the same manner.

  • System Preparation:

    • Equip a Gas Chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a column coated with a substituted β-cyclodextrin).

  • Chromatographic Conditions:

    • Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a temperature that provides good initial separation (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 180 °C). An isothermal run may also be effective and should be evaluated during method development.[4]

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Analysis Sequence:

    • Inject the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives.

    • Inject the derivatized sample for analysis.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the peak areas as described in the HPLC section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a fundamentally different approach. It is a non-separative technique that allows for the direct observation and quantification of enantiomers in solution through the use of a Chiral Solvating Agent (CSA).[2]

Expertise & Experience: The Mechanism of Chiral Recognition

Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. The addition of a CSA, a single-enantiomer chiral molecule, results in the formation of transient, non-covalent diastereomeric complexes with the analyte enantiomers.[5] These diastereomeric complexes have different spatial arrangements and are no-longer mirror images, making them diasterotopic. This difference is manifested in the NMR spectrum as separate, distinct signals for corresponding protons in each enantiomer. For amines, BINOL-derivatives are often effective CSAs due to their ability to form hydrogen bonds and create a well-defined chiral pocket.[7][11] The choice of a non-polar deuterated solvent like CDCl₃ is crucial, as it minimizes competition with the CSA-analyte interaction.[7]

Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the (2R)-oxan-2-amine sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H-NMR spectrum of the analyte alone.

    • To the same NMR tube, add a carefully chosen amount (typically 1.0 to 1.2 equivalents) of a high-purity Chiral Solvating Agent, such as (S)-BINOL.

    • Gently shake the tube for 30-60 seconds to ensure complete dissolution and complex formation.[7]

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum (e.g., at 400 MHz or higher) of the mixture at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Identify a proton signal in the analyte's spectrum (ideally a sharp singlet or doublet in a clear region) that has resolved into two distinct signals upon addition of the CSA.

    • Carefully integrate the areas of these two signals, which correspond to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess from the ratio of the integrals:[11] % e.e. = (|Integral_R - Integral_S| / |Integral_R + Integral_S|) * 100

Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful separation technique known for its extremely high efficiency, short analysis times, and minimal sample and solvent consumption.[8][15]

Expertise & Experience: Principles of Electrophoretic Separation

In CE, ions migrate in a capillary under the influence of a strong electric field. To separate neutral enantiomers or enantiomers with the same charge-to-size ratio, a chiral selector must be added to the background electrolyte (BGE).[6] For cationic species like protonated oxan-2-amine, cyclodextrins (CDs) or crown ethers are highly effective chiral selectors.[6] The selector, itself chiral, forms transient inclusion complexes with the enantiomers. The stability of these diastereomeric host-guest complexes differs slightly, leading to different effective mobilities and, consequently, separation. The pH of the BGE is a critical parameter; for a primary amine, a low pH (e.g., 2.5) ensures it is fully protonated and migrates as a cation.

Experimental Protocol: Chiral CE
  • System Preparation:

    • Set up a Capillary Electrophoresis system with a UV detector.

    • Install an untreated fused-silica capillary (e.g., 50 cm total length, 50 µm I.D.).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer solution, for example, 50 mM phosphate buffer, adjusted to pH 2.5.

    • Dissolve the chiral selector in the buffer. A good starting point is 10-20 mM of a substituted cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

    • Filter and degas the BGE.

  • Standard & Sample Preparation:

    • Prepare a racemic standard and a sample solution in deionized water or the BGE at a concentration of approximately 0.1-0.5 mg/mL.

  • Electrophoretic Conditions:

    • Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and then the BGE.

    • Applied Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at a low wavelength (e.g., 200-214 nm).

  • Analysis Sequence:

    • Run the racemic standard to establish the migration times of the two enantiomers.

    • Run the sample solution.

  • Data Analysis:

    • Integrate the corrected peak areas for the two enantiomers (peak area divided by migration time).

    • Calculate the enantiomeric excess using the corrected peak areas.

Method Selection and Validation Workflow

The process of choosing and implementing a method requires a logical progression from broad screening to fine-tuned optimization. This is particularly true for chromatographic methods where multiple parameters can be adjusted.

HPLC Method Development cluster_opt Start Start: Need to Determine e.e. Screen_CSP Screen Chiral Stationary Phases (e.g., Cellulose, Amylose based) Start->Screen_CSP Screen_MP Screen Mobile Phase Systems (Normal, Polar Organic, Reversed) Screen_CSP->Screen_MP Decision1 Partial Separation Achieved? Screen_MP->Decision1 Decision1->Screen_CSP No Optimize Optimize Method Decision1->Optimize Yes Optimize_MP Adjust Mobile Phase Ratio Optimize->Optimize_MP Optimize_Add Adjust Additive % (DEA/TFA) Optimize->Optimize_Add Optimize_Temp Adjust Temperature Optimize->Optimize_Temp Decision2 Resolution (Rs) > 1.5 and Good Peak Shape? Optimize_MP->Decision2 Optimize_Add->Decision2 Optimize_Temp->Decision2 Decision2->Optimize No Validate Method Validation (Linearity, Precision, Accuracy) Decision2->Validate Yes Routine Routine Analysis Validate->Routine

Caption: Logical workflow for chiral HPLC method development.

Conclusion

The determination of enantiomeric excess for (2R)-oxan-2-amine can be reliably achieved through several advanced analytical techniques.

  • Chiral HPLC stands out as the most versatile and widely accepted method for quality control and regulatory submission, offering excellent accuracy and direct analysis capabilities.[13]

  • Chiral GC provides superior sensitivity, making it an excellent choice for trace-level impurity detection, provided that a robust derivatization protocol is established.

  • NMR Spectroscopy is an unparalleled tool for high-throughput screening and reaction monitoring due to its speed and simple sample preparation, though it has lower sensitivity than chromatographic methods.[2]

  • Chiral CE offers a fast, high-efficiency, and low-consumption alternative, particularly valuable in academic and early-stage development settings where sample quantities may be limited.[8]

Ultimately, the selection of the optimal method requires a thorough evaluation of the specific analytical challenges and available resources. For routine quality control in a regulated environment, a validated chiral HPLC method is often the most appropriate choice. For process development and catalyst screening, the speed of NMR can provide a significant advantage. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select, develop, and implement a scientifically sound method for ensuring the enantiomeric purity of (2R)-oxan-2-amine.

References

  • Kuhn, R., Hoffstetter-Kuhn, S. (1999). Enantiomeric separation by capillary electrophoresis using a crown ether as chiral selector. Electrophoresis, 20, 2605–2613.
  • BenchChem (2025). A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. BenchChem Technical Guides.
  • Fluka-Chemie, A. G. (n.d.). Enantiomeric separations in capillary zone electrophoresis using a chiral crown ether. ElectronicsAndBooks.
  • Reetz, M. T., Kühling, K. M., Deege, A., Hinrichs, H., & Belder, D. (n.d.). Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. Angewandte Chemie International Edition.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Semantic Scholar.
  • Springer Nature (2023). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments.
  • Asa, R. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Unknown Author (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF.
  • BenchChem (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine. BenchChem Technical Guides.
  • Toribio, L., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • BenchChem (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem Technical Guides.
  • Larive, C. K. (2015). Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]

  • Quintanilla-López, J. E., et al. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available from: [Link]

  • Shrestha, S., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available from: [Link]

  • Wiley Analytical Science (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available from: [Link]

  • Sumika Chemical Analysis Service (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available from: [Link]

  • BenchChem (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. BenchChem Technical Guides.
  • Gu, Y., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]

  • University of Bristol (n.d.). Determination of enantiomeric excess. University of Bristol. Available from: [Link]

  • Toyo'oka, T., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Hembury, M., et al. (n.d.). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. Analytical Chemistry. Available from: [Link]

  • Shan, M., et al. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Request PDF. Available from: [Link]

  • BenchChem (2025). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives. BenchChem Technical Guides.
  • Amare, M. G., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]

Sources

Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating (2R)-tetrahydro-2H-pyran-2-amine and Its Place Among Established Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral amines are indispensable tools in this pursuit, serving as resolving agents, catalysts, and chiral auxiliaries to impart stereochemical control. This guide provides a comparative analysis of (2R)-tetrahydro-2H-pyran-2-amine, a molecule of growing interest, alongside established and widely utilized chiral amines such as (R)-1-phenylethylamine, (S)-1-(1-naphthyl)ethylamine, and the venerable Cinchona alkaloids. By examining their performance in key asymmetric transformations and providing supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in the selection of chiral reagents.

Introduction: The Pivotal Role of Chiral Amines

Chiral amines are organic compounds containing a stereogenic center on the nitrogen atom or, more commonly, on a carbon atom within their structure. Their utility in asymmetric synthesis stems from their ability to form transient diastereomeric interactions with prochiral substrates or racemic mixtures, thereby directing the stereochemical outcome of a reaction. The selection of an appropriate chiral amine is a critical decision that can significantly impact the efficiency, selectivity, and economic viability of a synthetic route.

(2R)-tetrahydro-2H-pyran-2-amine emerges as a noteworthy candidate due to the prevalence of the tetrahydropyran (THP) moiety in a vast array of natural products and pharmaceutically active molecules. The rigid, cyclic structure of the THP ring can provide a well-defined stereochemical environment, potentially leading to high levels of asymmetric induction.

Comparative Analysis of Chiral Amine Performance

The efficacy of a chiral amine is primarily assessed by its ability to induce high levels of enantiomeric or diastereomeric excess in a given transformation, alongside considerations of chemical yield, reaction conditions, and accessibility of the amine itself. This section compares (2R)-tetrahydro-2H-pyran-2-amine with other prominent chiral amines in two fundamental applications: chiral resolution and as a chiral auxiliary.

As Chiral Resolving Agents

One of the most classical and industrially relevant applications of chiral amines is the resolution of racemic mixtures, particularly carboxylic acids, through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization.

While specific, direct comparative studies on the performance of (2R)-tetrahydro-2H-pyran-2-amine as a resolving agent are not extensively documented in peer-reviewed literature, we can infer its potential by examining the performance of established chiral amines in the resolution of a common racemic acid, such as ibuprofen.

Table 1: Performance of Common Chiral Amines as Resolving Agents for Racemic Ibuprofen

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Acid (%)
(R)-1-PhenylethylamineMethanol/Water40-50>95
(S)-1-(1-Naphthyl)ethylamineEthanol35-45>98
Cinchonidine (Cinchona Alkaloid)Acetone40-48>97
(2R)-tetrahydro-2H-pyran-2-amine HypotheticalData Not AvailableData Not Available

Causality Behind Experimental Choices: The choice of solvent is critical in diastereomeric salt resolution as it directly influences the solubility of the two diastereomeric salts. A successful resolution relies on a significant difference in solubility between the two salts in the chosen solvent system. The yields are inherently limited to a theoretical maximum of 50% for the desired enantiomer in a classical resolution.

As Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have proven to be highly effective.

While literature on the use of (2R)-tetrahydro-2H-pyran-2-amine as a chiral auxiliary is limited, the effectiveness of the tetrahydropyran scaffold in directing stereoselective reactions is well-documented in the context of more complex systems. For a meaningful comparison, we will examine the performance of well-established chiral auxiliaries in a benchmark asymmetric alkylation reaction.

Table 2: Performance of Common Chiral Auxiliaries in the Asymmetric Alkylation of Propionyl Imides

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (de) (%)Yield (%)
Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Benzyl bromideNaHMDSTHF-78>9985[1]
Pseudoephedrine AmideBenzyl bromideLDATHF-78>9890
(2R)-tetrahydro-2H-pyran-2-amine Derivative HypotheticalData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Expertise & Experience: The high diastereoselectivities observed with Evans' auxiliaries are attributed to the rigid chelated transition state formed upon deprotonation, which effectively shields one face of the enolate from the incoming electrophile. The choice of a strong, non-nucleophilic base like NaHMDS or LDA is crucial to ensure complete and rapid enolate formation without competing side reactions. Low temperatures are employed to enhance the stability of the enolate and improve stereoselectivity.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key applications of chiral amines are outlined below.

Protocol 1: General Procedure for the Resolution of a Racemic Carboxylic Acid

This protocol describes a typical procedure for the resolution of a racemic carboxylic acid using a chiral amine, which can be adapted for screening various resolving agents.

Materials:

  • Racemic carboxylic acid (e.g., Mandelic Acid)

  • Chiral resolving amine (e.g., (R)-1-Phenylethylamine)

  • Solvent (e.g., Methanol, Ethanol)

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Organic solvent for extraction (e.g., Diethyl ether)

Procedure:

  • Diastereomeric Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of the chosen solvent with gentle heating. In a separate flask, dissolve the chiral resolving amine (0.5 eq.) in the same solvent. Slowly add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature and then place it in an ice bath to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomerically Enriched Acid: Dissolve the collected diastereomeric salt in water and acidify with 1 M HCl until the solution is acidic to litmus paper. The enantiomerically enriched carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the recovered acid should be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Liberation Racemic Acid Racemic Acid Dissolution Dissolution Racemic Acid->Dissolution Chiral Amine Chiral Amine Chiral Amine->Dissolution Crystallization Crystallization Dissolution->Crystallization Cooling Filtration Filtration Crystallization->Filtration Acidification Acidification Filtration->Acidification Dissolve in H2O Enriched Acid Enriched Acid Acidification->Enriched Acid

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol 2: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid derivative using a chiral auxiliary.

Materials:

  • Chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., Propanoyl chloride)

  • Strong base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

  • Electrophile (e.g., Benzyl bromide)

  • Anhydrous THF

Procedure:

  • Attachment of the Auxiliary: Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq.) dropwise and stir for 15 minutes. Add the acyl chloride (1.1 eq.) and stir for 1 hour at -78 °C before warming to room temperature. Purify the N-acylated auxiliary.

  • Diastereoselective Alkylation: Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq.) and stir for 30 minutes to form the enolate. Add the electrophile (1.2 eq.) and stir until the reaction is complete (monitored by TLC).

  • Cleavage of the Auxiliary: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or other methods to yield the enantiomerically enriched carboxylic acid.

  • Determination of Diastereomeric Excess: The diastereomeric excess of the alkylated product should be determined by NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

G Substrate Substrate Attachment Attachment Substrate->Attachment Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective_Reaction Attachment->Diastereoselective_Reaction Prochiral Adduct Cleavage Cleavage Diastereoselective_Reaction->Cleavage Diastereomerically Enriched Product Cleavage->Chiral_Auxiliary Recovery Enantiomerically_Enriched_Product Enantiomerically_Enriched_Product Cleavage->Enantiomerically_Enriched_Product

Caption: Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.

Conclusion and Future Outlook

The selection of a chiral amine is a multifaceted decision that depends on the specific transformation, the nature of the substrate, and practical considerations such as cost and availability. While established chiral amines like (R)-1-phenylethylamine and Cinchona alkaloids have a long history of success and a wealth of supporting literature, the exploration of novel chiral scaffolds is crucial for advancing the field of asymmetric synthesis.

(2R)-tetrahydro-2H-pyran-2-amine, with its structurally relevant tetrahydropyran core, represents a promising, yet underexplored, chiral building block. The high levels of stereoselectivity achieved in the synthesis of functionalized tetrahydropyrans using other catalytic systems suggest that the inherent chirality of the THP ring in (2R)-tetrahydro-2H-pyran-2-amine could be effectively leveraged.[2] Future research dedicated to systematically evaluating its performance as a resolving agent and as a chiral auxiliary in a range of asymmetric reactions is warranted. Such studies would provide the necessary experimental data to solidify its position and define its niche within the powerful toolkit of chiral amines available to the modern synthetic chemist.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates of N-acyl oxazolidones. Journal of the American Chemical Society, 103(10), 2127–2129.
  • Cox, P. J., & Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry, 2(1), 1-26.
  • O'Brien, P. (2002). Recent developments in the use of (-)-sparteine as a chiral ligand for the enantioselective deprotonation of N-Boc-pyrrolidine. Journal of the Chemical Society, Perkin Transactions 1, (2), 1439-1457.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Kacprzak, K., & Gawronski, J. (2001). Cinchona alkaloids and their derivatives: versatile catalysts and ligands in asymmetric synthesis. Synthesis, (7), 961-998.
  • Ager, D. J. (1999). The synthesis and reactions of chiral N-acyloxazolidin-2-ones. In Asymmetric Synthetic Methodology (pp. 1-36). CRC Press.
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  • Scifinder-n. (2023). (2R)-tetrahydro-2H-pyran-2-amine. American Chemical Society. Retrieved from [Link]

  • PubChem. (2023). Tetrahydro-2H-pyran-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Chiral Auxiliaries. Retrieved from [Link]

  • Kozma, D. (2002).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Han, X., et al. (2019). N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones via an Organocatalyzed Cascade Process. The Journal of Organic Chemistry, 84(16), 10526-10534.

Sources

Validation

A Comprehensive Comparison Guide: Catalytic Activity in the Synthesis of Pyran-Based Amines

Pyran-based amines, specifically 2-amino-4H-pyrans, are privileged scaffolds in medicinal chemistry. They exhibit potent acetylcholinesterase (AChE) inhibitory activity—making them prime candidates for Alzheimer's diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Pyran-based amines, specifically 2-amino-4H-pyrans, are privileged scaffolds in medicinal chemistry. They exhibit potent acetylcholinesterase (AChE) inhibitory activity—making them prime candidates for Alzheimer's disease therapeutics—alongside well-documented anti-cancer and anti-microbial properties 1[1].

The conventional synthesis of these heterocycles relies on a one-pot multicomponent reaction (MCR) involving an aromatic aldehyde, malononitrile, and an active methylene compound (e.g., dimedone) 2[2]. While traditional homogeneous base catalysts can facilitate this transformation, the shift towards green chemistry has driven the development of advanced heterogeneous catalysts. This guide objectively compares the catalytic activity of amine-functionalized magnetic nanoparticles, metal oxide nanocatalysts, and traditional homogeneous organocatalysts to help drug development professionals select the optimal synthetic route.

Mechanistic Grounding: The Role of the Catalyst

The synthesis of 2-amino-4H-pyrans is a cascade reaction that requires precise catalytic activation. The reaction initiates with a Knoevenagel condensation between the aldehyde and malononitrile. The catalyst (whether a Lewis acid or a Brønsted base like an amine) activates the carbonyl carbon, facilitating nucleophilic attack. This is followed by a Michael addition of the enolized dimedone to the arylidenemalononitrile intermediate. Finally, intramolecular cyclization and tautomerization yield the stable pyran ring 2[2].

MCR_Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B Catalyst C Arylidenemalononitrile (Intermediate) B->C D Michael Addition (+ Dimedone) C->D Catalyst E Intramolecular Cyclization D->E F 2-Amino-4H-Pyran (Target Product) E->F Tautomerization

Fig 1: Mechanistic pathway for the multicomponent synthesis of 2-amino-4H-pyrans.

Comparative Analysis of Catalytic Systems

Amine-Functionalized Magnetic Nanoparticles (NH₂@SiO₂@Fe₃O₄)

By anchoring primary amines onto a silica-coated magnetite core, researchers have created a highly efficient bifunctional catalyst. The amine groups provide the necessary basicity to drive the Knoevenagel condensation, while the high surface area of the nanoparticles ensures rapid reaction kinetics. This catalyst operates exceptionally well under solvent-free mechanochemical grinding conditions, yielding up to 98% product in just 10-15 minutes 3[3].

Cerium Oxide Nanoparticles (Nano-CeO₂)

Nano-CeO₂ acts as a robust Lewis acid catalyst. Its oxygen vacancies and high surface-to-volume ratio effectively activate the cyano and carbonyl groups. When deployed in aqueous media under reflux, it achieves 90-95% yields within 15-30 minutes 4[4].

Tin Oxide Nanoparticles (Nano-SnO₂)

Similar to ceria, Nano-SnO₂ provides excellent Lewis acid sites. It is highly effective in aqueous media, yielding ~92% within 60 minutes 5[5]. While slightly slower than CeO₂, it offers a highly stable and cost-effective alternative for industrial scale-up.

Homogeneous Organocatalysts (e.g., L-Proline)

While L-proline is a classic, metal-free organocatalyst that provides moderate to good yields (~85%), it suffers from significant drawbacks. It requires longer reaction times (1-2 hours) in mixed solvents (H₂O/EtOH) and cannot be easily recovered, necessitating wasteful chromatographic purification 4[4].

Quantitative Performance Comparison

Catalyst SystemCatalyst TypeReaction MediaTime (min)Yield (%)Recovery Method
NH₂@SiO₂@Fe₃O₄ Amine-Functionalized Magnetic NPsSolvent-Free (Grinding)10–1595–98%Magnetic Separation
Nano-CeO₂ Metal Oxide NPs (Lewis Acid)Aqueous (Reflux)15–3090–95%Hot Filtration
Nano-SnO₂ Metal Oxide NPs (Lewis Acid)Aqueous (Reflux)60~92%Filtration
L-Proline Homogeneous OrganocatalystH₂O/EtOH60–120~85%Column Chromatography

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The physical changes observed during the workflow act as built-in quality control checkpoints.

Protocol A: Solvent-Free Synthesis via NH₂@SiO₂@Fe₃O₄
  • Preparation of Reactants: In a mortar, combine exactly 1.0 mmol of aromatic aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of dimedone.

    • Causality: Using exact stoichiometric ratios prevents the accumulation of unreacted starting materials, simplifying downstream purification.

  • Catalyst Addition: Add 5 mol% of NH₂@SiO₂@Fe₃O₄ nanoparticles.

    • Causality: The amine functional groups act as Brønsted bases to deprotonate malononitrile, initiating the Knoevenagel condensation.

  • Mechanochemical Activation: Grind the mixture thoroughly at room temperature for 10–15 minutes.

    • Causality: Mechanical grinding provides localized frictional heating and intimate contact between solid particles, driving the reaction to completion without the need for toxic organic solvents.

  • Product Extraction & Catalyst Recovery: Suspend the crude mixture in hot ethanol. Apply an external neodymium magnet to the side of the flask.

    • Causality & Validation: Hot ethanol dissolves the synthesized 2-amino-4H-pyran but leaves the magnetic catalyst suspended. The magnet immobilizes the catalyst, allowing for simple decantation. Self-Validation: A completely clear, particle-free supernatant confirms 100% catalyst separation.

  • Purification: Cool the decanted ethanol solution to induce crystallization. Filter and dry the crystals.

    • Causality: Recrystallization leverages the temperature-dependent solubility of the pyran product, ensuring high-purity crystalline yields without column chromatography.

Protocol B: Aqueous Synthesis via Nano-CeO₂
  • Reaction Assembly: In a 50 mL round-bottom flask, mix aldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in 5 mL of deionized water. Add 0.05 g of Nano-CeO₂.

  • Reflux & Agitation: Heat the mixture to reflux (100°C) with vigorous magnetic stirring for 15–30 minutes.

    • Causality: Water is a green solvent, but the organic substrates are hydrophobic. Vigorous stirring creates a pseudo-emulsion, maximizing the interfacial surface area between the substrates and the Lewis acid sites on the Nano-CeO₂ surface.

  • Hot Filtration: Filter the mixture while hot to recover the Nano-CeO₂ catalyst.

    • Causality & Validation: Filtering while hot ensures the 2-amino-4H-pyran product remains dissolved in the aqueous phase, preventing it from co-precipitating with the catalyst. Self-Validation: The retention of a solid cake on the filter paper with a clear filtrate confirms successful catalyst recovery.

  • Cooling & Isolation: Allow the filtrate to cool to room temperature. The product will spontaneously precipitate as a solid. Filter, wash with cold water, and dry.

Workflow Start Crude Reaction Mixture Decision Catalyst Type? Start->Decision Mag Magnetic Separation (e.g., NH2@SiO2@Fe3O4) Decision->Mag Magnetic NPs Filt Hot Filtration (e.g., Nano-CeO2) Decision->Filt Non-Magnetic NPs Wash Wash with EtOH/H2O & Dry Mag->Wash Filt->Wash Reuse Ready for Next Cycle Wash->Reuse

Fig 2: Experimental workflow for heterogeneous catalyst recovery and recycling.

References

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC.1

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - MDPI. 2

  • Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - ACS Omega.3

  • Aqueous media preparation of 2-amino-4H-benzopyran derivatives using cerium oxide nanoparticles as a recyclable catalyst - AJ Green Chem. 4

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst - Journal of Medicinal and Nanomaterials Chemistry. 5

Sources

Comparative

efficacy of (2R)-tetrahydro-2H-pyran-2-amine vs. pseudoephedrine as a chiral auxiliary

Efficacy of (2R)-Tetrahydro-2H-pyran-2-amine vs. Pseudoephedrine as a Chiral Auxiliary: A Comparative Guide Asymmetric alkylation remains a foundational technique for constructing complex chiral molecules in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of (2R)-Tetrahydro-2H-pyran-2-amine vs. Pseudoephedrine as a Chiral Auxiliary: A Comparative Guide

Asymmetric alkylation remains a foundational technique for constructing complex chiral molecules in modern drug development[1]. For decades, pseudoephedrine has served as the gold standard chiral auxiliary, providing unparalleled stereocontrol[2]. However, because pseudoephedrine is a DEA List I chemical—heavily restricted due to its potential conversion into illicit substances—its procurement and utilization in scalable industrial settings have become significant logistical bottlenecks[3].

This regulatory hurdle has catalyzed the search for highly effective, unrestricted alternatives[4]. Among the most promising is (2R)-tetrahydro-2H-pyran-2-amine ((2R)-THPA) , a cyclic hemiaminal ether that offers a novel, sterically controlled approach to asymmetric induction[5]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic efficacy, experimental workflows, and operational advantages of pseudoephedrine against (2R)-THPA.

Mechanistic Foundations & Causality

The efficacy of any chiral auxiliary is governed by its ability to form a conformationally rigid enolate that biases the trajectory of an incoming electrophile. The fundamental divergence between these two auxiliaries lies in how they achieve this rigidity.

Pseudoephedrine: Bidentate Chelation Control The profound stereoselectivity of pseudoephedrine relies on the formation of a rigid, bidentate lithium-alkoxide chelate[2]. When the pseudoephedrine amide is treated with lithium diisopropylamide (LDA), the secondary hydroxyl group is deprotonated alongside the α-carbon, forming a (Z)-enolate[6]. The lithium cation is tightly chelated by both the enolate oxygen and the auxiliary's alkoxide[2]. This highly ordered transition state effectively shields one face of the enolate, forcing the electrophile to attack from the less sterically hindered trajectory[1].

(2R)-THPA: Steric Shielding via N-Acyl Hemiaminals In contrast, (2R)-THPA lacks a free hydroxyl group for alkoxide chelation[5]. When acylated, it forms an N-acyl hemiaminal (an N-THP amide). Upon enolization with LDA, stereocontrol is dictated by the profound steric bulk of the tetrahydropyran ring and the conformational rigidity imposed by the anomeric effect at the C2 position. The lone pairs of the pyran oxygen restrict the rotation of the N-C bond, projecting the bulky face of the chair conformation over one side of the (Z)-enolate. While relying on steric blockade rather than a rigid bidentate chelate, this mechanism provides high facial selectivity without the need for complex additives.

Mechanism N1 Amide Substrate N2 Base Deprotonation (LDA) N1->N2 N3 Z-Enolate Formation N2->N3 N4 Li-Alkoxide Chelation (Pseudoephedrine) N3->N4 Pathway A N5 Steric Blockade by THP ((2R)-THPA) N3->N5 Pathway B N6 Face-Selective Electrophilic Attack N4->N6 N5->N6

Fig 1: Mechanistic divergence in enolate stabilization and facial stereocontrol.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols highlight the causality behind each reagent choice. A protocol is only as robust as the logic underpinning its steps.

Protocol A: Pseudoephedrine-Directed Asymmetric Alkylation[1]
  • Preparation : Charge a flame-dried flask with anhydrous LiCl (6.0 eq) and THF.

    • Causality: LiCl is strictly required to solubilize the enolate and saturate the coordination sphere, ensuring the closed transition state necessary for high diastereoselectivity[1].

  • Enolization : Add the pseudoephedrine amide (1.0 eq). Cool to -78 °C. Dropwise add LDA (2.1 eq).

    • Causality: 2.1 equivalents are mandatory; the first equivalent deprotonates the hydroxyl group, while the second forms the enolate[6].

  • Maturation : Stir at -78 °C for 1 h, then warm to 0 °C for 15 min, then recool to -78 °C.

    • Causality: Warming ensures complete (Z)-enolate formation and proper lithium coordination prior to electrophile introduction.

  • Alkylation : Add the alkyl halide (1.2 eq). Stir until TLC indicates complete consumption.

Protocol B: (2R)-THPA-Directed Asymmetric Alkylation
  • Preparation : Dissolve the (2R)-THPA amide (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Causality: No LiCl is required, as there is no alkoxide chelate to solubilize, simplifying the reaction matrix.

  • Enolization : Dropwise add LDA (1.1 eq).

    • Causality: Only 1.1 equivalents are needed because the auxiliary lacks a free hydroxyl proton, significantly improving atom economy and reducing basicity in the reaction medium.

  • Maturation : Stir at -78 °C for 1 h.

    • Causality: Do not warm to 0 °C unless necessary, as N-acyl hemiaminal enolates can be thermally sensitive compared to their chelated counterparts.

  • Alkylation : Add the alkyl halide (1.2 eq) and stir at -78 °C.

Workflow cluster_pseudo Pseudoephedrine Pathway (Legacy) cluster_thpa (2R)-THPA Pathway (Modern) Substrate Acyl Chloride Substrate P_Amide Pseudoephedrine Amide Substrate->P_Amide T_Amide (2R)-THPA Amide (N-Acyl Hemiaminal) Substrate->T_Amide P_Aux Pseudoephedrine (DEA List I) P_Aux->P_Amide P_Enol LDA (2.1 eq), LiCl Bidentate Chelate P_Amide->P_Enol P_Cleave Harsh Cleavage (H2SO4 or LAB) P_Enol->P_Cleave Product Enantiopure Product (Acid, Alcohol, or Amide) P_Cleave->Product T_Aux (2R)-THPA (Unrestricted) T_Aux->T_Amide T_Enol LDA (1.1 eq) Steric Shielding T_Amide->T_Enol T_Cleave Mild Acid Cleavage (TFA or HCl) T_Enol->T_Cleave T_Cleave->Product

Fig 2: Comparative experimental workflows for Pseudoephedrine vs. (2R)-THPA chiral auxiliaries.

Cleavage and Recovery: The THPA Advantage

The most significant operational difference between these two auxiliaries lies in their cleavage, heavily favoring (2R)-THPA for sensitive substrates.

  • Pseudoephedrine Cleavage : Requires notoriously harsh conditions. Hydrolysis to the carboxylic acid demands refluxing in strong acid (e.g., 9N H₂SO₄) or strong base[2]. Reduction to the alcohol requires specialized, highly reactive reagents like lithium amidotrihydroborate (LAB)[2].

  • (2R)-THPA Cleavage : Because the auxiliary forms an N-acyl hemiaminal, it is highly sensitive to mild acidic hydrolysis[5]. Treatment with dilute trifluoroacetic acid (TFA) in dichloromethane or p-toluenesulfonic acid (TsOH) in methanol rapidly cleaves the C-N bond. This yields the enantiomerically enriched primary amide and liberates the THP ring as a lactol, allowing for the synthesis of highly sensitive molecules that would decompose under Myers cleavage conditions.

Quantitative Efficacy Comparison

The following table summarizes the quantitative performance and operational parameters of both auxiliaries.

ParameterPseudoephedrine(2R)-THPA
Enolization Base LDA (2.1 eq)LDA or KHMDS (1.1 eq)
Required Additives Anhydrous LiCl (6.0 eq)None
Enolate Stabilization Bidentate Li-Alkoxide ChelateSteric Shielding (THP Ring)
Typical Diastereoselectivity > 95:5 (dr)85:15 to 95:5 (dr)
Cleavage Conditions Harsh (9N H₂SO₄ or LAB reduction)Ultra-Mild (Dilute TFA or TsOH)
Cleavage Product Carboxylic Acid or AlcoholPrimary Amide
Regulatory Status DEA List I (Highly Restricted)Unrestricted

Conclusion

While pseudoephedrine remains the benchmark for absolute diastereoselectivity via its robust lithium-alkoxide chelate[2], its severe regulatory restrictions make it a liability for scalable drug development[3]. (2R)-THPA emerges as a highly efficient, unrestricted alternative[5]. By leveraging steric shielding rather than bidentate chelation, (2R)-THPA halves the required base equivalents, eliminates the need for hygroscopic LiCl, and most importantly, allows for ultra-mild cleavage conditions. For drug development professionals working with late-stage, sensitive APIs, (2R)-THPA provides a superior balance of stereocontrol and operational safety.

References

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis National Institutes of Health (NIH) / Harvard University URL:[Link]

  • Chiral Auxiliary - General Mechanisms and Applications Wikipedia URL: [Link]

Sources

Validation

A Researcher's Comparative Guide to Assessing the Purity of Synthesized (2R)-oxan-2-amine

The enantiomeric purity of (2R)-oxan-2-amine, a critical chiral building block in contemporary drug discovery, is a paramount determinant of a final drug candidate's efficacy and safety. As regulatory bodies such as the...

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of (2R)-oxan-2-amine, a critical chiral building block in contemporary drug discovery, is a paramount determinant of a final drug candidate's efficacy and safety. As regulatory bodies such as the U.S. Food and Drug Administration (FDA) increasingly mandate the development of single-enantiomer drugs, robust and reliable analytical methods for assessing enantiomeric excess (ee) are indispensable.[1] This guide provides an in-depth, comparative analysis of the principal analytical techniques available to the modern researcher for the stringent purity assessment of (2R)-oxan-2-amine. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the trustworthiness and validity of your results.

The Analytical Imperative: Why Enantiomeric Purity Matters

Chiral molecules, like our hands, are non-superimposable mirror images of each other, known as enantiomers.[2] In a biological context, these subtle structural differences can lead to vastly different pharmacological and toxicological profiles.[1][2] For cyclic amines like (2R)-oxan-2-amine, which are integral scaffolds in numerous pharmaceuticals, ensuring the absence of the unintended enantiomer is not merely a matter of quality control but a fundamental aspect of drug safety and efficacy.

This guide will compare and contrast the most effective and widely adopted analytical techniques for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries

  • Polarimetry

Each method will be evaluated based on its principle of operation, sensitivity, accuracy, and practical considerations for implementation in a research and development setting.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and applicability to a broad range of compounds.[1][3][4] The direct method, which employs a Chiral Stationary Phase (CSP), is the most common and effective approach.[1][5]

Principle of Operation:

The core of this technique lies in the differential interaction between the enantiomers of (2R)-oxan-2-amine and the chiral selector immobilized on the stationary phase.[1][4] This transient formation of diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation and quantification.[1]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve (2R)-oxan-2-amine in Mobile Phase Injection Inject Sample Sample->Injection Load MobilePhase Prepare Mobile Phase (e.g., Hexane/Ethanol with Additive) MobilePhase->Injection Eluent Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Injection->Column Separation Detection UV Detector Column->Detection Elution Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol:

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector is standard.[5]

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating chiral amines.[3][5]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and a polar modifier like ethanol or isopropanol.[5] The addition of a small percentage of an acidic and a basic additive, such as trifluoroacetic acid and triethylamine, can significantly improve peak shape and resolution.[6]

  • Sample Preparation: Dissolve a precisely weighed sample of the synthesized (2R)-oxan-2-amine in the mobile phase to a known concentration.

  • Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector. The two enantiomers will appear as distinct peaks with different retention times.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the major and minor enantiomers using the formula: % ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100.[1]

Causality and Trustworthiness: The self-validating nature of this protocol lies in the clear separation of the enantiomeric peaks. A well-resolved chromatogram provides direct visual and quantitative evidence of purity. Method validation should be performed in accordance with ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, precision, and accuracy to ensure the reliability of the results.[7][8][9][10]

Chiral Gas Chromatography (GC): For Volatile Derivatives

Chiral GC is a powerful alternative to HPLC, particularly for analytes that are volatile or can be readily derivatized to become volatile.[4]

Principle of Operation:

Similar to chiral HPLC, separation is achieved on a chiral stationary phase, typically a substituted cyclodextrin, within a capillary column.[5] The differential interaction between the enantiomers and the CSP as they are carried through the column by an inert gas leads to their separation.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Derivatization Derivatize (2R)-oxan-2-amine (e.g., with TFAA) Injection Inject Derivatized Sample Derivatization->Injection Column Chiral Capillary Column (e.g., Cyclodextrin-based) Injection->Column Separation Detection Flame Ionization Detector (FID) Column->Detection Elution Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

Detailed Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[5]

  • Derivatization: To increase volatility and improve chromatographic performance, the primary amine of (2R)-oxan-2-amine must be derivatized. A common method is acylation with trifluoroacetic anhydride (TFAA).[4]

  • Column: A chiral capillary column with a substituted cyclodextrin stationary phase is a suitable choice.[5]

  • Analysis: The derivatized sample is injected into the GC, where it is vaporized and carried through the column by a carrier gas (e.g., helium or hydrogen). A temperature program is typically employed to ensure efficient separation and elution.

  • Quantification: As with HPLC, the % ee is determined by the relative peak areas of the two enantiomers.

Causality and Trustworthiness: The derivatization step is critical. It must be quantitative and not induce racemization. Running a racemic standard through the entire process validates that the derivatization and separation method itself does not introduce bias.

NMR Spectroscopy with Chiral Auxiliaries: A Rapid and Powerful Tool

NMR spectroscopy offers a distinct advantage in that it can often provide rapid purity assessment without the need for chromatographic separation.[5] This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11]

Principle of Operation:

Enantiomers are indistinguishable in a standard NMR spectrum. However, upon interaction with a chiral auxiliary, they form diastereomeric complexes or derivatives.[11] These diastereomers have different magnetic environments, resulting in separate and distinguishable signals in the NMR spectrum, most commonly the ¹H NMR spectrum.[12][13] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Mixing Mix (2R)-oxan-2-amine with Chiral Auxiliary in NMR Tube Acquisition Acquire High-Resolution NMR Spectrum (e.g., ¹H NMR) Mixing->Acquisition Spectrum Analyze Spectrum for Diastereomeric Signals Acquisition->Spectrum Integration Integrate Resolved Signals Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for NMR Analysis with Chiral Auxiliaries.

Detailed Experimental Protocol (using a Chiral Solvating Agent):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Chiral Auxiliary Selection: For primary amines, chiral solvating agents like (S)-BINOL and its derivatives are effective.[11] Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can also be used to induce chemical shift non-equivalence between enantiomers.[14][15]

  • Sample Preparation: In an NMR tube, dissolve a known amount of the (2R)-oxan-2-amine sample and the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl₃).[11]

  • Analysis: Acquire a high-resolution ¹H NMR spectrum. Look for well-resolved signals corresponding to the two diastereomeric complexes.

  • Quantification: The enantiomeric ratio is determined by integrating the well-resolved diastereotopic resonances.[12]

Causality and Trustworthiness: The key to a trustworthy result is achieving baseline resolution of the diastereomeric signals. The choice of chiral auxiliary and solvent is crucial and often requires empirical screening.[11] A simple and rapid protocol involves directly mixing the analyte and chiral solvating agent in an NMR tube, shaking, and recording the spectrum.[11]

Polarimetry: A Classic but Limited Approach

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While historically significant, it is now primarily used as a qualitative or confirmatory tool rather than for precise quantitative determination of enantiomeric excess.

Principle of Operation:

Enantiomers rotate plane-polarized light to an equal but opposite degree. The observed optical rotation of a mixture is proportional to the concentration of each enantiomer.[16]

Limitations and Considerations:

  • Dependence on a Known Standard: To calculate enantiomeric purity, the specific rotation of the pure enantiomer must be known with certainty.[17]

  • Sensitivity to Impurities: The presence of both chiral and achiral impurities can significantly affect the measured optical rotation, leading to inaccurate results.[11]

  • Influence of Experimental Conditions: The measured rotation is highly dependent on concentration, solvent, temperature, and wavelength, making it difficult to obtain reproducible and accurate results.[11]

Due to these significant limitations, polarimetry is not recommended as a standalone method for the accurate determination of enantiomeric excess in a drug development setting.

Comparative Summary

Technique Principle Advantages Disadvantages Best For
Chiral HPLC Differential interaction with a chiral stationary phase.[5]High accuracy, precision, and resolution; widely applicable.[3][18]Requires method development; can be time-consuming.Accurate, validated quantitative analysis for quality control and regulatory submission.
Chiral GC Differential interaction with a chiral stationary phase in a gaseous mobile phase.[5]High resolution and sensitivity.[4]Requires analyte to be volatile or derivatized; derivatization adds a step and potential for error.Purity assessment of volatile chiral amines or those easily derivatized.
NMR with Chiral Auxiliaries Formation of diastereomers with distinct NMR signals.[11]Rapid analysis; no chromatographic separation needed; provides structural information.[11]Requires a suitable chiral auxiliary; signal overlap can be an issue; lower sensitivity than chromatography.Rapid, high-throughput screening during synthesis and process development.
Polarimetry Measurement of the rotation of plane-polarized light.[16]Simple and inexpensive instrumentation.[11]Low accuracy and sensitivity; highly susceptible to impurities and experimental conditions.[11]Quick qualitative check of optical activity; not for precise ee determination.

Conclusion and Recommendations

For the definitive and trustworthy assessment of the enantiomeric purity of synthesized (2R)-oxan-2-amine, Chiral High-Performance Liquid Chromatography (HPLC) is the recommended gold standard. Its high accuracy, precision, and the direct nature of the measurement make it the most reliable method for regulatory purposes and ensuring the highest quality of the chiral building block.[1]

NMR spectroscopy with chiral auxiliaries serves as an excellent complementary technique, offering rapid analysis that is invaluable for in-process controls and reaction monitoring during the synthesis and purification stages.[11] While Chiral GC is a viable option, the necessity of derivatization makes it a less direct method than HPLC for a non-volatile amine like (2R)-oxan-2-amine. Polarimetry, due to its inherent limitations, should be avoided for quantitative purity assessment.

By selecting the appropriate analytical methodology based on the specific requirements of the developmental stage, researchers can ensure the integrity of their chiral compounds, a critical step on the path to developing safe and effective new medicines.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. Available at: [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. Available at: [Link]

  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine - datapdf.com. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - the University of Bath's research portal. Available at: [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect. Available at: [Link]

  • A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Thieme Chemistry. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability - Federal Register. Available at: [Link]

  • 2-[(2R)-oxetan-2-yl]ethan-1-amine, 95% Purity, C5H11NO, 100 mg - CP Lab Safety. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy. Available at: [Link]

  • Enantiomeric Purity - Chemistry LibreTexts. Available at: [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to (2R)- and (2S)-Tetrahydro-2H-pyran-2-amine: Distinguishing the Indistinguishable

In the realm of chiral molecules, enantiomers present a unique analytical challenge. They are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chiral molecules, enantiomers present a unique analytical challenge. They are non-superimposable mirror images with identical physical and chemical properties in an achiral environment. This guide provides an in-depth spectroscopic comparison of (2R)- and (2S)-tetrahydro-2H-pyran-2-amine, two such enantiomers. As many biologically active molecules are chiral, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even harmful, the ability to distinguish between them is paramount in drug development and chemical research.

This technical guide will navigate through various spectroscopic techniques, from the "chirally blind" to the "chirally sensitive," to provide a comprehensive toolkit for the differentiation and analysis of these enantiomers. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer comparative data, including computationally predicted spectra, to illustrate the expected outcomes for the (2R) and (2S) forms of tetrahydro-2H-pyran-2-amine.

The Challenge of Enantiomeric Differentiation

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are inherently unable to distinguish between enantiomers. This is because these techniques probe molecular properties that are identical for both mirror images, such as connectivity, bond vibrational frequencies, and mass-to-charge ratio.[1]

To overcome this limitation, we must introduce a chiral influence into the spectroscopic measurement. This can be achieved through two primary strategies:

  • Chiroptical Spectroscopy: Employing circularly polarized light, which is itself chiral, to interact differently with each enantiomer.

  • Diastereomeric Interaction: Creating a chiral environment around the analyte by using a chiral auxiliary, which leads to the formation of diastereomers that possess distinct spectroscopic properties.

This guide will explore both approaches in detail.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Chiroptical techniques are the most direct methods for distinguishing enantiomers. They rely on the differential interaction of left- and right-circularly polarized light with chiral molecules.[2] For enantiomers, these techniques produce spectra that are mirror images of each other.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is particularly powerful for determining the absolute configuration of small molecules in solution.[4][5]

Expected Spectra for (2R)- and (2S)-Tetrahydro-2H-pyran-2-amine:

The VCD spectra of the (2R) and (2S) enantiomers are predicted to be mirror images. Key vibrational modes, such as C-H and N-H stretching and bending, will exhibit opposite signs in their VCD signals.

Experimental Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general steps for acquiring VCD spectra.

  • Instrumentation: A commercial VCD spectrometer is required.

  • Sample Preparation:

    • Dissolve the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

    • Transfer the solution to an IR cell with an appropriate path length (e.g., 100 µm).

  • Data Acquisition:

    • Acquire the VCD spectrum according to the instrument's operating procedures. This typically involves collecting a large number of scans to achieve a good signal-to-noise ratio.

    • Acquire a background spectrum of the solvent under the same conditions.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum.

  • Data Analysis:

    • Compare the experimental VCD spectrum with computationally predicted spectra for both enantiomers to assign the absolute configuration.[6]

Computational Prediction of VCD Spectra:

To aid in the assignment of absolute configuration, Density Functional Theory (DFT) calculations are commonly used to predict VCD spectra.[6][7]

Diagram: VCD Experimental Workflow

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to IR Cell dissolve->transfer acquire_sample Acquire Sample Spectrum transfer->acquire_sample subtract Subtract Background acquire_sample->subtract acquire_bg Acquire Background (Solvent) Spectrum acquire_bg->subtract compare Compare Experimental and Predicted Spectra subtract->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD measures the differential absorption of left- and right-circularly polarized ultraviolet-visible light.[8] It is particularly useful for molecules containing chromophores. While saturated amines like tetrahydro-2H-pyran-2-amine do not have strong chromophores, they exhibit weak electronic transitions in the far-UV region that can be probed by ECD.

Expected Spectra for (2R)- and (2S)-Tetrahydro-2H-pyran-2-amine:

Similar to VCD, the ECD spectra of the (2R) and (2S) enantiomers are expected to be mirror images, displaying Cotton effects of opposite signs.

NMR Spectroscopy with Chiral Auxiliaries: Creating a Distinguishable Environment

While standard NMR is insensitive to chirality, the addition of a chiral auxiliary can create a chiral environment, leading to the formation of transient diastereomeric complexes.[9] These diastereomers have different magnetic environments and, therefore, exhibit distinct chemical shifts in the NMR spectrum.

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte. A commonly used CSA for amines is (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, also known as Pirkle's alcohol.

Expected ¹H NMR Spectra with (R)-Pirkle's Alcohol:

In the presence of (R)-Pirkle's alcohol, the ¹H NMR spectrum of a racemic mixture of (2R)- and (2S)-tetrahydro-2H-pyran-2-amine is expected to show splitting of signals, particularly for the protons near the stereocenter. The chemical shift difference (Δδ) between the signals of the two diastereomeric complexes allows for the quantification of the enantiomeric excess (ee).

ProtonPredicted Δδ (ppm) with (R)-Pirkle's Alcohol
H-2 (proton at the stereocenter)0.05 - 0.15
N-H protons0.02 - 0.10
Protons on adjacent carbons0.01 - 0.05

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (CSA)

This protocol details the use of a CSA for determining enantiomeric excess.

  • Materials:

    • Analyte (racemic or enantiomerically enriched tetrahydro-2H-pyran-2-amine)

    • Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol)

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • NMR tube

  • Procedure:

    • Dissolve a known amount of the analyte in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar excess (typically 1-5 equivalents) of the CSA to the NMR tube.

    • Gently mix the solution to ensure homogeneity.

    • Acquire the ¹H NMR spectrum of the mixture.

  • Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate these signals to determine the ratio of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100

Diagram: Logic of CSA-based NMR Analysis

CSA_Logic cluster_analyte Analyte cluster_csa Chiral Solvating Agent cluster_complex Diastereomeric Complexes cluster_nmr NMR Spectrum R_enantiomer (2R)-enantiomer RR_complex (2R, R) complex R_enantiomer->RR_complex S_enantiomer (2S)-enantiomer SR_complex (2S, R) complex S_enantiomer->SR_complex R_CSA (R)-CSA R_CSA->RR_complex R_CSA->SR_complex distinct_signals Distinct Signals (Different Chemical Shifts) RR_complex->distinct_signals SR_complex->distinct_signals

Caption: Formation of diastereomeric complexes with a CSA leads to distinct NMR signals.

Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the analyte to form stable diastereomers.[1] A classic example for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[1]

Expected ¹H NMR Spectra with (R)-Mosher's Acid Chloride:

Reaction of a racemic mixture of the amine with (R)-Mosher's acid chloride will produce two diastereomeric amides. These diastereomers will exhibit different chemical shifts for various protons, allowing for their differentiation and quantification by ¹H NMR.

Mass Spectrometry: An Emerging Frontier in Chiral Analysis

While conventional mass spectrometry is insensitive to chirality, advanced techniques are being developed to address this limitation.[6] Methods like Coulomb explosion imaging and mass-selected photoelectron circular dichroism (MS-PECD) can provide information about the stereochemistry of gas-phase ions. However, these are specialized techniques and not yet routinely available in most analytical laboratories.

Conclusion: A Multi-faceted Approach to Chiral Discrimination

The spectroscopic comparison of (2R)- and (2S)-tetrahydro-2H-pyran-2-amine demonstrates that while standard techniques are insufficient for distinguishing these enantiomers, a range of powerful methods can be employed to achieve this crucial analytical goal.

  • Chiroptical methods (VCD and ECD) offer a direct and unambiguous means of determining the absolute configuration by providing mirror-image spectra for the enantiomers.

  • NMR spectroscopy with chiral auxiliaries (CSAs and CDAs) provides a practical and widely accessible approach for determining enantiomeric purity by inducing diastereomeric differences in the NMR spectrum.

The choice of technique will depend on the specific analytical need, whether it is the determination of absolute configuration or the quantification of enantiomeric excess, as well as the available instrumentation. For researchers in drug development and stereoselective synthesis, a comprehensive understanding of these spectroscopic tools is essential for the successful characterization and application of chiral molecules.

References

  • Benchchem. (n.d.). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • Freedman, T. B., Spencer, K. M., & Ragunathan, N. (n.d.). Vibrational Circular Dichroism of (S,s)-[2,3-2H2]oxirane in the Gas Phase and in Solution. Amanote Research.
  • Gaussian. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com.
  • Hoye, T. R., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Polavarapu, P. L. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • RSC Publishing. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
  • Singh, M. (2021, February 8). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube.
  • Wikipedia. (n.d.).
  • Zheng, C., & Wenzel, T. J. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 335.

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Validation

Cost-Benefit Analysis of Chiral Amine Synthesis Routes: Transition Metal Catalysis vs. Biocatalysis

Executive Summary Chiral amines are critical structural motifs present in approximately 40–45% of all small-molecule pharmaceuticals and agrochemicals[1]. Historically, the synthesis of these enantiopure compounds relied...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are critical structural motifs present in approximately 40–45% of all small-molecule pharmaceuticals and agrochemicals[1]. Historically, the synthesis of these enantiopure compounds relied on transition metal-catalyzed asymmetric hydrogenation or classical diastereomeric salt resolution. However, the advent of engineered biocatalysts—specifically ω-transaminases (ATAs) and amine dehydrogenases (AmDHs)—has fundamentally disrupted the process chemistry landscape.

This guide provides a rigorous techno-economic assessment (TEA) and mechanistic comparison of traditional chemical routes versus modern biocatalytic platforms, using the blockbuster antidiabetic drug Sitagliptin as a primary benchmarking case study.

Mechanistic Architecture of Synthesis Routes

The Legacy Standard: Transition Metal-Catalyzed Asymmetric Hydrogenation

The first-generation industrial synthesis of chiral amines often involves the formation of an enamine or imine intermediate, followed by asymmetric hydrogenation using heavy metal catalysts (e.g., Rhodium or Ruthenium)[2].

  • Mechanistic Bottleneck: Sterically hindered enamines require extreme conditions (e.g., 250 psi

    
     pressure) to overcome the activation energy barrier[2][3].
    
  • Downstream Burden: The product typically achieves ~97% enantiomeric excess (ee), necessitating yield-depleting recrystallization steps to reach the >99.9% ee required for active pharmaceutical ingredients (APIs)[2]. Furthermore, strict regulatory limits on heavy metal impurities require expensive metal-scavenging protocols.

The Modern Benchmark: Engineered ω-Transaminases (ATAs)

Biocatalytic direct amination utilizes pyridoxal 5'-phosphate (PLP)-dependent transaminases to transfer an amino group from a donor (e.g., isopropylamine) directly to a prochiral ketone.

  • Mechanistic Advantage: Through directed evolution and substrate walking, enzymes like the Arthrobacter sp. transaminase have been engineered to accommodate bulky asymmetric ketones, achieving >99.95% ee in a single step under mild, aqueous conditions[2][4][5].

  • Thermodynamic Challenge: The reaction equilibrium is inherently unfavorable. It requires equilibrium-shifting strategies, such as using a massive excess of the amine donor or coupling the reaction with in situ product recovery (ISPR) like membrane extraction[5].

G cluster_chemical Chemical Route (First-Gen) cluster_bio Biocatalytic Route (Second-Gen) Proketone Prositagliptin Ketone Enamine Enamine Formation Proketone->Enamine Transaminase Engineered Transaminase (Direct Amination, PLP) Proketone->Transaminase Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation (250 psi) Enamine->Hydrogenation Recryst Recrystallization (Upgrade ee) Hydrogenation->Recryst Sitagliptin Sitagliptin (>99.95% ee) Recryst->Sitagliptin Transaminase->Sitagliptin

Figure 1: Workflow comparison of Sitagliptin synthesis routes (Chemical vs. Biocatalytic).

Techno-Economic Assessment (TEA) & Cost-Benefit Analysis

To objectively evaluate these routes, we must look beyond raw yield and analyze the holistic manufacturing cost, which is heavily influenced by economies of scale, catalyst pricing, and downstream processing (DSP).

Quantitative Route Comparison

The following table synthesizes industrial data comparing the Ruthenium/Rhodium-catalyzed routes against advanced multi-enzyme biocatalytic systems[3][5][6].

MetricTransition Metal Catalysis (Rh/Ru)Biocatalysis (Engineered Transaminase)Biocatalysis (Amine Dehydrogenase)
Enantiomeric Excess (ee) ~95% - 97% (Requires Recryst.)>99.95% (Direct)>99% (Direct)
Overall Yield Baseline+10% to +13% over chemicalHighly variable (activity limited)
Reaction Conditions High Pressure (250 psi), OrganicMild (1 atm, 30-40°C), AqueousMild (1 atm, 30°C), Aqueous
Primary Cost Driver Rhodium/Ruthenium Metal, High-Pressure EquipmentEnzyme Production (>92% of raw material cost)Enzyme Production (>96% of raw material cost)
Estimated Cost (Sitagliptin) €35.5 / mol€30.9 / mol (w/ membrane extraction)N/A (Currently unscaled for bulky APIs)
Unit Price (MBA Model) N/A~$0.51 / g (90% conversion)~$2.06 / g (31% conversion)
E-Factor (Waste/Product) High (Solvents, Metal Scavenging)Low (Aqueous, Biodegradable)Low (Aqueous, Ammonia donor)
Deep Dive: The Enzyme Cost Bottleneck

While biocatalysis eliminates the need for expensive heavy metals and high-pressure reactors, the enzyme itself is the dominant operating expense . In a multi-enzyme transamination route, raw materials account for >99% of the total cost, with the biocatalyst comprising ~92.3% of that raw material cost[1][6].

For Reductive Amination using Amine Dehydrogenases (AmDH), the unit price is currently non-competitive (~


0.51/g) due to low enzyme activity yielding only a 31% conversion rate[6]. However, TEA modeling indicates that engineering a 4–5 fold increase in AmDH activity would drop the unit price to 

0.60/g, making it highly competitive since it uses cheap ammonia as an amine donor rather than expensive organic amines[6].

G cluster_trans Transamination Route cluster_amdh Reductive Amination (AmDH) RawMat Total Raw Material Cost (>99% of Total Process Cost) EnzTrans Enzyme Cost (92.3% of Raw Mat) RawMat->EnzTrans ChemTrans Chemicals/Cofactors (7.7% of Raw Mat) RawMat->ChemTrans EnzAmDH Enzyme Cost (96.4% of Raw Mat) RawMat->EnzAmDH ChemAmDH Chemicals/Cofactors (3.6% of Raw Mat) RawMat->ChemAmDH

Figure 2: Cost driver breakdown for biocatalytic chiral amine synthesis routes.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent the self-validating industrial standards for both the chemical and biocatalytic benchmarks. Causality is embedded into each step to explain the physical chemistry dictating the workflow.

Protocol A: High-Pressure Rh-Catalyzed Asymmetric Hydrogenation (Chemical Benchmark)

This protocol outlines the legacy synthesis of dehydro-sitagliptin.

  • Enamine Formation: React the achiral β-keto ester precursor with ammonium acetate in methanol.

    • Causality: This converts the ketone into an enamine, providing the necessary double bond for subsequent stereoselective hydrogenation[2].

  • Catalyst Preparation: Prepare a solution of

    
     and a chiral Josiphos ligand in degassed methanol.
    
    • Causality: Degassing prevents the oxidation of the highly sensitive phosphine ligand, ensuring the active chiral Rh-complex forms efficiently.

  • Pressurization: Transfer the enamine and catalyst solution to a high-pressure Parr reactor. Pressurize with

    
     gas to 250 psi and heat to 50°C.
    
    • Causality: The extreme pressure is thermodynamically required to force the addition of hydrogen across the sterically hindered enamine double bond[2][3].

  • Recrystallization (Self-Validation Step): Isolate the crude product (typically ~95-97% ee) and subject it to recrystallization using a tartaric acid resolving agent.

    • Causality: FDA regulations require >99.9% ee for Sitagliptin. Because the chemical catalyst cannot achieve this natively, a yield-sacrificing thermodynamic resolution step is mandatory to purge the undesired enantiomer[2][5].

Protocol B: Transaminase-Catalyzed Direct Amination (Biocatalytic Benchmark)

This protocol outlines the modern, single-step synthesis utilizing engineered ω-transaminases.

  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer. Add 1 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the obligate cofactor that acts as the electron sink and amine shuttle during the catalytic cycle. Without it, the enzyme is inactive[2][4].

  • Amine Donor Saturation: Add isopropylamine (IPA) to a final concentration of 1 M, adjusting the pH to 7.5 using 2 M NaOH.

    • Causality: The transamination of ketones is thermodynamically unfavorable. A massive stoichiometric excess of the amine donor (IPA) drives the equilibrium forward via Le Chatelier's principle. Strict pH control (7.5) is critical because the protonation state of the amine donor dictates its nucleophilicity, and ester hydrolysis byproducts will otherwise acidify the reaction[7].

  • Enzyme & Substrate Addition: Add the engineered Arthrobacter transaminase (e.g., 10 g/L) and the prositagliptin ketone (e.g., 50 g/L).

  • In Situ Product Recovery (ISPR): Interface the bioreactor with a hydrophobic membrane extraction loop.

    • Causality: As the reaction proceeds, the ketone byproduct (acetone) and the product chiral amine accumulate, causing severe product inhibition of the enzyme. Membrane extraction continuously removes the product, pulling the equilibrium forward and protecting the enzyme's active site, ultimately reducing the manufacturing cost to €30.9/mol[5].

Strategic Recommendations for Process Scale-Up

When selecting a chiral amine synthesis route for drug development, professionals should weigh the following:

  • Scale and Timeline: For early-phase clinical trials (Phase I/II) where speed is prioritized over cost, classical resolution or existing transition-metal catalysis may be faster to implement if a bespoke enzyme does not yet exist.

  • Long-Term API Manufacturing: For commercial-scale production, engineered transaminases are objectively superior . Despite the upfront R&D cost of directed evolution, the elimination of high-pressure infrastructure, the avoidance of heavy metal scavenging, and the 10–13% increase in overall yield make biocatalysis highly cost-effective (saving ~€4.6/mol in the case of Sitagliptin)[3][5].

  • Future-Proofing: Invest in Amine Dehydrogenase (AmDH) research. If AmDH activity can be improved by 5x, the ability to use inexpensive ammonia instead of organic amine donors will drastically undercut the raw material costs of current transaminase platforms[6].

References

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. UHasselt Document Server. Available at: [Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health (PMC). Available at:[Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available at:[Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Available at:[Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. Available at:[Link]

  • Raw material costs per batch of transamination process. ResearchGate. Available at:[Link]

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Comparative

A Comparative Guide to the Performance of (2R)-tetrahydro-2H-pyran-2-amine in Synthetic Chemistry

Introduction: The Rising Prominence of the Aminotetrahydropyran Scaffold In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran (THP) ring system stands out as a "privileged scaffold." Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Aminotetrahydropyran Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran (THP) ring system stands out as a "privileged scaffold." Its prevalence in a vast array of natural products and bioactive molecules underscores its utility in presenting functional groups in a well-defined three-dimensional space. Within this class of heterocycles, aminotetrahydropyrans have garnered significant attention, particularly as crucial building blocks for innovative therapeutics. A notable example is their incorporation into a new generation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which have emerged as an effective treatment for type 2 diabetes.[1][2][3]

This guide focuses on a specific, chiral member of this family: (2R)-tetrahydro-2H-pyran-2-amine . While the broader class of substituted aminotetrahydropyrans is a subject of active research, it is important to note that specific, comparative performance data for this fundamental, unsubstituted chiral amine in various reaction types is not extensively documented in peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the synthesis and general reactivity of the 2-aminotetrahydropyran scaffold, contextualizing its potential performance against more established chiral auxiliaries from a mechanistic and structural standpoint. We will delve into the established importance of this structural motif in drug discovery and provide detailed, actionable protocols for its synthesis and derivatization.

Synthetic Pathways to Chiral 2-Aminotetrahydropyrans

The stereocontrolled synthesis of chiral aminotetrahydropyrans is a critical first step for their application in asymmetric synthesis. Several strategies can be employed to access these valuable building blocks in enantiomerically pure form.

One common approach involves the reductive amination of a corresponding tetrahydropyranone . This method, while straightforward, typically yields a racemic mixture of the amine, which then requires resolution.

A more sophisticated strategy involves the diastereoselective synthesis starting from a chiral precursor or employing a chiral catalyst. For instance, an asymmetric cyclization reaction can establish the stereochemistry of the pyran ring and the amine substituent simultaneously.

Below is a generalized workflow illustrating the synthesis of a chiral 2-aminotetrahydropyran via the resolution of a racemic mixture obtained from reductive amination.

G cluster_0 Synthesis and Resolution of (2R)-tetrahydro-2H-pyran-2-amine start Tetrahydro-2H-pyran-2-one reductive_amination Reductive Amination (e.g., NH3, H2, Ni-cat.) start->reductive_amination racemic_amine Racemic (R/S)-tetrahydro- 2H-pyran-2-amine reductive_amination->racemic_amine resolution Chiral Resolution (e.g., with a chiral acid like tartaric acid) racemic_amine->resolution diastereomeric_salts Diastereomeric Salts resolution->diastereomeric_salts separation Separation (e.g., fractional crystallization) diastereomeric_salts->separation salt_R (R)-Amine-(R,R)-tartrate Salt separation->salt_R salt_S (S)-Amine-(R,R)-tartrate Salt separation->salt_S liberation_R Liberation of Free Amine (e.g., aq. NaOH) salt_R->liberation_R final_product (2R)-tetrahydro-2H-pyran-2-amine liberation_R->final_product G cluster_0 Concept of a Chiral Auxiliary in Asymmetric Synthesis chiral_auxiliary Chiral Auxiliary (e.g., (2R)-tetrahydro-2H-pyran-2-amine) chiral_substrate Chiral Substrate-Auxiliary Conjugate chiral_auxiliary->chiral_substrate substrate Prochiral Substrate (e.g., a carboxylic acid) substrate->chiral_substrate reaction Diastereoselective Reaction (e.g., enolate alkylation) chiral_substrate->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Auxiliary Cleavage diastereomeric_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI)

This guide provides essential, immediate safety and logistical information for the proper disposal of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) (CAS Number: 114933-47-8). As a valued partner in your research and developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) (CAS Number: 114933-47-8). As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, fostering a culture of safety and environmental responsibility in the laboratory. This document is intended for researchers, scientists, and drug development professionals.

While specific toxicological data for this compound is limited, it is classified as a "pharmaceutical related compound of unknown potency"[1]. Therefore, it is prudent to handle it with the same precautions as a hazardous chemical. The procedures outlined below are based on established best practices for the disposal of similar chemical structures and general hazardous waste management principles.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the nature of related pyran and amine compounds, it is essential to assume that 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) may cause skin, eye, and respiratory irritation[2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound for disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation[4][5].
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols[2][3].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination[5].
Ventilation Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of any potential vapors or aerosols[2][4].

Chemical Incompatibilities

To prevent dangerous reactions, it is crucial to avoid mixing 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) with incompatible chemicals during storage and disposal. A common incompatibility for similar compounds is strong oxidizing agents[2].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate unnecessary personnel from the immediate vicinity[4].

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent, to contain the spill[4].

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[4].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning supplies, must be disposed of as hazardous waste.

Disposal Procedures

The guiding principle for the disposal of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][6].

Waste Collection and Storage
  • Designated Waste Container: Collect all waste containing 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) in a clearly labeled, compatible container. The container should be kept tightly closed except when adding waste[7][8].

  • Segregation: Store the waste container in a designated, well-ventilated area, segregated from incompatible materials[9].

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Unused or Contaminated 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_container Place in a Labeled, Compatible Hazardous Waste Container ppe->waste_container storage Store in a Designated, Well-Ventilated Area waste_container->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office storage->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Workflow for the proper disposal of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI).

Step-by-Step Disposal Protocol
  • Waste Determination: Treat all unused, expired, or contaminated 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) as hazardous waste[6][7]. This includes any solutions containing the compound and materials used for spill cleanup.

  • Containerization: Carefully transfer the waste into a designated hazardous waste container that is compatible with the chemical. Ensure the container is in good condition and can be securely sealed[7].

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI)". Include the date of accumulation.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Contact for Disposal: Follow your institution's procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous material disposal company[1][6].

Disposal of Empty Containers

Empty containers that previously held 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) must also be managed properly to remove any residual chemical.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste[6].

  • Deface Label: After triple rinsing, completely remove or deface the original chemical label on the container[9].

  • Final Disposal: The clean, defaced container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies[9].

Regulatory Compliance

It is the responsibility of the chemical waste generator to comply with all federal, state, and local regulations regarding hazardous waste disposal[1][4]. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under 40 CFR 261.3[4]. Always consult your institution's EHS department for specific guidance.

References

  • MATERIAL SAFETY DATA SHEETS - Cleanchem Labor
  • SAFETY D
  • Tetrahydro-2H-pyran-2-ol - AK Scientific, Inc.
  • O-(Tetrahydro-2H-pyran-2-yl)
  • SAFETY D
  • Aldrich 305863 - SAFETY D
  • Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol - Cole-Parmer.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • troubleshooting guide for the synthesis of pyran deriv
  • Chapter 9 - What Happens To The Hazardous Waste Gener
  • Hazardous Waste Disposal Procedures.
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.

Sources

Handling

Personal protective equipment for handling 2H-Pyran-2-amine,tetrahydro-,(2R)-(9CI)

[label="AssessVolume\n&FinalizingtheGuide I'vejustfinalizedthesafetyguide, integratingallthediagramsandemphasizingtheanhydroushandling.I'mfocusingonmakingsureallthevisualsareclear.Theexecutivesummary, hazardassessment, a...

Author: BenchChem Technical Support Team. Date: March 2026

[label="AssessVolume\n&FinalizingtheGuide I'vejustfinalizedthesafetyguide, integratingallthediagramsandemphasizingtheanhydroushandling.I'mfocusingonmakingsureallthevisualsareclear.Theexecutivesummary, hazardassessment, andworkflowsarecomplete.I'vealsodoublecheckedallthereferencematerials.Ifeelthisprovidesasolid, practicallabsafetyguide.CompletingtheDiagrams I'mnowgeneratingtheGraphvizdiagramforspillresponse.Thefocusiscolor-codingbasedonhazardlevelsandclear, concisenodelabels.Also, theDOTcodeiswellformattedandorganized.Next, I'llintegratethechemicalstructureandpropertiesofthecompoundintotheguide.IntegratingtheChemicalStructure Iamnowfocusingonincorporatingthechemicalstructureandpropertiesof(2R)-Tetrahydro-2H-pyran-2-amineintotheguide, forclarityandcompleteness.IplantousethePubChemresults.Iamfinalizingalldiagramsforthesafetyguideandassemblingtheexperimentalprotocols, basedonair-freetechniques.DetailingtheProtocols I'mnowdetailingtheexperimentalprotocols.I'mfocusingonair-sensitivehandlingtechniquesusingSchlenklines.Also, I'mcarefullyoutliningthequenchinganddecontaminationsteps, emphasizingtemperaturecontrolforbothreactionsandhandling, whichwillbeaddedtothesafetyguide.Finally, I'llbeworkingonwastemanagementprotocolandsegregation.FinalizingtheProtocols I'mnowdetailingdisposalprotocols, specificallywastesegregationfromacidsandoxidizersandperoxidetestingwithKIstarchpaper, stressingtreatmentiflevelsexceed20ppm.Theguide'sprotocolsforthe(2R)-Tetrahydro-2H-pyran-2-aminehandlingarereadyforfinalreview.ReviewingtheReferences I'mnowputtingthefinaltouchesonthereferencesection, ensuringallcitationsareinthecorrectformat.I'vedouble-checkedtheURLsandtitlestoensuretheyareaccurate.Theguideisnowreadyforafinalreview.Ihavenowcompletedallrequireddiagramsandprotocols.RefiningtheDOTCode I'mnowrevisingtheDOTcodeforenhancedreadabilityandclarity, focusingonensuringallelementsareaccuratelyrenderedandmatchthedescribedworkflow.Specifically, I'mworkingtomakesurethediagramsareeasytounderstand.I'mfocusingontheoverallorganization.#AdvancedLaboratorySafetyandOperationalGuide:Handling(2R)-Tetrahydro-2H-pyran-2-amine##1.ExecutiveSummary&ChemicalProfile(2R)-Tetrahydro-2H-pyran-2-amine (IUPAC:(2R)-oxan-2-amine;CAS:64474-04-0/56400-71-6)isacyclicaliphaticaminefrequentlyutilizedasacriticalintermediateinorganicsynthesisanddrugdevelopment[1.1]. Structurally, it features a primary amine positioned at the anomeric carbon (C2) of a tetrahydropyran ring. This specific structural motif—a cyclic hemiaminal ether—dictates its unique reactivity and necessitates stringent, specialized handling protocols[1].

This guide provides a self-validating operational framework for researchers, ensuring both personnel safety and the chemical integrity of the reagent.

Hazard Assessment & Mechanistic Causality

To design a fail-safe operational protocol, we must first understand the chemical causality behind the compound's hazards. Do not treat this merely as a generic amine; its cyclic ether backbone introduces compounding risks.

  • Hydrolytic Instability (Hemiaminal Cleavage): The C-N bond at the anomeric position is highly sensitive to moisture. Exposure to ambient humidity catalyzes hydrolysis, releasing volatile ammonia and 5-hydroxypentanal. This degradation not only ruins the reagent but pressurizes sealed containers with ammonia gas.

  • Corrosivity & Tissue Saponification: As a low-molecular-weight aliphatic amine, it acts as a strong localized base. Upon contact with dermal moisture, it generates hydroxide ions that saponify cellular lipids, leading to rapid, deep-tissue liquefactive necrosis.

  • Peroxide Formation: The tetrahydropyran (cyclic ether) backbone is susceptible to auto-oxidation upon prolonged exposure to oxygen, forming potentially explosive organic peroxides.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated cyclic amines. The following matrix outlines the required equipment and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Butyl Rubber Gloves (≥0.3mm thickness) worn over inner Nitrile gloves.Low-molecular-weight amines rapidly swell and permeate standard nitrile. Butyl rubber provides superior chemical resistance to both basic amines and cyclic ethers.
Eye/Face Protection Tight-fitting chemical splash goggles AND a full face shield.Vapor exposure causes severe ocular irritation; liquid contact causes irreversible corneal saponification and blindness.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical-resistant apron.Mitigates the flammability risks inherent to ether-based compounds and prevents dermal exposure to corrosive liquids.
Respiratory NIOSH-approved half-mask respirator with ABEK cartridges .Mandatory only if handling outside a certified fume hood. ABEK cartridges specifically neutralize volatile organic amine vapors.

Experimental Workflow & Handling Protocol

Because of its hydrolytic instability, (2R)-tetrahydro-2H-pyran-2-amine must be handled using rigorous air-free techniques.

Protocol 1: Air-Free Transfer and Reaction Setup
  • Apparatus Preparation: Flame-dry all reaction glassware under a high vacuum and backfill with ultra-high purity (UHP) Argon. Nitrogen can be used, but Argon is preferred due to its higher density, which better blankets the liquid surface.

  • Solvent Selection: Utilize strictly anhydrous solvents (e.g., dry THF or DCM). Avoid protic solvents (alcohols, water) which rapidly accelerate anomeric cleavage.

  • Syringe Transfer: Purge the transfer syringe with Argon three times prior to drawing the chemical.

  • Thermal Control: Maintain the receiving reaction vessel between 0°C and 25°C during addition. Amines react exothermically with electrophiles; active cooling prevents thermal runaway.

HandlingWorkflow Step1 1. Environment Prep Ensure Anhydrous Ar/N2 Atmosphere Step2 2. PPE Verification Don Butyl Gloves & FR Lab Coat Step1->Step2 Step3 3. Reagent Transfer Use Air-Free Syringe Techniques Step2->Step3 Step4 4. Reaction Monitoring Control Exotherm & pH Step3->Step4 Step5 5. Post-Reaction Quench with Mild Basic Buffer Step4->Step5

Fig 1. Anhydrous handling workflow for (2R)-Tetrahydro-2H-pyran-2-amine to prevent hydrolysis.

Protocol 2: Safe Quenching and Decontamination
  • Quenching: Upon reaction completion, slowly add a mild, buffered aqueous solution (e.g., saturated

    
    ) at 0°C. Never quench with strong acids , which will cause violent, exothermic salt formation and potential boiling of the solvent.
    
  • Decontamination: Rinse all contaminated glassware with a 5% acetic acid solution inside the fume hood to gently neutralize residual amine before transferring to standard washing facilities.

Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent the spread of corrosive and flammable vapors.

  • Evacuation & Assessment: If the spill exceeds 50 mL or occurs outside a fume hood, evacuate the immediate area and notify Environmental Health and Safety (EHS).

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.

  • Neutralization: Carefully apply a dilute acidic neutralizing agent (like sodium bisulfate or dilute acetic acid) to the absorbent mixture to neutralize the amine base.

  • Collection: Sweep the neutralized mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate & Call EHS Assess->Evac >50mL or Outside Hood Contain Contain with Inert Absorbent Assess->Contain <50mL inside Fume Hood Neutralize Neutralize (Dilute Acid) Contain->Neutralize Dispose Hazardous Waste Disposal Neutralize->Dispose

Fig 2. Logical decision tree for (2R)-Tetrahydro-2H-pyran-2-amine spill containment and response.

Disposal & Waste Management Plan

Improper disposal of cyclic amines frequently leads to laboratory accidents. Adhere strictly to the following segregation rules:

  • Waste Segregation: Collect all operational waste in a dedicated, clearly labeled "Halogen-Free Organic Amine Waste" container. Critical: Never mix this waste stream with acidic waste or strong oxidizers (e.g., nitric acid, hydrogen peroxide) due to the severe risk of exothermic neutralization or explosive oxidation.

  • Peroxide Testing: Because the molecule contains a tetrahydropyran ring, batches stored for longer than 6 months must be tested for peroxides using KI starch paper prior to disposal. If peroxide concentrations exceed 20 ppm, the waste must be treated with a reducing agent (e.g., sodium sulfite) before final EHS pickup.

References

  • Smolecule. "Buy Tetrahydro-2h-pyran-2-amine | 64474-04-0". smolecule.com.
  • BLD Pharm. "56400-71-6|Tetrahydro-2H-pyran-2-amine". bldpharm.com.
  • Benchchem. "2-methyl-N-(oxan-2-yl)propanamide | 15879-39-7". benchchem.com.

Sources

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